(3R)-3-Hydroxyhexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-hydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMGFDVTYHWBAG-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
331686-32-9 | |
| Details | Compound: (R)-3-Hydroxyhexanoic acid isotactic homopolymer | |
| Record name | (R)-3-Hydroxyhexanoic acid isotactic homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331686-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101344860 | |
| Record name | (R)-3-Hydroxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-3-Hydroxyhexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77877-35-1 | |
| Record name | 3-Hydroxyhexanoic acid, (3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077877351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-3-Hydroxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYHEXANOIC ACID, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4099M84HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-3-Hydroxyhexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Biological Role of 3-Hydroxyhexanoic Acid in Bacterial Metabolism
The biological role of 3-hydroxyhexanoic acid (3HHx) represents a critical intersection between primary carbon metabolism (fatty acid oxidation/synthesis) and secondary survival mechanisms (stress resistance, biofilm formation, and polymer storage).
While often overshadowed by its shorter homolog 3-hydroxybutyrate (3HB), 3HHx is the functional "soft segment" monomer that confers elastomeric properties to bacterial polyesters. Beyond its structural role, accumulating evidence suggests free 3HHx and its derivatives function as extracellular signaling factors and antimicrobial agents.
Technical Guide for Researchers & Metabolic Engineers
Executive Summary
3-Hydroxyhexanoic acid (3HHx, C6-3OH) is a medium-chain
-
Metabolic Intermediate: A transient node in the
-oxidation of long-chain fatty acids and the de novo fatty acid synthesis (FAS II) pathway. -
Polymer Monomer: A key constituent of Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs). Its incorporation into Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] disrupts the crystalline lattice of PHB, lowering the melting point and increasing flexibility—a "biological plasticizer."
-
Bioactive Effector: Free 3HHx exhibits specific antimicrobial activity against competitive vibrios and acts as a diffusible signal in quorum sensing networks (e.g., Ralstonia, Pseudomonas).
Metabolic Architecture: The 3HHx Flux Node
The intracellular concentration of 3HHx is tightly regulated by the competition between catabolism (energy generation) and anabolism (polymer storage). This balance is governed by the availability of the thioester precursor: (R)-3-hydroxyhexanoyl-CoA .
The Dual-Supply Pathways
Bacteria synthesize 3HHx-CoA via two distinct metabolic routes. Understanding these allows researchers to modulate flux for enhanced polymer production.
Route A:
-Oxidation (Fatty Acid Catabolism)
When bacteria (e.g., Pseudomonas putida, Aeromonas hydrophila) grow on fatty acids (alkanoates, plant oils), 3HHx is generated by the degradation of longer chains.
-
Mechanism: Long-chain acyl-CoAs undergo cyclic removal of C2 units.
-
Key Enzyme: (R)-specific Enoyl-CoA Hydratase (PhaJ) .[2]
-
Role: Converts trans-2-hexenoyl-CoA (an intermediate of
-oxidation) directly into (R)-3-hydroxyhexanoyl-CoA, diverting it from the catabolic cycle toward PHA synthase. -
Engineering Insight: Overexpression of phaJ is the most effective strategy to increase 3HHx content when using oil-based substrates.
-
Route B: Type II Fatty Acid Synthesis (FAS II)
When growing on unrelated carbon sources (glucose, gluconate), 3HHx is derived from de novo synthesis.
-
Mechanism: Acetyl-CoA is elongated to 3-hydroxyacyl-ACP intermediates.
-
Key Enzyme: 3-Hydroxydecanoyl-ACP:CoA Transacylase (PhaG) .
-
Role: Diverts 3-hydroxyhexanoyl-ACP from membrane lipid synthesis, converting it to the CoA form required for polymerization.
-
Visualization of Metabolic Flux
The following diagram illustrates the convergence of these pathways at the 3HHx node.
Figure 1: Metabolic convergence of de novo synthesis and
Enzymatic Regulation & Engineering Targets
To manipulate 3HHx levels for drug delivery vehicles or bioplastics, one must control the specificity of the PHA synthase and the supply enzymes.
PHA Synthase (PhaC) Specificity
The "gatekeeper" of 3HHx incorporation is the PHA synthase.
-
Class I Synthases (e.g., R. eutropha): Strict specificity for C3-C5 (scl-PHA). Cannot polymerize 3HHx.
-
Class II Synthases (e.g., P. aeruginosa): Specific for C6-C14 (mcl-PHA). Polymerize 3HHx efficiently but exclude C4 (3HB).
-
Engineered/Native Hybrids (e.g., Aeromonas hydrophila PhaC, Rhodococcus): These are the "Holy Grail" enzymes capable of accepting both 3HB and 3HHx, creating the valuable copolymer.
-
Engineering Target: Mutagenesis of Ralstonia PhaC (e.g., mutations N149S, D171G) opens the substrate binding pocket to accept the bulkier C6 monomer (3HHx).
-
The "Push-Pull" Strategy
To maximize 3HHx fraction:
-
Push: Overexpress phaJ (e.g., phaJ4 from P. putida) to funnel
-oxidation intermediates toward 3HHx-CoA. -
Pull: Use a broad-substrate-specificity PhaC (e.g., phaC from Aeromonas caviae) to polymerize the C6 units rapidly.
Beyond Storage: Bioactivity & Signaling[5]
Recent research indicates that 3HHx is not merely a passive monomer.[3] Free 3-hydroxy fatty acids (3-OH-FAs) act as extracellular effectors.
Antimicrobial Activity
Free 3HHx (monomer) exhibits pH-dependent antimicrobial properties.
-
Mechanism: At acidic pH (closer to pKa ~4.8), the protonated acid permeates bacterial membranes, dissociating intracellularly to collapse the proton motive force (PMF).
-
Target Specificity: Highly effective against Vibrio species (e.g., V. penaeicida), making 3HHx-containing polymers attractive as feed additives in aquaculture (the polymer hydrolyzes in the gut to release the active monomer).
Signaling (Quorum Sensing Crosstalk)
3HHx is structurally homologous to Diffusible Signal Factors (DSF) and Acyl-Homoserine Lactones (AHLs).
-
Rhamnolipid Precursors: In Pseudomonas aeruginosa, 3-hydroxyalkanoates are dimerized by RhlA to form HAAs (3-(3-hydroxyalkanoyloxy)alkanoic acids), which act as wetting agents for swarming motility and biofilm architecture.[4]
-
Inhibition: Free 3HHx can competitively inhibit quorum sensing receptors in competing bacteria, disrupting their virulence factor production.
Experimental Protocols
Protocol A: Production of High-3HHx Copolymer
Objective: Synthesize P(3HB-co-3HHx) with >15 mol% 3HHx content using Aeromonas hydrophila or engineered E. coli.
| Parameter | Specification | Notes |
| Organism | Aeromonas hydrophila 4AK4 (or recombinant E. coli LS5218) | Native producers are more robust; E. coli requires fadR mutation. |
| Carbon Source | Lauric Acid (2-5 g/L) + Glucose (10 g/L) | Co-feeding is essential. Glucose supplies biomass; Lauric acid supplies 3HHx via |
| Induction | Nitrogen Limitation | Accumulation triggers when C:N ratio > 20:1. |
| Culture Time | 48 - 72 hours | 3HHx fraction often peaks at 48h before depolymerization begins. |
Step-by-Step:
-
Seed Culture: Inoculate LB medium, grow overnight at 30°C.
-
Fermentation: Transfer 5% inoculum to Mineral Salts Medium (MSM).
-
Feeding: Add Glucose (10 g/L) initially. At OD600 = 2.0, add Lauric Acid (emulsified with 1% Gum Arabic).
-
Harvest: Centrifuge (4000 x g, 15 min). Wash pellet with hexane to remove residual fatty acids. Lyophilize pellet.
Protocol B: Quantification via GC-MS (Methanolysis)
Objective: Accurate quantification of 3HHx monomer fraction. Direct injection of polymer is impossible; it must be derivatized to methyl esters.
Reagents:
-
Methanolysis Solution: 15% (v/v) H₂SO₄ in Methanol (or 10% BF₃ in Methanol).
-
Internal Standard: Benzoic acid or Caprylic acid (2 mg/mL).
Workflow Diagram:
Figure 2: Acid-catalyzed methanolysis workflow for converting intracellular PHA into volatile methyl esters.
Critical Analysis Steps:
-
Weighing: Place 5–10 mg lyophilized cells in a screw-cap glass tube.
-
Reaction: Add 2 mL Methanolysis Solution + 2 mL Chloroform. Seal tightly. Heat at 100°C for 140 minutes.
-
Note: Insufficient time results in incomplete depolymerization; excessive time degrades 3HHx.
-
-
Extraction: Cool. Add 1 mL dH₂O. Vortex vigorously. Centrifuge.
-
Injection: Inject 1 µL of the bottom (chloroform) phase into GC-MS.
-
Identification: 3HHx-methyl ester typically elutes after 3HB-methyl ester. Confirm via mass spectrum (characteristic fragments m/z 103, 74).
References
-
Chen, G. Q., & Patel, M. K. (2012). Plastics derived from biological sources: present and future: a technical and environmental review. Chemical Reviews. Link
-
Taguchi, K., et al. (2002). Fine chemical synthesis from 3-hydroxyalkanoic acids produced by bacterial fermentation.[7] Applied Microbiology and Biotechnology. Link
-
Rehm, B. H. (2003). Polyester synthases: natural catalysts for plastics. Biochemical Journal. Link
-
Defoirdt, T., et al. (2009). Short-chain fatty acids and poly-beta-hydroxyalkanoates: (New) biocontrol strategies for aquaculture? Nature Reviews Microbiology. Link
-
Tsuge, T. (2002). Metabolic improvements for the production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) in recombinant Ralstonia eutropha. Applied and Environmental Microbiology. Link
-
Furrer, P., et al. (2007).[8] Efficient recovery of medium chain length polyhydroxyalkanoates from Pseudomonas putida biomass. Journal of Microbiological Methods. Link
Sources
- 1. CAS 10191-24-9: 3-Hydroxyhexanoic acid | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 4. Bacterial rhamnolipids and their 3-hydroxyalkanoate precursors activate Arabidopsis innate immunity through two independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Biosynthesis pathway of (3R)-3-hydroxyhexanoic acid in Ralstonia eutropha
Engineering the Biosynthesis of (3R)-3-Hydroxyhexanoic Acid in Ralstonia eutropha: A Comprehensive Technical Guide
Executive Summary
Ralstonia eutropha (syn. Cupriavidus necator) is the preeminent industrial chassis for the biosynthesis of polyhydroxyalkanoates (PHAs). While the wild-type strain efficiently accumulates the highly crystalline and brittle homopolymer poly(3-hydroxybutyrate)[P(3HB)], modern bioplastics demand superior thermal and mechanical flexibility. This is achieved by incorporating medium-chain-length (MCL) monomers, specifically (3R)-3-hydroxyhexanoic acid (3HHx), to form the copolymer P(3HB-co-3HHx)[1][2].
This technical guide dissects the metabolic logic, enzymatic causality, and validated experimental protocols required to engineer R. eutropha for high-yield 3HHx biosynthesis from both structurally related (e.g., butyrate) and unrelated (e.g., fructose, CO
Metabolic Logic: Overcoming the C4 Bottleneck
The native PHA biosynthetic pathway in R. eutropha is strictly funneled toward C4 monomer production. The native
To synthesize the C6 monomer (3HHx), the metabolic flux must be fundamentally rewired based on three causal interventions:
-
Precursor Condensation (The C2 + C4 Challenge): To form a C6 backbone, the cell must condense acetyl-CoA (C2) with butyryl-CoA (C4). Because native PhaA lacks affinity for butyryl-CoA, a broad-substrate
-ketothiolase, such as BktB , must be overexpressed[3][4]. -
Butyryl-CoA Generation: When growing on unrelated carbon sources (sugars or CO
), the cell lacks a native pool of butyryl-CoA. This is resolved by introducing a heterologous crotonyl-CoA carboxylase/reductase (Ccr) , which forces the reduction of crotonyl-CoA into butyryl-CoA, effectively creating a synthetic reverse -oxidation loop[1][4]. -
Polymerization Specificity: The native PhaC enzyme sterically rejects C6 monomers. It must be genetically replaced with a broad-substrate PHA synthase, most commonly the engineered N149S/D171G mutant from Aeromonas caviae (PhaC
NSDG )[3][5].
Engineered 3HHx biosynthesis pathway in R. eutropha from unrelated carbon sources.
Quantitative Data: Strain Performance Mapping
The success of 3HHx incorporation is highly dependent on the carbon source and the specific genetic architecture of the engineered strain. The table below summarizes validated yields across different bioprocesses.
| Carbon Source | Key Genetic Modifications in R. eutropha | 3HHx Content (mol%) | Total PHA (wt%) | Reference |
| Butyrate | ~40.0 | N/A | [6] | |
| Palm Kernel Oil + Butyrate | 4.2 – 13.0 | N/A | [3] | |
| Fructose | 22.0 | N/A | [1] | |
| CO | 51.7 | 65.1 | [1] | |
| CO | +ccr, +emd (pH-stat jar cultivation) | ~10.0 | ~82.0 | [7] |
Note: Deletion of native phaB1 and phaA is a recurring strategy to throttle the hyperactive C4-homopolymer pathway, forcing intracellular carbon flux toward C6 synthesis[3][4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.
Protocol A: Strain Construction & Validation
-
Vector Assembly: Construct a suicide vector (e.g., pK18mobsacB) containing homologous flanking regions for the targeted deletion of phaC1 and phaB1. Insert the heterologous cassette (phaC$_{Ac}$NSDG and ccr) under the control of a constitutive promoter (e.g., P
). -
Conjugation: Transfer the plasmid into R. eutropha H16 via E. coli S17-1 mediated biparental mating.
-
Counter-Selection: Plate transconjugants on Nutrient Broth (NB) agar containing 15% sucrose to force the second crossover event (excision of the sacB lethal gene).
-
Validation: Perform colony PCR using primers external to the homology arms. Causality Check: A shift in amplicon size confirms markerless integration. Validate the exact sequence via Sanger sequencing to rule out point mutations in the heterologous synthase.
Protocol B: Fed-Batch Fermentation (Nitrogen Limitation)
Causality: In R. eutropha, nitrogen starvation halts cellular division (protein/nucleic acid synthesis). Because carbon assimilation continues, the cell diverts acetyl-CoA away from the TCA cycle and directly into the PHA biosynthetic pathway as an electron and carbon sink.
-
Seed Culture: Inoculate a single colony into 50 mL of Nutrient-Rich (NR) broth. Incubate at 30°C, 200 rpm for 24 hours.
-
Main Cultivation: Transfer 5% (v/v) seed culture into a 2L bioreactor containing 1L of Mineral Salts Medium (MSM). Use fructose (20 g/L) or a gas mixture (H
:O :CO ) as the carbon source[1][7]. -
Nitrogen Depletion: Supply NH
Cl at a limiting concentration (e.g., 0.5 g/L). -
Validation: Monitor NH
levels using Nessler’s reagent. Once NH drops to 0 g/L (typically around 16-20 hours), the exponential growth phase ends, and the PHA accumulation phase begins. Maintain pH at 6.8 using 1M NaOH/HCl.
Protocol C: Extraction and GC/MS Quantification
-
Harvest & Lyophilization: Centrifuge cells at 8,000 × g for 10 min. Wash twice with distilled water and lyophilize for 48 hours to obtain Dry Cell Weight (DCW).
-
Methanolysis: Subject 15 mg of lyophilized cells to methanolysis in 2 mL of chloroform and 2 mL of methanol containing 15% (v/v) sulfuric acid at 100°C for 140 minutes. Causality: This acid-catalyzed transesterification cleaves the intracellular PHA polymer into volatile methyl esters (methyl-3-hydroxybutyrate and methyl-3-hydroxyhexanoate).
-
Phase Separation: Add 1 mL of distilled water, vortex vigorously, and extract the heavier chloroform phase.
-
Validation & GC/MS: Inject 1 µL of the chloroform phase into a GC/MS equipped with a capillary column (e.g., DB-5). Use benzoic acid as an internal standard to validate extraction efficiency. Quantify the mol% of 3HHx by comparing the peak area of methyl-3-hydroxyhexanoate against the total PHA methyl ester peaks.
Step-by-step experimental workflow for P(3HB-co-3HHx) production and quantification.
References
-
Tanaka, K., et al. "Biosynthesis Of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) With High C6-monomer Composition From CO2 By Recombinant Of Ralstonia Eutropha." OMICS International. 1
-
"Microaerobic insights into production of polyhydroxyalkanoates containing 3-hydroxyhexanoate via native reverse β-oxidation from glucose in Ralstonia eutropha H16." PMC. 8
-
"Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx)) from butyrate using engineered Ralstonia eutropha." PubMed. 6
-
"Regulation of 3-hydroxyhexanoate Composition in PHBH Synthesized by Recombinant Cupriavidus Necator H16 From Plant Oil by Using Butyrate as a Co-Substrate." PubMed. 3
-
"Production of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from CO2 via pH-Stat Jar Cultivation of an Engineered Hydrogen-Oxidizing Bacterium Cupriavidus necator." PMC. 7
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of 3-hydroxyhexanoate composition in PHBH synthesized by recombinant Cupriavidus necator H16 from plant oil by using butyrate as a co-substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx)) from butyrate using engineered Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from CO2 via pH-Stat Jar Cultivation of an Engineered Hydrogen-Oxidizing Bacterium Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microaerobic insights into production of polyhydroxyalkanoates containing 3-hydroxyhexanoate via native reverse β-oxidation from glucose in Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing, Analytical Validation, and Metabolic Applications of (3R)-3-Hydroxyhexanoic Acid
Executive Summary & The Stereochemical Imperative
In the fields of metabolic engineering, lipidomics, and biomarker discovery, 3-Hydroxyhexanoic acid represents a critical node in fatty acid metabolism. While the global chemical supply chain predominantly indexes this compound under the generic CAS number 10191-24-9 (representing the racemic mixture or unspecified stereochemistry), biological systems are inherently stereospecific. The biologically active enantiomer, (3R)-3-Hydroxyhexanoic acid (CAS 77877-35-1) , is the exclusive substrate for specific enzymatic pathways, including polyhydroxyalkanoate (PHA) biosynthesis and human mitochondrial
As a Senior Application Scientist, I frequently encounter experimental discrepancies arising from the use of racemic mixtures in stereospecific assays. This technical guide establishes a rigorous framework for sourcing CAS 10191-24-9, resolving the critical (3R)-enantiomer, and implementing self-validating analytical protocols to ensure scientific integrity in drug development and metabolic research.
Biological Significance & Mechanistic Pathways
The (3R)-enantiomer of 3-hydroxyhexanoic acid is not merely a structural building block; it is a dynamic metabolic intermediate with two primary applications in modern biotechnology and clinical diagnostics:
-
Clinical Biomarker for Ketoacidosis and Oxidation Disorders: In human metabolism, 3-hydroxy fatty acids serve as diagnostic biomarkers for fatty acid oxidative disorders linked to 3-hydroxyacyl-CoA dehydrogenase deficiencies. Specifically, elevated levels of 3-hydroxyhexanoic acid in serum and urine are strongly correlated with diabetic ketoacidosis [1]. The accumulation occurs when the
-oxidation spiral is bottlenecked, forcing the hydrolysis of (3R)-3-hydroxyhexanoyl-CoA into the free acid, which is subsequently excreted. -
Substrate for Polyhydroxyalkanoate (PHA) Biosynthesis: In industrial microbiology, reverse
-oxidation (rBOX) pathways are engineered to produce biodegradable polymers. Bacterial PHA synthases (e.g., from Pseudomonas oleovorans) are strictly stereoselective, polymerizing only the (R)-isomers of 3-hydroxyalkanoic acids [2]. Utilizing the (3S)-isomer or an unresolved racemic mixture will competitively inhibit the synthase or terminate chain elongation prematurely [3].
Metabolic routing of (3R)-3-Hydroxyhexanoic acid in β-oxidation and PHA synthesis.
Supplier Landscape & Sourcing Strategy
When sourcing CAS 10191-24-9, researchers must evaluate suppliers based on their synthetic routes and quality control (QC) documentation. A standard Certificate of Analysis (COA) detailing >98% purity via GC-MS is insufficient for biological assays if it lacks enantiomeric excess (ee) validation.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 3-Hydroxyhexanoic acid |
| CAS Number (Racemic) | 10191-24-9 |
| CAS Number (3R-Enantiomer) | 77877-35-1 |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Solubility | Water, Chloroform, Ethanol, Methanol [4] |
Table 2: Evaluated Global Suppliers for CAS 10191-24-9
| Supplier | Core Competency & Offering | Analytical Validation Standard |
| Cayman Chemical | High-purity lipid standards for biomarker research and metabolic tracing [4]. | TLC >98%, GC >98%; Identity confirmed by MS. |
| Sigma-Aldrich | Broad catalog including analytical standards and specific stereoisomers (CAS 77877-35-1) [5]. | NMR, LC-MS, and Chiral Chromatography. |
| BOC Sciences | Custom chiral synthesis, isotope labeling, and bulk API development [6]. | Custom CRO services including ee% determination. |
| CymitQuimica | Versatile building blocks for biodegradable polymers and surfactants [7]. | Standard purity >97% (Liquid form). |
Strategic Recommendation: For clinical biomarker quantification, source the analytical standard directly from Cayman Chemical or Sigma-Aldrich. For bulk PHA synthesis research, source the racemic mixture (CAS 10191-24-9) from BOC Sciences or CymitQuimica and perform in-house enzymatic or chromatographic resolution.
Self-Validating Analytical Methodologies
To ensure absolute trustworthiness in your data, experimental protocols must be self-validating. The following methodology details the chiral LC-MS/MS quantification of (3R)-3-Hydroxyhexanoic acid.
Causality behind the design: Standard reversed-phase LC cannot distinguish between the (3R) and (3S) enantiomers. Because biological systems are stereospecific, quantifying the exact enantiomeric excess is critical to avoid false-positive biomarker readings. Furthermore, utilizing an isotopically labeled internal standard corrects for matrix suppression effects during electrospray ionization (ESI), making the assay internally robust.
Step-by-Step Protocol: Chiral LC-MS/MS Quantification
Step 1: Sample Preparation & Isotope Dilution
-
Aliquot 50 µL of the biological matrix (plasma or urine) into a low-bind microcentrifuge tube.
-
Spike the sample with 10 µL of a deuterated internal standard (e.g., 3-hydroxyhexanoic acid-d3 at 5 µM). Note: Isotope dilution is mandatory to validate extraction efficiency.
Step 2: Protein Precipitation & Extraction
-
Add 200 µL of ice-cold LC-MS grade acetonitrile to the sample.
-
Vortex vigorously for 30 seconds to disrupt protein-metabolite binding.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler vial equipped with a glass insert.
Step 3: Chiral Chromatographic Separation
-
Column: Chiralpak AD-RH (150 × 4.6 mm, 5 µm) or equivalent immobilized polysaccharide chiral stationary phase.
-
Mobile Phase: Isocratic elution using 0.1% formic acid in Water/Acetonitrile (80:20, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL. Mechanism: The chiral selector cavity interacts differentially with the spatial arrangement of the C3-hydroxyl group, forcing the (3R) and (3S) isomers to elute at distinct, highly reproducible retention times.
Step 4: Mass Spectrometry (ESI- MRM Detection)
-
Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode.
-
Monitor the Multiple Reaction Monitoring (MRM) transition: m/z 131.1 → 87.1 (representing the precursor [M-H]⁻ ion and the subsequent loss of CO₂).
-
Quantify the (3R)-enantiomer peak area relative to the internal standard to calculate the absolute concentration.
Self-validating analytical workflow for isolating and quantifying the (3R)-enantiomer.
References
- National Center for Biotechnology Information (PMC)
- Proceedings of the National Academy of Sciences (PNAS)
- Biosynthesis of C4–C8 3-Hydroxycarboxylic Acids from Glucose through the Inverted Fatty Acid β-Oxidation by Metabolically Engineered Escherichia coli MDPI URL
- PRODUCT DATA SHEET: 3-Hydroxyhexanoic acid Cayman Chemical URL
- 3-Hydroxyhexanoic acid | 10191-24-9 Sigma-Aldrich URL
- The Good Scents Company (BOC Sciences Sponsor Profile)
- CAS 10191-24-9: 3-Hydroxyhexanoic acid CymitQuimica URL
Thermodynamic Properties of (3R)-3-Hydroxyhexanoic Acid: A Comprehensive Technical Guide
Executive Summary
(3R)-3-hydroxyhexanoic acid (3HHx) is a medium-chain-length (mcl) chiral hydroxy acid that serves as a critical building block in advanced materials science and pharmacology. While the monomer itself is a subject of metabolic study, its primary industrial and pharmaceutical relevance lies in its role as a comonomer in polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. Understanding the fundamental thermodynamic properties of the 3HHx monomer is essential for drug development professionals designing biocompatible matrices, as the monomer's thermal behavior directly dictates the crystallinity, degradation kinetics, and processing window of the resulting polymeric delivery systems.
Fundamental Thermodynamics of the 3HHx Monomer
The thermodynamic profile of the pure 3HHx monomer is defined by its six-carbon aliphatic chain and the chiral hydroxyl group at the C3 position. Unlike shorter-chain analogs, 3HHx exists as a viscous liquid at standard ambient temperature and pressure.
Mechanistic Causality of Phase Transitions:
The unusually low melting point of 3HHx (12–13 °C) 1 is driven by conformational entropy. The bulky propyl pendant group creates significant steric hindrance, which disrupts the highly ordered intermolecular hydrogen bonding typical of short-chain carboxylic acids. Conversely, its high boiling point (259.6 °C) 2 is a result of the dimerization of the carboxyl groups in the liquid phase, requiring a massive input of enthalpy (
Table 1: Thermodynamic Properties of (3R)-3-Hydroxyhexanoic Acid
| Thermodynamic Parameter | Value | Source / Method | Mechanistic Causality |
| Melting Point ( | 12 – 13 °C | Sigma-Aldrich 1 | Propyl pendant group disrupts intermolecular H-bonding. |
| Boiling Point ( | 259.6 °C | Predicted 2 | High energy required to break dimerized carboxyl groups. |
| Density ( | ~1.100 g/cm³ | Pycnometry | Aliphatic chain packing efficiency in the liquid state. |
| Partition Coefficient (LogP) | 0.57 | ALOGPS 3 | Hydrophobic propyl tail dictates phase separation. |
Thermodynamic Impact in Copolymer Systems: P(3HB-co-3HHx)
When 3HHx is enzymatically copolymerized with 3-hydroxybutyrate (3HB), the thermodynamic landscape of the resulting biopolymer shifts dramatically. Pure poly(3-hydroxybutyrate)[P(3HB)] suffers from a perilously narrow processing window; its melting temperature (
The incorporation of 3HHx acts as an internal thermodynamic plasticizer. The propyl side chains are sterically excluded from the highly ordered orthorhombic crystal lattice of the 3HB units. This exclusion increases the amorphous free volume, driving down both the glass transition temperature (
Fig 1. Mechanistic pathway of 3HHx incorporation altering the thermodynamic properties of PHAs.
Table 2: Shift in Thermodynamic Properties vs. 3HHx Content
| 3HHx Molar Fraction (mol%) | Melting Temp ( | Glass Transition ( | Crystallinity ( |
| 0 (Pure PHB) | 175 – 180 | 4 | 55 – 80 |
| 3.0 | 150 – 155 | 1 | ~42 |
| 10.0 | 130 – 135 | -2 | ~30 |
| 18.0 | 110 – 115 | -5 | < 20 |
| Note: Data synthesized from thermodynamic characterizations of microbial PHAs 4. |
Self-Validating Experimental Protocols for Thermal Characterization
To accurately determine the transition temperatures and heat capacity changes (
Step-by-Step DSC Methodology
-
Instrument Calibration & Baseline Verification:
-
Action: Run an Indium standard (
= 156.6 °C, = 28.45 J/g). Follow with an empty matched aluminum pan run. -
Causality: This validates the heat flux sensor's accuracy. If the empty pan baseline curvature exceeds 0.5 mW, the furnace requires cleaning. Without this check, baseline drift can be mathematically mistaken for a glass transition.
-
-
Sample Preparation:
-
Action: Encapsulate exactly 3.0–5.0 mg of the P(3HB-co-3HHx) polymer in a standard aluminum pan.
-
Causality: Utilizing a strictly controlled, small mass minimizes the internal thermal gradient. Larger masses cause thermal lag, which artificially broadens the endothermic peaks and shifts the apparent
higher 5.
-
-
Thermal History Erasure (First Heating):
-
Action: Heat the sample from ambient to 200 °C at 20 °C/min, holding isothermally for 5 minutes.
-
Causality: Polymer morphology is heavily biased by its manufacturing history (e.g., solvent casting vs. melt extrusion). This step melts all existing crystallites, providing a standardized amorphous melt to ensure you are measuring intrinsic thermodynamic properties 6.
-
-
Quench Cooling:
-
Action: Cool the sample rapidly (>100 °C/min) to -40 °C.
-
Causality: Rapid quenching prevents cold crystallization, trapping the polymer chains in an amorphous state. This is required to accurately measure the heat capacity step-change at
.
-
-
Intrinsic Property Measurement (Second Heating):
-
Action: Heat from -40 °C to 200 °C at 10 °C/min. Record
, cold crystallization temperature ( ), and the equilibrium melting temperature ( ).
-
Fig 2. Self-validating Differential Scanning Calorimetry (DSC) workflow for thermodynamic analysis.
Isothermal Crystallization Kinetics
Beyond basic phase transitions, the crystallization thermodynamics of 3HHx-based polymers are modeled using the Avrami equation:
Where
References
-
A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production Source: Frontiers in Bioengineering and Biotechnology URL:4
-
Effect of the 3-Hydroxyhexanoate Content on Melt-Isothermal Crystallization Behavior of Microbial Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Source: Macromolecules (ACS Publications) URL:6
-
Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting Source: TU Delft Repository URL:5
-
3-hydroxyhexanoic acid | 10191-24-9 Source: Sigma-Aldrich URL:1
-
3-hydroxyhexanoic acid, 10191-24-9 Source: The Good Scents Company URL:2
-
Showing NP-Card for 3-hydroxyhexanoic acid (NP0316404) Source: NP-MRD URL:3
Sources
- 1. 3-hydroxyhexanoic acid | 10191-24-9 [sigmaaldrich.com]
- 2. 3-hydroxyhexanoic acid, 10191-24-9 [thegoodscentscompany.com]
- 3. NP-MRD: Showing NP-Card for 3-hydroxyhexanoic acid (NP0316404) [np-mrd.org]
- 4. Frontiers | A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production [frontiersin.org]
- 5. repository.tudelft.nl [repository.tudelft.nl]
- 6. pubs.acs.org [pubs.acs.org]
The Amphipathic Paradox: A Technical Deep Dive into 3-Hydroxy Fatty Acid Biology
Executive Summary
3-Hydroxy fatty acids (3-OH FAs) are not merely metabolic intermediates; they are potent biological effectors that straddle the line between essential signaling molecules and cellular toxins. In the bacterial kingdom, they serve as the structural anchor of Lipid A (endotoxin) and as diffusible quorum-sensing signals regulating virulence in plant pathogens like Ralstonia solanacearum. Conversely, in human physiology, their accumulation due to Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency triggers catastrophic mitochondrial uncoupling and oxidative stress.
This technical guide synthesizes the divergent roles of 3-OH FAs, providing researchers with a mechanistic understanding of their immunomodulatory and toxicological profiles, alongside a validated GC-MS analytical protocol for their quantification.
Part 1: The Bacterial Command Signal (Quorum Sensing)[1]
While N-acyl homoserine lactones (AHLs) are the canonical Gram-negative quorum sensing (QS) signals, the Ralstonia solanacearum species complex employs a unique system based on methylated 3-OH FAs. This distinction is critical for developing targeted agricultural biocontrols that do not cross-react with other soil microbiome constituents.
The Phc Regulatory System
R. solanacearum utilizes (R)-methyl 3-hydroxymyristate (3-OH MAME) or (R)-methyl 3-hydroxypalmitate (3-OH PAME) as autocrine signals.[1] These hydrophobic molecules regulate the transition from a saprophytic low-density state to a virulent high-density state.
Mechanistic Flow:
-
Biosynthesis: The methyltransferase PhcB converts 3-hydroxy fatty acyl-ACP precursors into 3-OH MAME/PAME.
-
Sensing: As cell density increases, extracellular 3-OH MAME accumulates and binds to the membrane-bound histidine kinase PhcS .
-
Signal Transduction: PhcS phosphorylates the response regulator PhcR , which paradoxically releases its repression of the master regulator PhcA .
-
Virulence Activation: Functional PhcA activates transcription of exopolysaccharides (EPS) and cell wall-degrading enzymes (CWDE), causing bacterial wilt.
Visualization: The Phc Regulatory Circuit
The following diagram illustrates the feedback loop driving virulence in R. solanacearum.
Figure 1: The Phc quorum sensing loop.[2][1][3] Accumulation of 3-OH MAME/PAME triggers PhcS, derepressing PhcA to launch virulence factors.[3]
Part 2: The Human Metabolic Toxin (LCHAD Deficiency)
In human mitochondria, 3-OH FAs are transient intermediates of
Mechanisms of Toxicity
Unlike simple fatty acids, the 3-hydroxyl group confers amphipathic properties that disrupt mitochondrial integrity.
-
Oxidative Phosphorylation Uncoupling: Long-chain 3-OH FAs act as protonophores, shuttling protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (
) and reducing ATP synthesis. -
ROS Generation: The block in
-oxidation stalls the electron transport chain (ETC), leading to electron leakage and the formation of superoxide anions. -
Permeability Transition Pore (mPTP) Opening: High concentrations of 3-OH FAs induce Ca
-dependent opening of the mPTP, leading to mitochondrial swelling and cytochrome c release (apoptosis).
Visualization: Mitochondrial Toxicity Pathway
Figure 2: Pathophysiology of LCHAD deficiency. The accumulation of amphipathic 3-OH FAs disrupts mitochondrial bioenergetics, leading to cell death.
Part 3: Immunological Interface & Antifungal Defense
The TLR4 Agonist (Lipid A)
The biological potency of Gram-negative bacterial endotoxin (Lipid A) is strictly dictated by its fatty acid composition.[5] The lipid A backbone typically consists of a diglucosamine diphosphate headgroup acylated with 3-hydroxy fatty acids (primary acyl chains).
-
Mechanism: The hydroxyl groups on the fatty acid chains are essential for hydrogen bonding within the TLR4/MD-2 hydrophobic pocket.
-
Structure-Activity: Hexa-acylated Lipid A (e.g., E. coli) is a potent agonist.[6] Under-acylated forms (tetra-acylated) or those with different chain lengths can act as antagonists.
Antifungal Activity
Certain Lactic Acid Bacteria (e.g., Lactobacillus plantarum) secrete 3-OH FAs (C10–C14) as antifungal agents.[7][8][9][10]
-
Target: Fungal plasma membranes.
-
Effect: Disruption of membrane integrity, leading to leakage of intracellular components. This is distinct from metabolic toxicity, relying instead on the surfactant-like properties of medium-chain 3-OH FAs.
Part 4: Analytical Master Protocol (GC-MS)
Quantification of 3-OH FAs requires precise derivatization to render the hydroxyl and carboxyl groups volatile.[11] The TMS (Trimethylsilyl) derivatization method is preferred over simple methylation because it specifically targets the hydroxyl group, improving peak shape and mass spectral identification.
Reagents
-
Extraction Solvent: Ethyl Acetate or Chloroform:Methanol (2:1).
-
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Internal Standard: 3-hydroxytridecanoic acid (3-OH-C13:0) or
C-labeled analogs.[1]
Step-by-Step Protocol
| Phase | Step | Action | Critical Note |
| 1. Extraction | 1.1 | Add 50 µL of Internal Standard (10 µM) to 200 µL of sample (plasma/culture media). | Ensure IS is added before extraction to account for recovery losses. |
| 1.2 | Acidify with 100 µL 1M HCl. Add 2 mL Ethyl Acetate. Vortex 2 min. | Acidification ensures FAs are protonated for organic extraction. | |
| 1.3 | Centrifuge (2000 x g, 5 min). Transfer upper organic phase to a glass vial. | Repeat extraction once for maximum recovery. | |
| 1.4 | Evaporate to dryness under N | Ensure no water remains; moisture inhibits silylation. | |
| 2. Derivatization | 2.1 | Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine (catalyst). | Work in a fume hood; reagents are moisture-sensitive. |
| 2.2 | Incubate at 60°C for 30–60 minutes. | Capping both -COOH and -OH groups. | |
| 2.3 | Cool to RT. Transfer to GC autoinjector vial. | Inject within 24 hours to prevent hydrolysis. | |
| 3. GC-MS Analysis | 3.1 | Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). | Non-polar stationary phase is standard. |
| 3.2 | Inlet: Splitless mode, 260°C. | ||
| 3.3 | Temp Program: 100°C (1 min) | Slow ramp ensures separation of chain length homologs. | |
| 3.4 | Detection: SIM Mode (Selected Ion Monitoring). | Monitor fragments: m/z 73 (TMS), [M-15] (Loss of methyl), and specific alpha-cleavage ions. |
Visualization: Analytical Workflow
Figure 3: Optimized GC-MS workflow for 3-hydroxy fatty acid quantification.
References
-
Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14. Source: Applied and Environmental Microbiology [Link][7]
-
The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex. Source: Annual Review of Microbiology [Link]
-
Long-chain 3-hydroxy fatty acids accumulating in LCHAD and MTP deficiencies induce oxidative stress in rat brain. Source: International Journal of Developmental Neuroscience [Link]
-
Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Source: Methods in Molecular Biology [Link]
-
Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization. Source: Journal of Biological Chemistry [Link][12]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Human Toll-like Receptor 4 (TLR4)·Myeloid Differentiation Factor 2 (MD-2) by Hypoacylated Lipopolysaccharide from a Clinical Isolate of Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal 3-hydroxy fatty acids from Lactobacillus plantarum MiLAB 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fatty acids modulate Toll-like receptor 4 activation through regulation of receptor dimerization and recruitment into lipid rafts in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Extraction and Purification Protocol for (R)-3-Hydroxyhexanoic Acid from Fermentation Broth
Introduction & Rationale
(R)-3-hydroxyhexanoic acid (R3HHx) is a highly valuable chiral synthon and bioactive compound utilized in the synthesis of fine chemicals, antibiotics, and biodegradable polymers[1]. In nature, R3HHx is predominantly synthesized as a monomeric unit within medium-chain-length polyhydroxyalkanoates (mcl-PHAs) by bacteria such as Pseudomonas putida[2].
While chemical hydrolysis (acidic methanolysis) can be used to break down extracted PHAs, it requires harsh conditions that risk racemization of the chiral center and generates esterified byproducts[3]. To preserve the strict (R)-stereochemistry required for pharmaceutical applications, this protocol bypasses chemical degradation. Instead, it utilizes an in vivo depolymerization strategy to force the bacteria to secrete the free monomer directly into the fermentation broth, followed by targeted liquid-liquid extraction and reversed-phase chromatography[4].
Mechanistic Overview (Expertise & Experience)
The core principle of this extraction protocol relies on manipulating the intracellular enzymatic flux of the PHA-producing strain. Under standard growth conditions, PHA is a stable intracellular carbon sink. However, by shifting the harvested biomass into a highly alkaline environment (pH 10.0–11.0) buffered with citrate, a metabolic bottleneck is artificially induced[3].
The Causality of the pH Shift: The elevated pH hyper-activates the intracellular PHA depolymerase while simultaneously inhibiting (R)-3-hydroxyalkanoate dehydrogenase[5]. Because the dehydrogenase is blocked, the cells cannot further oxidize the cleaved monomers into acetoacetate. Consequently, the cells export the accumulating, enantiomerically pure R3HHx directly into the extracellular broth[4].
Fig 1: Metabolic logic of in vivo PHA depolymerization for (R)-3-HHx secretion.
Following secretion, the downstream processing leverages the pH-dependent solubility of carboxylic acids. At pH 11.0, R3HHx exists as a highly water-soluble carboxylate salt. By acidifying the clarified broth to pH 2.0–2.5, the carboxylate group is protonated. This shifts the molecule into a lipophilic free acid, enabling highly efficient partitioning into moderately polar organic solvents like ethyl acetate[6].
Experimental Workflow
Fig 2: Step-by-step downstream processing workflow for (R)-3-HHx extraction.
Step-by-Step Methodology
Phase 1: In Vivo Depolymerization (Monomer Secretion)
-
Biomass Harvest: Centrifuge the mcl-PHA-rich P. putida culture (previously grown on hexanoic or octanoic acid) at 8,000 × g for 15 minutes to pellet the cells.
-
Resuspension: Resuspend the cell pellet in 100 mM citrate buffer to achieve a biomass concentration of approximately 10–15 g/L (dry weight).
-
pH Shift: Slowly add 1 M NaOH dropwise to adjust the suspension to pH 10.5–11.0[3].
-
Incubation: Incubate the suspension in a bioreactor or shake flask at 30°C with moderate agitation (150 rpm) for 6 to 9 hours[5].
Causality Check: The citrate buffer is critical here; it provides buffering capacity against the rapid pH drop that naturally occurs as acidic monomers are pumped into the extracellular broth[3].
Phase 2: Broth Clarification & Acidification
-
Cell Removal: Terminate the depolymerization by centrifuging the broth at 10,000 × g for 20 minutes at 4°C. Filter the supernatant through a 0.45 µm PES membrane to remove residual cellular debris.
-
Acidification: Transfer the clarified supernatant to a large beaker equipped with a magnetic stirrer. Slowly add 1 M HCl dropwise until the pH stabilizes between 2.0 and 2.5.
Self-Validation Check: Verify the pH using both a calibrated probe and high-resolution pH indicator strips. R3HHx has a pKa of ~4.8. If the pH remains > 3.0, the R3HHx will remain partially ionized, drastically reducing the partition coefficient and causing massive yield losses during the solvent extraction phase.
Phase 3: Liquid-Liquid Solvent Extraction
-
Primary Extraction: Transfer the acidified broth to a separatory funnel. Add an equal volume (1:1 v/v) of analytical-grade ethyl acetate[7].
-
Phase Separation: Shake vigorously for 2 minutes, venting the stopcock frequently to release pressure. Allow the funnel to sit for 15 minutes until the aqueous (bottom) and organic (top) phases completely separate.
-
Repeated Extraction: Collect the organic phase. Re-extract the aqueous phase two more times with fresh ethyl acetate (0.5:1 v/v) to ensure exhaustive recovery.
-
Drying: Pool all organic phases and add anhydrous magnesium sulfate (MgSO₄) until the powder stops clumping and flows freely. Filter out the MgSO₄ via gravity filtration.
-
Concentration: Evaporate the ethyl acetate using a rotary evaporator set to 40°C under reduced pressure (approx. 200 mbar) until a viscous, pale-yellow crude oil is obtained.
Phase 4: Preparative Reversed-Phase Chromatography
Because the crude extract will contain a mixture of mcl-3HAs (e.g., 3-hydroxyoctanoic acid alongside 3-hydroxyhexanoic acid), preparative RP-HPLC is required for isolation[4].
-
Sample Prep: Dissolve the crude oil in a minimal volume of the initial mobile phase (30% Acetonitrile / 70% Water with 0.1% Formic Acid).
-
Column Setup: Utilize a preparative C18 column (e.g., 250 × 21.2 mm, 5 µm particle size).
-
Gradient Elution: Run a linear gradient from 30% to 90% Acetonitrile over 45 minutes at a flow rate of 15 mL/min.
-
Detection & Collection: Monitor the eluent via UV absorbance at 210 nm. R3HHx, having a shorter aliphatic chain (C6) than its C8 or C10 homologs, will elute earlier[8].
-
Final Recovery: Pool the fractions corresponding to the R3HHx peak and lyophilize to remove residual water and solvent, yielding the pure compound.
Self-Validation Check: Before scaling up to prep-HPLC, run a 10 µL analytical HPLC injection (or GC-MS after methyl-esterification) of the crude extract. Ensure baseline resolution between the R3HHx peak and subsequent longer-chain homolog peaks to validate the gradient slope.
Quantitative Data Summary
The following table summarizes the typical physicochemical properties and expected extraction metrics for R3HHx processed via this protocol:
| Parameter | Typical Value / Characteristic |
| Monomer Yield (from intracellular PHA) | > 90% (w/w) |
| Overall Recovery Yield (Post-HPLC) | 75% – 80% |
| Final Purity (Analytical HPLC/GC-MS) | > 95% |
| Physical State (at 25°C) | Colorless to pale yellow viscous oil |
| Molecular Weight | 132.16 g/mol |
| Chemical Formula | C₆H₁₂O₃ |
| Optical Rotation[α]D²⁰ | Negative (Strict R-enantiomer) |
References
-
Title: Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification Source: Biomacromolecules (ACS Publications) URL: [Link]
-
Title: Beyond Intracellular Accumulation of Polyhydroxyalkanoates: Chiral Hydroxyalkanoic Acids and Polymer Secretion Source: Frontiers in Bioengineering and Biotechnology (PMC) URL: [Link]
-
Title: Microbial production of medium-chain-length 3-hydroxyalkanoic acids by recombinant Pseudomonas putida KT2442 harboring genes fadL, fadD and phaZ Source: FEMS Microbiology Letters (Oxford Academic) URL: [Link]
- Title: Process for preparing carboxylic acids and derivatives thereof (US7186856B2)
-
Title: Polyhydroxyalkanoate production from food residues Source: PMC / Aalborg Universitet URL: [Link]
Sources
- 1. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]
- 2. vbn.aau.dk [vbn.aau.dk]
- 3. Beyond Intracellular Accumulation of Polyhydroxyalkanoates: Chiral Hydroxyalkanoic Acids and Polymer Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US7186856B2 - Process for preparing carboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of 3-Hydroxyhexanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a comprehensive and robust method for the detection and quantification of 3-hydroxyhexanoic acid (3-HHex) in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Hydroxyhexanoic acid is a medium-chain hydroxy fatty acid involved in various metabolic pathways, and its accurate measurement is crucial for research in metabolic disorders, microbial metabolism, and drug development.[1][2] Due to its low volatility and polar nature, a chemical derivatization step is essential for successful GC-MS analysis.[3][4] This guide details a validated protocol involving liquid-liquid extraction (LLE) followed by silylation to convert 3-HHex into a volatile trimethylsilyl (TMS) derivative, enabling sensitive and specific quantification.
Introduction: The Significance of 3-Hydroxyhexanoic Acid
3-Hydroxyhexanoic acid (3-HHex), also known as β-hydroxycaproic acid, is a 6-carbon beta-hydroxy fatty acid.[5][6] It is a key intermediate in the mitochondrial fatty acid β-oxidation pathway and is also produced by various microorganisms as a precursor for polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics.[1][7] In clinical and pharmaceutical research, the quantification of 3-HHex and other 3-hydroxy fatty acids in matrices like plasma, serum, or urine is critical for diagnosing certain inherited metabolic disorders, particularly defects in L-3-hydroxyacyl-CoA dehydrogenases.[1] Furthermore, its role as a potential biomarker and a building block for value-added chemicals makes its accurate analysis a priority in biotechnology and drug development.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely available technique that offers excellent chromatographic resolution and high accuracy, making it well-suited for analyzing metabolites like 3-HHex.[3] However, the presence of polar functional groups (a hydroxyl and a carboxylic acid) makes 3-HHex non-volatile.[9] Therefore, a critical step in the analytical workflow is chemical derivatization to increase its volatility and thermal stability, ensuring its successful passage through the GC system.[3][10]
Principle of the Method: Silylation for GC-MS Analysis
The core of this method is the conversion of the polar 3-hydroxyhexanoic acid into a nonpolar, volatile derivative that can be easily separated and detected by GC-MS. This is achieved through a two-step process:
-
Extraction: The analyte is first isolated from the complex biological matrix. A liquid-liquid extraction (LLE) using an organic solvent like ethyl acetate under acidic conditions is a highly effective method for selectively partitioning organic acids.[11][12]
-
Derivatization: The extracted 3-HHex is then derivatized via silylation. This reaction replaces the active hydrogen atoms on the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group, Si(CH3)3.[4] This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility for GC analysis.[4][9] The reagent of choice is typically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst such as Trimethylchlorosilane (TMCS) to ensure complete derivatization of hindered hydroxyl groups.[13]
The resulting TMS-derivatized 3-HHex is then injected into the GC-MS system, where it is separated from other components on a capillary column and detected by the mass spectrometer. Quantification is achieved by monitoring specific ions characteristic of the derivatized molecule, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[11][14]
Caption: Figure 1: Silylation of 3-Hydroxyhexanoic Acid.
Materials and Reagents
Reagents & Chemicals
-
3-Hydroxyhexanoic acid standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., 3-Hydroxyhexanoic-d3 acid), if available for isotope dilution method
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[15]
-
Ethyl Acetate (HPLC grade)
-
Pyridine (Anhydrous, ≥99.8%)
-
Hydrochloric Acid (HCl), 6M
-
Sodium Hydroxide (NaOH), 10M (for optional hydrolysis)
-
Nitrogen gas, high purity
-
Methanol (HPLC grade)
-
Deionized water
Equipment & Consumables
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler
-
GC Capillary Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Glass test tubes with PTFE-lined screw caps
-
Centrifuge
-
Heating block or water bath
-
Sample evaporator (e.g., nitrogen blow-down system)
-
Vortex mixer
-
Calibrated pipettes and tips
-
GC vials with inserts
Experimental Protocols
This protocol is designed for a 500 µL plasma or serum sample. Volumes should be scaled accordingly for other sample types or volumes.
Sample Preparation & Hydrolysis (Optional)
-
Rationale: Some 3-hydroxy fatty acids may be present in esterified forms. A hydrolysis step cleaves these esters to measure the total (free + bound) concentration.[11] For measuring only the free acid, this step should be omitted.
-
Pipette 500 µL of sample (e.g., plasma) into a glass test tube.
-
Add the internal standard at a known concentration.
-
(Optional Hydrolysis): Add 500 µL of 10 M NaOH. Vortex and incubate at 60°C for 30 minutes.[11]
-
Allow the sample to cool to room temperature.
-
Acidification: Acidify the sample to a pH < 2 by adding 6 M HCl. For unhydrolyzed samples, ~125 µL is typically sufficient; for hydrolyzed samples, ~2 mL will be needed to neutralize the base.[11] Vortex thoroughly. Proper acidification is critical for efficient extraction of the carboxylic acid.
Liquid-Liquid Extraction (LLE)
-
Add 3 mL of ethyl acetate to the acidified sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 1-4) with a second 3 mL aliquot of ethyl acetate and combine the organic layers. This two-step extraction maximizes recovery.[11]
-
Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 37-40°C.[11] Ensure the sample is completely dry, as moisture will interfere with the silylation reaction.
Derivatization Protocol
-
To the dry residue, add 100 µL of BSTFA + 1% TMCS.[11]
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 80°C for 60 minutes to ensure complete derivatization.[11] Reaction time and temperature are crucial parameters and may require optimization for different analytes.[16]
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
Caption: Figure 2: Overall analytical workflow.
GC-MS Instrumentation and Conditions
The following parameters are a recommended starting point and should be optimized for the specific instrument used.
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or similar | Provides robust and reproducible chromatography. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column, essential for trace analysis. |
| Injector Temp | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for this column dimension. |
| Oven Program | Initial 80°C, hold 5 min; Ramp 3.8°C/min to 200°C; Ramp 15°C/min to 290°C, hold 6 min. | A slow initial ramp ensures separation of smaller analytes, while the faster second ramp shortens analysis time for higher boiling point compounds. |
| MS System | Agilent 5975 MSD or equivalent | A standard quadrupole MS detector provides good sensitivity and selectivity. |
| Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS.[14] |
| Ion Source Temp | 220°C[14] | Optimal temperature for efficient ionization. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for creating library-searchable mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific, characteristic ions.[3] |
Data Analysis and Quantification
The identification of the di-TMS derivative of 3-hydroxyhexanoic acid is based on its retention time and its mass spectrum. Quantification is performed using the peak area ratio of the analyte to the internal standard.
Mass Spectral Data
The mass spectrum of the di-TMS derivative of 3-hydroxyhexanoic acid will exhibit characteristic fragment ions. The molecular ion (M+) may be weak or absent. Key diagnostic ions should be selected for quantification (Quantifier) and confirmation (Qualifier).
| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Reference |
| 3-Hydroxyhexanoic Acid | di-TMS | 261 ([M-CH₃]⁺) | 175, 233 | [11][17] |
| 3-Hydroxyhexanoic-d₃ Acid (IS) | di-TMS | 264 ([M-CH₃]⁺) | 175, 235 | [11] |
Note: The ion at m/z 233 corresponds to a characteristic fragment for 3-hydroxy acids after silylation.[11] The [M-CH₃]⁺ (loss of a methyl group from a TMS moiety) is also a prominent and specific ion for TMS derivatives.
Calibration and Quantification
A calibration curve should be prepared by spiking a blank matrix (e.g., stripped serum or water) with known concentrations of the 3-hydroxyhexanoic acid standard and a constant concentration of the internal standard. The curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the concentration. The concentration of 3-HHex in unknown samples is then determined from this curve.
Method Performance and Trustworthiness
A well-validated GC-MS method ensures reliable and reproducible results. Key validation parameters for this type of assay are summarized below.
| Validation Parameter | Typical Performance Metric | Significance |
| Linearity (R²) | > 0.99[3] | Demonstrates a direct proportional relationship between concentration and instrument response over a defined range. |
| Limit of Detection (LOD) | Sub-µmol/L range[3] | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.3 µmol/L[3] | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Intra-day Precision (%CV) | < 10%[3] | Measures the repeatability of the method within the same day. |
| Inter-day Precision (%CV) | < 15%[3] | Measures the reproducibility of the method across different days. |
| Accuracy (% Recovery) | 85 - 115% | Measures how close the measured value is to the true value. Use of a stable isotope-labeled internal standard is the best way to ensure high accuracy.[3] |
References
-
Kuhr, M., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Stracquadanio, M., et al. (2002). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. Clinical Chemistry. Available at: [Link]
-
Macherey-Nagel. (Undated). Derivatization reagents for GC. Available at: [Link]
-
Matern, D., et al. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Available at: [Link]
-
Martínez-García, G., et al. (2024). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules. Available at: [Link]
-
Matern, D. (2012). 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry. SpringerLink. Available at: [Link]
-
Lee, D., et al. (1997). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. SciSpace. Available at: [Link]
-
NIST. Hexanoic acid, 3-hydroxy-, methyl ester. NIST Chemistry WebBook. Available at: [Link]
-
FooDB. (2011). Showing Compound (R)-3-Hydroxyhexanoic acid (FDB027868). Available at: [Link]
-
ResearchGate. (Undated). Analysis of 3-hydroxy fatty acids... Available at: [Link]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
-
Kataoka, H. (2001). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available at: [Link]
-
SpectraBase. Methyl 3-hydroxyhexanoate - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
NP-MRD. (2022). Showing NP-Card for 3-hydroxyhexanoic acid (NP0316404). Available at: [Link]
-
U.S. Environmental Protection Agency. (Undated). Sample Preparation Procedure for Spectrochemical Determination of Total Recoverable Elements. Available at: [Link]
-
Agilent Technologies. (2022). Rapid Determination of 10 α-Hydroxy Acids. Available at: [Link]
-
Basnett, P., et al. (2020). State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. ASM Journals. Available at: [Link]
-
LIPID MAPS. Structure Database (LMSD): 3R-hydroxy-hexanoic acid. Available at: [Link]
-
PubChem. 3-Hydroxyhexanoic acid | C6H12O3 | CID 151492. Available at: [Link]
- Google Patents. (2003). US6562603B2 - 3-hydroxycarboxylic acid production and use in branched polymers.
-
ResearchGate. (2015). Efficient Production of ( R )-3-Hydroxycarboxylic Acids... Available at: [Link]
-
PubMed. (2025). Discovery of a High 3-Hydroxyhexanoate Containing.... Available at: [Link]
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- 1. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. NP-MRD: Showing NP-Card for 3-hydroxyhexanoic acid (NP0316404) [np-mrd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. larodan.com [larodan.com]
- 6. 3-Hydroxyhexanoic acid | C6H12O3 | CID 151492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate- co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 16. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Derivatization of 3-hydroxy fatty acids for gas chromatography
Title: High-Resolution GC-MS Analysis of 3-Hydroxy Fatty Acids: Derivatization Strategies and Protocols
Analytical Context and Biomarker Significance
3-Hydroxy fatty acids (3-OH FAs) are indispensable biomarkers in both clinical pathology and environmental microbiology. In mammalian metabolism, they are intermediate products of mitochondrial fatty acid β-oxidation; abnormal accumulation of these metabolites in serum or plasma is a primary diagnostic indicator for genetic enzyme defects, such as LCHAD (Long-chain 3-hydroxyacyl-CoA dehydrogenase) deficiency[1]. In microbiological and environmental contexts, 3-OH FAs (specifically those with chain lengths of C10 to C18) form the structural backbone of the lipid A moiety in Gram-negative bacterial lipopolysaccharides (LPS), making them highly reliable chemical markers for endotoxin quantification[2].
However, the direct analysis of free 3-OH FAs using Gas Chromatography-Mass Spectrometry (GC-MS) is analytically prohibitive. The highly polar nature of the free carboxyl (-COOH) and hydroxyl (-OH) groups promotes extensive hydrogen bonding, which leads to irreversible column adsorption, severe peak tailing, and inaccurate quantification[3]. To overcome these physicochemical limitations, a robust chemical derivatization strategy is mandatory to neutralize polarity and enhance volatility[3].
Mechanistic Rationale for Two-Step Derivatization
A self-validating analytical protocol for 3-OH FAs must address both functional groups to prevent the formation of analytical artifacts.
-
Step 1: Carboxyl Group Esterification (Methylation) The first step involves converting the free carboxyl group into a fatty acid methyl ester (FAME). This is typically achieved using an acid-catalyzed alkylation reagent, such as Boron Trifluoride (BF
) in methanol. The BF catalyst protonates the carboxyl oxygen, rendering the acid highly reactive to methanol, which subsequently forms the methyl ester while eliminating water. This step reduces the boiling point and allows the column chemistry to separate the lipids based on chain length and boiling point elution. -
Step 2: Hydroxyl Group Silylation While methylation neutralizes the carboxyl group, the C3-hydroxyl group remains exposed. If subjected to the high temperatures of a GC injection port (e.g., 250°C), underivatized 3-OH FAMEs undergo rapid thermal degradation via the elimination of water, forming 2-alkenoic or 3-alkenoic acid artifacts[2]. To prevent this, a second derivatization step—silylation—is employed. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) are used to convert the active hydroxyl hydrogen into a trimethylsilyl (TMS) ether[4][5]. Silylation not only confers thermal stability but also directs the electron ionization (EI) fragmentation pathway to yield highly specific diagnostic ions, vastly improving the signal-to-noise ratio in MS detection[6].
Experimental Workflow Visualization
Caption: General workflow for the extraction, two-step derivatization, and GC-MS analysis of 3-hydroxy fatty acids.
Comprehensive Experimental Protocol
This protocol is engineered to provide a self-validating system for the total 3-OH FA content extraction and derivatization from biological matrices[4][5].
Sample Hydrolysis and Extraction
-
Internal Standard Addition: To 500 µL of serum, plasma, or bacterial lysate, add a precisely known concentration of stable isotope-labeled 3-hydroxy fatty acid internal standards[4][5].
-
Causality: Internal standards correct for extraction losses and derivatization inefficiencies, validating the quantitative integrity of the assay.
-
-
Alkaline Hydrolysis: Add 500 µL of 10 M NaOH to the sample and incubate at 90°C for 30–60 minutes[2][4].
-
Causality: This aggressive hydrolysis cleaves ester and amide bonds (e.g., within the lipid A core of LPS), releasing total bound 3-OH FAs into their free carboxylate form[2].
-
-
Acidification: Cool the mixture and acidify by adding 6 M HCl (approx. 1.1 mL to 2.0 mL) until the pH drops below 2[4][5].
-
Causality: Protonation converts the water-soluble carboxylate salts back into lipophilic free fatty acids, enabling organic extraction.
-
-
Liquid-Liquid Extraction (LLE): Extract the lipids twice using 3 mL of ethyl acetate[4][5]. Vortex vigorously and centrifuge to separate the phases. Collect and combine the upper organic layers.
-
Drying: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 37°C[4][5].
-
Causality: Absolute removal of water is critical; residual moisture will hydrolyze and quench the highly sensitive silylation reagents used in later steps.
-
Two-Step Derivatization (Methylation & Silylation)
-
Methylation: To the dried lipid extract, add 1 mL of 12% w/w BF
-methanol. Cap the reaction vessel tightly and heat at 80°C for 15 minutes.-
Optional: A water scavenger such as 2,2-dimethoxypropane can be added to ensure anhydrous conditions.
-
-
Quenching & FAME Extraction: Cool the sample, then add 1 mL of LC-MS grade water to quench the catalyst, followed by 1 mL of hexane. Shake vigorously to partition the newly formed FAMEs into the non-polar hexane layer. Transfer the upper hexane layer to a clean vial and evaporate to dryness under nitrogen.
-
Silylation: Add 100 µL of BSTFA containing 1% TMCS to the dried FAME extract[4][5]. Heat the mixture at 80°C for 60 minutes[4][5].
-
Causality: The 1% TMCS acts as a catalyst to drive the silylation of sterically hindered C3-hydroxyl groups, ensuring 100% conversion to trimethylsilyl (TMS) ethers[7].
-
-
Final Reconstitution: Evaporate the excess derivatization reagents under nitrogen and reconstitute the stable TMS-FAME derivatives in 50–100 µL of hexane for GC-MS injection.
GC-MS Instrumental Conditions
-
Column: HP-5MS or VF-5ms capillary column (e.g., 30 m × 0.25 mm i.d. × 0.25 µm film thickness)[4][5][8].
-
Injection: 1 µL injection volume, splitless mode, with the injector held at 250°C[4][6].
-
Oven Temperature Program: Initial hold at 80°C for 5 min; ramp at 3.8°C/min to 200°C; then ramp at 15°C/min to 290°C and hold for 6 min[5].
-
Detection: Electron Ionization (EI) mode at 70 eV. Data acquisition should be performed in Selected Ion Monitoring (SIM) mode to maximize sensitivity[5][8].
Quantitative Data & Diagnostic Fragmentation
The choice of derivatization dictates the mass spectral fragmentation pattern. For TMS-derivatized 3-OH FAMEs, EI-MS produces highly predictable and specific ions. While underivatized 3-OH FAMEs yield a characteristic m/z 103 ion, they suffer from poor thermal stability[9]. Conversely, silylated 3-OH FAMEs undergo alpha-cleavage between the C3 and C4 carbons, yielding a dominant, highly stable fragment ion at m/z 175 ([CH
Alternatively, for ultra-trace analysis in complex food or biological matrices, the hydroxyl group can be acylated using pentafluorobenzoyl (PFBO) chloride[8]. This creates PFBO-FAME derivatives with massive electron affinity, allowing for Electron-Capture Negative Ion (ECNI) MS detection with limits of detection in the low picogram range[8][10].
Table 1: Comparison of Derivatization Strategies and GC-MS Diagnostic Ions for 3-Hydroxy Fatty Acids
| Derivatization Strategy | Target Analyte Form | Primary Diagnostic Ion (m/z) | Secondary Ions / Losses | Thermal Stability | Sensitivity / Application |
| None (Free FA) | Free 3-OH FA | N/A (Poor chromatography) | N/A | Very Low | Not recommended[3] |
| Single-Step (Methylation) | 3-OH FAME | 103[9] | [M-18] | Low to Moderate | High-abundance microbial profiling[9] |
| Two-Step (Methylation + Silylation) | 3-OH FAME-TMS | 175 (Base peak) | [M-15] | High | Clinical diagnostics & LPS quantification[2][5] |
| Two-Step (Methylation + Acylation) | 3-OH FAME-PFBO | [M-PFBO] | Highly specific per chain | Very High | Ultra-trace food & biological analysis[8][10] |
Troubleshooting & Causality in Derivatization
-
Symptom: Complete Loss of Analyte Signal or Poor Peak Shape.
-
Causality: This almost universally indicates incomplete silylation. Silylation reagents (BSTFA/TMCS) are extremely sensitive to moisture and will preferentially react with H
O rather than the analyte's hydroxyl group[7]. -
Solution: Ensure complete nitrogen drying prior to the silylation step. If processing aqueous samples, utilize a chemical water scavenger like 2,2-dimethoxypropane during the esterification phase.
-
-
Symptom: Appearance of Unexpected Artifact Peaks (e.g., Alkenoic Acids).
-
Causality: The appearance of 2-alkenoic or 3-alkenoic acid methyl esters indicates thermal dehydration of the 3-OH group inside the hot GC injection port[2]. This occurs when the hydroxyl group is left unprotected (underivatized).
-
Solution: Verify the integrity of the BSTFA+TMCS reagent, as it degrades upon prolonged atmospheric exposure. Increase the silylation incubation time to ensure complete conversion[2].
-
References
-
BenchChem. "A Comparative Guide to Ionization Techniques for 3-Hydroxy Fatty Acid Methyl Esters." 4
-
Jones, P. M., & Bennett, M. J. "3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry." Methods in Molecular Biology, Springer Nature. 1
-
Sigma-Aldrich. "Derivatization of Fatty acids to FAMEs."
-
Mielniczuk, Z., et al. "Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat." ACS Publications. 8
-
Keinänen, M. M., et al. "Gas chromatographic-mass spectrometric detection of 2- and 3-hydroxy fatty acids as methyl esters from soil, sediment and biofilm." PubMed. 9
-
Lipid MAPS. "Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry." 5
-
ResearchGate. "Quantification of bacterial lipopolysaccharides (endotoxin) by GC-MS determination of 3-hydroxy fatty acids." 2
-
BenchChem. "Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis." 3
-
Schurig, V., et al. "Highly selective and sensitive gas chromatography-electron-capture negative-ion mass spectrometry method for the indirect enantioselective identification of 2- and 3-hydroxy fatty acids in food and biological samples." PubMed. 10
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. marinelipids.ca [marinelipids.ca]
- 7. gcms.cz [gcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gas chromatographic-mass spectrometric detection of 2- and 3-hydroxy fatty acids as methyl esters from soil, sediment and biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly selective and sensitive gas chromatography-electron-capture negative-ion mass spectrometry method for the indirect enantioselective identification of 2- and 3-hydroxy fatty acids in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of (3R)-3-Hydroxyhexanoic Acid as a Versatile Chiral Building Block
Abstract
(3R)-3-hydroxyhexanoic acid is a valuable chiral building block in modern organic synthesis, particularly for the development of complex and stereochemically defined molecules in the pharmaceutical and fine chemical industries.[1][2] Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group with a defined stereocenter, allows for a wide range of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and strategic derivatization of (3R)-3-hydroxyhexanoic acid. Detailed, field-proven protocols for its preparation via asymmetric hydrogenation, subsequent functional group manipulations including esterification and amidation, and analytical characterization are presented.
Introduction: The Significance of Chiral Building Blocks
In the realm of drug development and the synthesis of bioactive molecules, the three-dimensional arrangement of atoms is of paramount importance. A large proportion of pharmaceuticals are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit vastly different pharmacological and toxicological profiles.[2] This necessitates the synthesis of enantiomerically pure compounds, a challenge elegantly addressed by the use of chiral building blocks.[1][2] These are enantiomerically pure molecules that serve as starting materials, introducing a specific stereocenter into a target molecule, thereby guiding the stereochemistry of subsequent transformations.[1]
(3R)-3-hydroxyhexanoic acid, a member of the medium-chain β-hydroxy acid class, is a prime example of such a versatile building block.[3] Its utility stems from the presence of two distinct functional groups—a secondary alcohol and a carboxylic acid—at a chiral center, providing orthogonal handles for a variety of chemical modifications.
Synthesis and Purification of (3R)-3-Hydroxyhexanoic Acid
The most reliable and scalable method for the synthesis of enantiomerically pure (3R)-3-hydroxyhexanoic acid involves a two-step sequence: the asymmetric hydrogenation of a prochiral β-keto ester, followed by saponification.
Step 1: Asymmetric Hydrogenation of Ethyl 3-Oxohexanoate
The enantioselective reduction of β-keto esters is a well-established transformation, with Ruthenium-BINAP catalyst systems demonstrating exceptional efficiency and enantioselectivity.[3][4][5]
Diagram 1: Synthesis of Ethyl (R)-3-Hydroxyhexanoate
Caption: Asymmetric hydrogenation of ethyl 3-oxohexanoate.
Protocol 2.1: Asymmetric Hydrogenation
Materials:
-
Ethyl 3-oxohexanoate
-
[RuCl₂(p-cymene)]₂
-
(R)-BINAP
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 mol eq.) and (R)-BINAP (0.011 mol eq.).
-
Add degassed methanol (sufficient to dissolve) and stir the mixture at 50°C for 30 minutes to form the active catalyst solution.
-
Hydrogenation: In a separate vessel, dissolve ethyl 3-oxohexanoate (1.0 eq.) in degassed methanol.
-
Transfer the substrate solution to a high-pressure autoclave.
-
Add the prepared catalyst solution to the autoclave under an inert atmosphere.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm.
-
Stir the reaction mixture at 50°C for 16-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl (R)-3-hydroxyhexanoate.
| Parameter | Expected Value |
| Yield | >95% |
| Enantiomeric Excess (e.e.) | >98% (R) |
Step 2: Saponification of Ethyl (R)-3-Hydroxyhexanoate
The hydrolysis of the ethyl ester to the free carboxylic acid is achieved under basic conditions.
Protocol 2.2: Saponification
Materials:
-
Ethyl (R)-3-hydroxyhexanoate
-
Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve ethyl (R)-3-hydroxyhexanoate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq.) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[6]
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield (3R)-3-hydroxyhexanoic acid as a viscous oil or low-melting solid. The product is often of sufficient purity for subsequent steps, but can be further purified by flash chromatography if necessary.[1]
| Parameter | Expected Value |
| Yield | >90% |
| Purity | >95% |
Derivatization Protocols for (3R)-3-Hydroxyhexanoic Acid
The bifunctional nature of (3R)-3-hydroxyhexanoic acid allows for selective modification of either the carboxylic acid or the hydroxyl group.
Esterification of the Carboxylic Acid Group
Fischer esterification provides a straightforward and safer alternative to the use of diazomethane for the preparation of simple alkyl esters.[7][8][9][10][11]
Protocol 3.1: Fischer Esterification to Methyl (3R)-3-Hydroxyhexanoate
Materials:
-
(3R)-3-hydroxyhexanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve (3R)-3-hydroxyhexanoic acid (1.0 eq.) in a large excess of anhydrous methanol (can be used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield pure methyl (3R)-3-hydroxyhexanoate.
Amide Bond Formation
The coupling of the carboxylic acid moiety with an amine is a fundamental transformation in the synthesis of many pharmaceuticals. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a robust and widely used method.[1][2][12][13][14]
Diagram 2: EDC/HOBt Mediated Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 3.2: Amide Coupling with Benzylamine
Materials:
-
(3R)-3-hydroxyhexanoic acid
-
Benzylamine
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1N HCl
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
To a round-bottom flask, add (3R)-3-hydroxyhexanoic acid (1.0 eq.), HOBt (1.2 eq.), and benzylamine (1.1 eq.).
-
Dissolve the mixture in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[2]
-
Work-up: Once complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography to yield N-benzyl-(3R)-3-hydroxyhexanamide.
| Reagent | Equivalents | Purpose |
| EDC·HCl | 1.2 | Activates the carboxylic acid |
| HOBt | 1.2 | Suppresses racemization and forms a more stable active ester |
| DIPEA | 2.5 | Non-nucleophilic base to neutralize HCl byproduct |
Analytical Characterization
Structural Confirmation
The structure of (3R)-3-hydroxyhexanoic acid and its derivatives should be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Determination of Enantiomeric Excess (e.e.)
Ensuring the enantiopurity of the chiral building block is critical. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). For hydroxy acids, derivatization may be necessary to improve detection and resolution.
Protocol 4.1: Chiral HPLC Analysis
Method:
-
Derivatization (optional but recommended for UV detection): Convert the hydroxyl group to a UV-active derivative, such as a 3,5-dinitrophenyl urethane, by reacting with 3,5-dinitrophenyl isocyanate.[15]
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is often effective.[15][16][17][18]
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol. For acidic compounds, the addition of a small amount of trifluoroacetic acid (TFA) may be necessary.[16]
-
Detection: UV detector set to an appropriate wavelength for the derivative, or a mass spectrometer for direct analysis.
Example Chromatographic Conditions (for a derivatized sample):
-
Column: Chiralcel OD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Application in Complex Molecule Synthesis: Laulimalide Analogues
(3R)-3-hydroxyalkanoic acids are valuable precursors in the synthesis of complex natural products and their analogues. For instance, they have been utilized in the synthesis of analogues of laulimalide, a potent microtubule-stabilizing agent with potential as an anticancer therapeutic.[19][20] The side chain of laulimalide is crucial for its biological activity, and the use of chiral building blocks like (3R)-3-hydroxyhexanoic acid allows for the systematic modification and optimization of this part of the molecule.[19] In a typical synthetic strategy, the (3R)-3-hydroxyhexanoic acid moiety can be elaborated and then coupled to the macrolide core in the later stages of the synthesis.[21]
Conclusion
(3R)-3-hydroxyhexanoic acid is a highly versatile and valuable chiral building block for the synthesis of enantiomerically pure compounds. The protocols detailed in this application note provide robust and reproducible methods for its synthesis, purification, and derivatization. By leveraging these techniques, researchers in drug discovery and development can efficiently incorporate this key stereocenter into complex target molecules, accelerating the path to new therapeutic agents.
References
- Benchchem. (n.d.). An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis.
- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- Organic Syntheses. (n.d.). Acid-Amine Coupling using EDCI.
- Fischer Esterification Procedure. (n.d.).
-
Paterson, I., et al. (2005, May 2). Design, Synthesis and Biological Evaluation of Novel, Simplified Analogues of Laulimalide: Modification of the Side Chain. PubMed. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC.
- Paterson, I., et al. (2005). Design, synthesis and biological evaluation of novel, simplified analogues of laulimalide: modification of the side chain. Bioorganic & Medicinal Chemistry Letters, 15(9), 2243-2247.
-
Ghosh, A. K., & Wang, Y. (2000). Total Synthesis of (−)-Laulimalide. Journal of the American Chemical Society, 122(46), 11027–11028. Retrieved from [Link]
-
Al-Othman, Z. A., et al. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]
-
Anilkumar, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11037-11041. Retrieved from [Link]
- Bode Research Group. (2015). Asymmetric Hydrogenation. ETH Zurich.
- Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Accounts of Chemical Research, 36(12), 908-918.
-
FooDB. (2011, September 21). Showing Compound (R)-3-Hydroxyhexanoic acid (FDB027868). Retrieved from [Link]
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The synthesis of asymmetric hydrogenation catalyst [Ru(BINAP)(OAc)2] and its solid supported studies | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Retrieved from [Link]
- Saponification (Base Hydrolysis) of Organic Materials. (n.d.).
-
Zhang, T., et al. (2018, October 18). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2698. Retrieved from [Link]
- Zaggout, F. R. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443-1452.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. ethz.ch [ethz.ch]
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- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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Preparation of methyl 3-hydroxyhexanoate for analytical standards
Application Note: Preparation of Methyl 3-Hydroxyhexanoate for Analytical Standards
Abstract
Methyl 3-hydroxyhexanoate (CAS 21188-58-9) is a critical analytical target serving as a volatile flavor constituent in fruit matrices and a monomeric marker for polyhydroxyalkanoate (PHA) bioplastics. This guide details a robust synthetic protocol for preparing high-purity (>98%) Methyl 3-hydroxyhexanoate to be used as a Certified Reference Material (CRM). The methodology utilizes the Reformatsky reaction, chosen for its specificity in generating
Introduction & Strategic Rationale
The Analytical Need
In metabolomics and food chemistry, Methyl 3-hydroxyhexanoate is often quantified to determine the "fruitiness" profile of fermented products or the degradation state of biodegradable plastics. Commercial standards are frequently expensive or supplied in dilute solutions. In-house preparation of a neat, high-purity standard allows for:
-
Precise Response Factor Calculation: Essential for quantitative GC-MS.
-
Chiral Resolution Testing: A racemic standard is required to validate chiral column separation parameters.
Synthetic Route Selection
Two primary routes exist for synthesis:
-
Reduction of Methyl 3-oxohexanoate: Uses NaBH
. Fast, but precursors can be unstable (prone to decarboxylation). -
Reformatsky Reaction (Selected): Condensation of butanal with methyl bromoacetate using activated zinc.
-
Why this route? It creates the carbon skeleton de novo, ensuring no contamination from biological isomers. It is thermodynamically controlled and highly selective for the
-hydroxy position.
-
Synthetic Protocol: The Reformatsky Route
Reaction Scheme
The synthesis involves the nucleophilic attack of an organozinc enolate (formed from methyl bromoacetate) onto the carbonyl carbon of butanal.
Materials & Equipment
-
Precursors: Butanal (freshly distilled), Methyl Bromoacetate.
-
Reagent: Zinc dust (<10 micron), Trimethylsilyl chloride (TMSCl) for activation.
-
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
-
Apparatus: 3-neck round-bottom flask (250 mL), reflux condenser, N
inlet, addition funnel.
Step-by-Step Procedure
Step 1: Zinc Activation (Critical for Initiation)
-
Charge the flask with Zinc dust (1.5 eq, 9.8 g) and cover with minimal anhydrous THF.
-
Add TMSCl (0.05 eq) and stir for 15 minutes under N
. Mechanism: TMSCl removes the oxide layer from the Zn surface, exposing reactive metal.
Step 2: Reformatsky Initiation
-
Prepare a solution of Methyl Bromoacetate (1.0 eq, 15.3 g) and Butanal (1.1 eq, 7.9 g) in 50 mL dry THF.
-
Add approximately 10% of this solution to the zinc slurry.
-
Heat gently with a heat gun until the solvent boils spontaneously (exotherm indicates initiation).
Step 3: Propagation & Completion
-
Once initiated, add the remaining solution dropwise over 45 minutes. Maintain a gentle reflux via the reaction's own exotherm.
-
After addition, reflux externally (oil bath at 70°C) for 2 hours.
-
Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the bromoacetate spot.[1]
Step 4: Quench & Isolation [1]
-
Cool the mixture to 0°C.
-
Hydrolyze by slowly adding cold 10% H
SO (50 mL). Caution: Vigorous gas evolution. -
Separate the organic layer.[1] Extract the aqueous layer 3x with Diethyl Ether.[1]
-
Wash combined organics with Saturated NaHCO
(to remove acid traces) and Brine. -
Dry over MgSO
and concentrate in vacuo.
Step 5: Purification
-
Perform vacuum distillation.
-
Target Fraction: Collect the fraction boiling at 85–88°C at 10 mmHg .
-
Yield Expectation: 65–75%.
Analytical Characterization (Validation)
For a standard to be valid, it must meet the following spectral criteria.
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet: 250°C, Split 20:1.
-
Oven: 50°C (2 min)
10°C/min 250°C. -
Retention Index: ~1150 (varies by column).
Diagnostic Ions (EI, 70eV):
| m/z | Fragment Origin | Significance |
|---|
| 74 | [CH
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: CDCl
, 400 MHz.
| Shift ( | Multiplicity | Integration | Assignment |
| 3.98 - 4.05 | Multiplet | 1H | CH -OH (Chiral center) |
| 3.71 | Singlet | 3H | O-CH |
| 2.95 | Broad Singlet | 1H | -OH (Exchangeable) |
| 2.48 | Doublet of Doublets | 1H | |
| 2.38 | Doublet of Doublets | 1H | |
| 1.35 - 1.55 | Multiplet | 4H | Alkyl Chain (-CH |
| 0.92 | Triplet | 3H | Terminal -CH |
Visualization of Workflow
Caption: Operational workflow for the synthesis and isolation of Methyl 3-hydroxyhexanoate Analytical Standard.
Handling & Storage
-
Storage: Store neat standard at -20°C under Argon.
-
Stability: Stable for >1 year if moisture is excluded. Hydrolysis to the free acid occurs in the presence of water/humidity.
-
Safety: The compound is an irritant (Eye Dam. 1). Wear safety glasses and gloves during handling.
References
-
Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. Link
-
Shriner, R. L. (1942). "The Reformatsky Reaction".[1][2][3][4] Organic Reactions, 1, 1–37. Link
-
Sigma-Aldrich. (2023). "Methyl 3-hydroxyhexanoate Analytical Standard Safety Data Sheet". Link
-
NIST Mass Spec Data Center. (2023). "Methyl 3-hydroxyhexanoate Mass Spectrum". NIST Chemistry WebBook, SRD 69. Link
Sources
In Vitro Biocompatibility Assessment of 3-Hydroxyhexanoate-Based Polymers (PHBHHx): A Technical Guide
Executive Summary
This technical guide outlines the standardized protocols for evaluating the in vitro biocompatibility of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx). Unlike its homopolymer counterpart Poly(3-hydroxybutyrate) (PHB), which is brittle and highly crystalline, PHBHHx offers elastomeric properties and reduced crystallinity, making it a superior candidate for soft tissue engineering and vascular grafts. However, its hydrophobic nature and sensitivity to thermal degradation require specific handling protocols during sterilization and cell seeding.
Material Preparation & Sterilization
Expert Insight: The most common failure point in PHBHHx testing is not toxicity, but improper sterilization that degrades the polymer chain (reducing molecular weight) or insufficient pre-wetting that prevents cell attachment due to hydrophobicity.
Scaffold/Film Fabrication[1]
-
Solvent Casting: Dissolve PHBHHx in Chloroform or Dichloromethane (DCM) at 5% w/v. Cast into glass petri dishes.
-
Solvent Evaporation: Allow 48–72 hours for evaporation. Crucial: Residual solvent is cytotoxic. Vacuum dry for an additional 24 hours at 40°C.
Sterilization Protocol (The "Autoclave Paradox")
PHBHHx has a melting point around 100–140°C (depending on HHx content). Standard autoclaving (121°C) often induces hydrolysis and deformation.
Recommended Protocol: Ethylene Oxide (EtO) or Ethanol/UV
-
Ethanol/UV Method (Lab Scale):
-
Submerge samples in 70% Ethanol for 30 minutes.
-
Rinse 3x with sterile PBS (Phosphate Buffered Saline).
-
Expose to UV light (254 nm) for 30 minutes per side.
-
Note: Ethanol alone is a disinfectant, not a sterilant. UV adds a layer of safety but has low penetration for thick scaffolds.
-
-
Ethylene Oxide (Clinical Scale):
-
Expose to 100% EtO at 37°C for 4 hours.
-
Aeration: Degas for >24 hours to remove toxic EtO residues.
-
Pre-wetting (Hydrophobicity Management)
PHBHHx is naturally hydrophobic (Contact angle >80°). Cells cannot adhere to dry, hydrophobic surfaces effectively.
-
Step: Incubate sterilized scaffolds in complete culture medium (with 10% FBS) for 12–24 hours prior to seeding. Serum proteins (fibronectin/vitronectin) will adsorb to the surface, mediating integrin attachment.
Cytotoxicity Assessment (ISO 10993-5)
We utilize the Extract Test rather than direct contact initially. This quantifies the toxicity of leachables (monomers, solvents, degradation products).
Extraction Protocol
-
Ratio: 3 cm² surface area per 1 mL of extraction vehicle (MEM medium + 5% serum).
-
Condition: Incubate sealed vials at 37°C for 24 hours (simulated physiological extraction).
-
Controls:
-
Negative Control: High-density Polyethylene (HDPE).
-
Positive Control:[1] PU film containing 0.1% Zinc Diethyldithiocarbamate (ZDEC) or Latex.
-
Quantitative Assay (CCK-8 or MTS)
Why not MTT? MTT forms insoluble formazan crystals that can get trapped in porous PHBHHx scaffolds, leading to false readings. CCK-8 produces a water-soluble product.
Workflow:
-
Seed L929 fibroblasts (or relevant cell line) at
cells/well in 96-well plates. -
Incubate 24h for attachment.
-
Replace medium with 100% Extract from PHBHHx.
-
Incubate 24h.
-
Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.
Data Interpretation:
-
> 70%: Non-cytotoxic (Pass).
-
< 70%: Cytotoxic (Fail).
Cell Adhesion & Proliferation
Expert Insight: PHBHHx surface roughness often promotes better adhesion than smooth TCP (Tissue Culture Plastic), but only if the initial hydrophobic barrier is overcome.
Live/Dead Staining (Qualitative)
-
Reagents: Calcein AM (Live - Green) and Ethidium Homodimer-1 (Dead - Red).
-
Procedure:
-
Observation: Look for cell spreading (filopodia) vs. rounded morphology. Rounded cells indicate poor surface compatibility.
Hemocompatibility Testing
Required for vascular grafts or blood-contacting devices. PHBHHx generally shows lower platelet adhesion than PHB.
Hemolysis Assay
Measures red blood cell (RBC) rupture.
-
Preparation: Dilute fresh rabbit/human blood (citrated) with saline (4:5 ratio).
-
Contact: Submerge 10 cm² of PHBHHx film in 10 mL saline. Add 0.2 mL diluted blood.
-
Incubation: 37°C for 60 minutes.
-
Measurement: Centrifuge at 2500 rpm for 5 min. Measure OD of supernatant at 545 nm.
-
Formula:
-
Positive Control:[1] Distilled Water (100% lysis).
-
Acceptance: < 5% (ASTM F756), ideally < 2%.
-
Platelet Adhesion (SEM)
-
Incubate PHBHHx films with Platelet Rich Plasma (PRP) for 1 hour at 37°C.
-
Rinse gently with PBS to remove non-adherent cells.
-
Fixation: 2.5% Glutaraldehyde for 30 min.
-
Dehydration: Graded ethanol series (50%, 70%, 90%, 100%).
-
SEM Imaging: Count adhered platelets per field.
-
Pass: Low density, round morphology (unactivated).
-
Fail: High density, spread morphology with pseudopodia (activated).
-
Visual Workflows
General Biocompatibility Workflow
Figure 1: End-to-end workflow for processing PHBHHx from raw material to validated biocompatibility data.
Hemocompatibility Decision Logic
Figure 2: Decision tree for interpreting hemocompatibility results. Both hemolysis and platelet activation must pass.
Data Presentation Standards
Table 1: Cytotoxicity Scoring (ISO 10993-5)
| Grade | Reactivity | Description | Cell Viability |
| 0 | None | Discrete intracytoplasmic granules, no lysis | 100% |
| 1 | Slight | Not more than 20% of cells are round, loosely attached | > 80% |
| 2 | Mild | Not more than 50% of cells are round, devoid of lysis | 50–80% |
| 3 | Moderate | Not more than 70% of cell layers contain rounded cells | 30–50% |
| 4 | Severe | Nearly complete destruction of cell layers | < 30% |
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[5][6][7][8] Link
-
Qu, X., et al. (2006). "In vitro study on hemocompatibility and cytocompatibility of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)." Journal of Biomaterials Science, Polymer Edition. (Demonstrates reduced hemolytic activity of PHBHHx compared to PHBV).
-
Wang, Y., et al. (2005). "In vitro and in vivo evaluation of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) scaffolds for tissue engineering." Biomaterials.[1][4][9][10][11][12] (Key study on sterilization effects and cell seeding).
-
Zhao, Y., et al. (2003). "Cytocompatibility of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) with fibroblasts and osteoblasts." Biomaterials.[1][4][9][10][11][12] (Establishes baseline cell adhesion protocols).
-
Ahmed, T., et al. (2018). "Evaluation of Sterilisation Techniques for Regenerative Medicine Scaffolds." International Journal of Biomaterials. (Comparison of EtO, Autoclave, and Ethanol effects on polymer properties).
Sources
- 1. In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) supports adhesion and migration of mesenchymal stem cells and tenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. medium.com [medium.com]
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- 7. dent.chula.ac.th [dent.chula.ac.th]
- 8. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 9. Biocompatibility of poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-3-hydroxyhexanoate) with bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poly (3-Hydroxybutyrate-co-3-Hydroxyhexanoate)/Collagen Hybrid Scaffolds for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)-based scaffolds for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Sterilization/Disinfection Methods of Fibrous Polyurethane Scaffolds Designed for Tissue Engineering Applications | MDPI [mdpi.com]
Enzymatic polymerization of 3-hydroxyhexanoic acid monomers
An In-Depth Guide to the In Vitro Enzymatic Polymerization of 3-Hydroxyhexanoic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro enzymatic polymerization of 3-hydroxyhexanoic acid (3HHx) monomers. Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds.[1] Copolymers containing medium-chain-length (MCL) monomers, such as 3HHx, exhibit improved flexibility, lower crystallinity, and enhanced processing characteristics compared to the more common short-chain-length (SCL) PHAs like poly(3-hydroxybutyrate) (P3HB).[2][3] This guide details the underlying enzymatic principles, provides validated, step-by-step protocols for synthesis and characterization, and offers expert insights into reaction optimization and troubleshooting.
Scientific Foundation: The Enzymology of PHA Synthesis
The successful in vitro polymerization of 3HHx hinges on understanding the key biological components and their mechanisms. The process is primarily catalyzed by a class of enzymes known as PHA synthases (PhaC), which orchestrate the stereospecific conversion of (R)-3-hydroxyacyl-Coenzyme A (CoA) thioester monomers into high molecular weight polyesters.[4][5]
The Monomer: (R)-3-Hydroxyhexanoyl-CoA
The substrate for the polymerization is not the free acid, but its activated thioester form, (R)-3-hydroxyhexanoyl-Coenzyme A. PHA synthases are stereospecific and exclusively polymerize the (R)-enantiomer.[6] This activated monomer serves as the building block for the growing polymer chain. In natural systems, these monomers are typically derived from fatty acid biosynthesis or β-oxidation pathways.[7][8] For in vitro applications, the (R)-3-hydroxyhexanoyl-CoA must be synthesized or procured separately.
The Catalyst: PHA Synthase (PhaC)
PHA synthases are the cornerstone enzymes for this process.[9] They are broadly categorized into four classes based on their structure and substrate specificity.[9] For incorporating 3HHx, synthases with an affinity for medium-chain-length (MCL) monomers (containing 6 to 16 carbons) are required.[6]
-
Class I and II Synthases: These are the most relevant for this application. Class I synthases, like the one from Ralstonia eutropha, were initially thought to only polymerize SCL monomers but have since been shown to incorporate 3HHx under certain conditions.[10] Class II synthases, found in bacteria like Pseudomonas oleovorans, naturally polymerize MCL monomers.[6]
-
Engineered Synthases: Significant research has focused on engineering PHA synthases for broader substrate specificity and enhanced incorporation of monomers like 3HHx. For example, the synthase from Aeromonas caviae (PhaCAc) is known for its natural ability to incorporate both 3-hydroxybutyrate (3HB) and 3HHx monomers.[11][12] Mutants of this enzyme have been developed to further increase the 3HHx fraction in the resulting copolymer.[2]
The catalytic mechanism involves a covalent intermediate where the growing polymer chain is attached to a conserved cysteine residue in the enzyme's active site.[4][13] The synthase then catalyzes the formation of an ester bond between the incoming (R)-3-hydroxyhexanoyl-CoA monomer and the polymer chain, releasing Coenzyme A.[4]
}
Figure 1: Simplified catalytic cycle of PHA Synthase.
Application & Protocols: In Vitro Synthesis of Poly(3-Hydroxyhexanoate)
This section provides a detailed workflow and protocols for the lab-scale synthesis of P(3HHx). The procedure is designed to be self-validating by including checkpoints and characterization steps.
Overall Experimental Workflow
The synthesis and analysis of P(3HHx) follows a logical sequence of preparation, reaction, purification, and characterization. Each step is critical for obtaining a high-quality, well-defined polymer.
}
Figure 2: General workflow for in vitro P(3HHx) synthesis.
Protocol 1: In Vitro Enzymatic Polymerization
This protocol describes the core reaction for synthesizing P(3HHx) using a recombinant PHA synthase.
Causality Behind Choices:
-
Buffer: A neutral pH buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-7.5) is used to maintain the optimal activity and stability of the PHA synthase.
-
Dithiothreitol (DTT): This reducing agent is included to prevent the oxidation of the critical cysteine residue in the enzyme's active site.
-
Bovine Serum Albumin (BSA): BSA is often added to stabilize the enzyme and prevent non-specific adsorption to reaction vessel walls, particularly at low enzyme concentrations.
-
Temperature: The reaction is typically performed at 30-37°C, which is the optimal temperature range for most mesophilic bacterial enzymes.
Materials:
-
Recombinant PHA Synthase (e.g., PhaCAc or equivalent, purified)
-
(R)-3-hydroxyhexanoyl-CoA (substrate)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Dithiothreitol (DTT, 1 M)
-
Bovine Serum Albumin (BSA, 10 mg/mL)
-
Nuclease-free water
-
Methanol (ice-cold)
-
Chloroform
Procedure:
-
Reaction Setup: On ice, prepare a 1 mL reaction mixture in a microcentrifuge tube. Add components in the order listed in Table 1. Vortex gently to mix after adding all components.
Table 1: Reaction Mixture Components
Component Stock Concentration Volume to Add (µL) Final Concentration Purpose Nuclease-free water - Up to 1000 - Solvent Tris-HCl (pH 7.5) 1 M 100 100 mM Buffering agent DTT 1 M 1 1 mM Reducing agent BSA 10 mg/mL 10 0.1 mg/mL Enzyme stabilizer PHA Synthase 1 mg/mL 10 10 µg/mL Catalyst | (R)-3-hydroxyhexanoyl-CoA | 10 mM | 100 | 1 mM | Monomer substrate |
-
Initiation: The final component added should be the substrate, (R)-3-hydroxyhexanoyl-CoA, to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 4 to 24 hours in a shaker or water bath. The formation of a milky, white suspension indicates the synthesis of insoluble polymer granules.[14]
-
Termination & Precipitation: Stop the reaction by adding 3 volumes (3 mL) of ice-cold methanol. Vortex vigorously and incubate at -20°C for at least 1 hour to fully precipitate the polymer.
-
Isolation: Centrifuge the tube at >10,000 x g for 15 minutes at 4°C. A white pellet of P(3HHx) should be visible. Carefully decant and discard the supernatant.
-
Washing: Wash the pellet by resuspending it in 1 mL of fresh cold methanol, vortexing, and re-centrifuging. Repeat this wash step twice to remove residual buffer components and unreacted substrate.
-
Drying: After the final wash, decant the methanol and air-dry the pellet in a fume hood or under a gentle stream of nitrogen. For complete dryness, place the open tube in a vacuum desiccator overnight. The result is a white, flaky, or powdery P(3HHx) polymer.
Protocol 2: Polymer Characterization
Accurate characterization is essential to validate the synthesis and determine the properties of the resulting polymer.
-
Structural Verification (¹H NMR):
-
Dissolve a small amount (5-10 mg) of the dried polymer in deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum. The spectrum should show characteristic peaks for the P(3HHx) repeating unit.[15]
-
Expected Resonances: Multiplet at ~5.2 ppm (methine proton, -CH-), multiplet at ~2.5 ppm (methylene protons adjacent to carbonyl, -CH₂-C=O), multiplet at ~1.6 ppm (methylene protons, -CH₂-), and a triplet at ~0.9 ppm (terminal methyl group, -CH₃).
-
-
Molecular Weight Determination (GPC):
-
Dissolve the polymer in a suitable solvent for Gel Permeation Chromatography (GPC), such as chloroform or tetrahydrofuran (THF), at a concentration of ~1 mg/mL.
-
Analyze the sample using a GPC system calibrated with polystyrene standards.[1]
-
The output will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).
-
-
Thermal Properties (DSC):
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
This analysis provides insight into the polymer's crystallinity and processing window.
-
Expected Results & Data Interpretation
The properties of the synthesized P(3HHx) can vary based on the specific PHA synthase used and the reaction conditions. The molecular weight of the polymer can often be controlled by adjusting the initial concentration of the PHA synthase.[14]
Table 2: Typical Characteristics of P(3HHx)-containing Polymers
| Property | Expected Value Range | Significance | Reference(s) |
|---|---|---|---|
| Mw (Weight-Average MW) | 1.0 x 10⁵ - 7.0 x 10⁵ Da | Influences mechanical strength and viscosity | [15] |
| PDI (Mw/Mn) | 1.5 - 3.0 | Indicates the breadth of molecular weight distribution | [16] |
| Tg (Glass Transition Temp.) | -30°C to -50°C | Defines the transition from a rigid to a rubbery state | [3][15] |
| Tm (Melting Temp.) | 40°C to 80°C | Indicates the melting point of crystalline domains |[3][15] |
Note: These values are primarily based on copolymers of P(3HB-co-3HHx). Homopolymers of P(3HHx) will have properties within or near these ranges, generally exhibiting lower Tm and Tg values as the 3HHx content increases.
Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Low Polymer Yield | 1. Inactive PHA synthase enzyme. 2. Degraded (R)-3-hydroxyhexanoyl-CoA substrate. 3. Incorrect buffer pH or missing cofactors (DTT). | 1. Use a fresh batch of enzyme or test enzyme activity with a positive control (e.g., 3-hydroxybutyryl-CoA). 2. Store substrate at -80°C in small aliquots; avoid repeated freeze-thaw cycles. 3. Prepare fresh buffer and ensure all components are added correctly. |
| Low Molecular Weight Polymer | 1. High concentration of enzyme relative to substrate. 2. Presence of chain-terminating impurities. 3. Reaction time too short. | 1. Decrease the enzyme concentration.[14] 2. Use high-purity water and reagents. 3. Increase the incubation time to allow for further chain elongation. |
| High Polydispersity (PDI > 3.5) | 1. Enzyme instability during the long reaction. 2. Non-optimal reaction conditions causing multiple termination events. | 1. Add a stabilizer like BSA. Ensure the temperature is optimal and stable. 2. Optimize temperature, pH, and reagent concentrations. |
Conclusion
The in vitro enzymatic polymerization of 3-hydroxyhexanoic acid provides a powerful and precise method for synthesizing advanced biodegradable polyesters. By leveraging the specificity of PHA synthases, researchers can produce well-defined polymers with tailored properties, avoiding the complexities of microbial fermentation and extraction. This approach opens avenues for creating novel biomaterials for applications in drug delivery, tissue engineering, and sustainable plastics.[17][18]
References
-
The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. National Center for Biotechnology Information. [Link]
-
Synthesis of Polyhydroxyalkanoate in the Peroxisome of Saccharomyces cerevisiae by Using Intermediates of Fatty Acid β-Oxidation. National Center for Biotechnology Information. [Link]
-
Characterisation and modelling of a polyhydroxyalkanoate synthase from Aquitalea sp. USM4 reveals a mechanism for. bioRxiv. [Link]
-
Polyhydroxyalkanoates. Wikipedia. [Link]
-
Polyhydroxyalkanoate synthase (PhaC): The key enzyme for biopolyester synthesis. Lund University. [Link]
-
Biosynthesis and Properties of Poly(3-hydroxybutyrate- c o -3-hydroxyhexanoate) Polymers. ResearchGate. [Link]
-
Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units. Frontiers Media. [Link]
-
Formation of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) by PHA synthase from Ralstonia eutropha. PubMed. [Link]
-
Synthesis of Polyhydroxyalkanoates by Polymerization of Methyl 3-Hydroxypropionate in the Catalysis of Lipase. ResearchGate. [Link]
-
Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyhexanoate) from Plant Oil by Engineered Ralstonia eutropha Strains. National Center for Biotechnology Information. [Link]
-
Enzyme-catalyzed synthesis of poly[(R)-(-)-3-hydroxybutyrate]: formation of macroscopic granules in vitro. National Center for Biotechnology Information. [Link]
-
Polyhydroxyalkanoate (PHA) hemeostasis: the role of PHA synthase. ResearchGate. [Link]
-
Enzymatic Polymerization of (R)-3-Hydroxyalkanoates by a Bacterial Polymerase. ResearchGate. [Link]
-
Engineering of Aeromonas caviae Polyhydroxyalkanoate Synthase Through Site-Directed Mutagenesis for Enhanced Polymerization of the 3-Hydroxyhexanoate Unit. Frontiers Media. [Link]
-
In vitro synthesis of poly(3-hydroxybutyric acid) by using an enzymatic coenzyme A recycling system. PubMed. [Link]
-
Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyhexanoate) from Plant Oil by Engineered Ralstonia eutropha Strains. American Society for Microbiology. [Link]
-
Effect of 3-hydroxyhexanoate content in poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) on in vitro growth and differentiation of smooth muscle cells. PubMed. [Link]
-
Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. MDPI. [Link]
-
Polyhydroxyalkanoates. American Oil Chemists' Society. [Link]
-
Fabrication of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Fibers Using Centrifugal Fiber Spinning: Structure, Properties and Application Potential. National Center for Biotechnology Information. [Link]
-
Fabrication of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Fibers Using Centrifugal Fiber Spinning: Structure, Properties and Application Potential. MDPI. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Engineering of Aeromonas caviae Polyhydroxyalkanoate Synthase Through Site-Directed Mutagenesis for Enhanced Polymerization of the 3-Hydroxyhexanoate Unit [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Polyhydroxyalkanoate in the Peroxisome of Saccharomyces cerevisiae by Using Intermediates of Fatty Acid β-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. Formation of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) by PHA synthase from Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units [frontiersin.org]
- 12. Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyhexanoate) from Plant Oil by Engineered Ralstonia eutropha Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme-catalyzed synthesis of poly[(R)-(-)-3-hydroxybutyrate]: formation of macroscopic granules in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fabrication of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Fibers Using Centrifugal Fiber Spinning: Structure, Properties and Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of 3-hydroxyhexanoate content in poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) on in vitro growth and differentiation of smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxyhexanoic Acid (3HHx) Production in E. coli
Status: Online Operator: Senior Application Scientist Ticket ID: 3HHX-OPT-2024 Subject: Optimization of 3-hydroxyhexanoic acid yield, specificity, and recovery.
Mission Statement
Welcome to the 3HHx Optimization Hub. This guide addresses the specific metabolic bottlenecks, toxicity issues, and analytical challenges associated with producing medium-chain hydroxy fatty acids (mcl-HFAs) in Escherichia coli. Unlike standard fatty acid production, 3HHx requires precise interception of the beta-oxidation cycle or Fatty Acid Synthesis (FAS) II pathway without triggering cell death or rapid product degradation.
Module 1: Genetic Debugging (The Hardware)
User Query: "I am producing a mixture of 3-hydroxy acids (C8, C10, C12), but I specifically need C6 (3HHx). How do I shift the specificity?"
Diagnosis: The native E. coli fatty acid machinery favors longer chains (C14-C18). If you are seeing C8-C12, you are likely intercepting the pathway too late or using a promiscuous thioesterase. The accumulation of 3HHx requires a "trap" at the C6 length.
Troubleshooting Protocol:
-
Pathway Interception Strategy: You are likely utilizing one of two routes. Verify your configuration against this logic:
-
Route A (FAS II Diversion): Uses fabG (reductase) to make 3-hydroxyacyl-ACP. You need a specific thioesterase to cleave it here.[1]
-
Route B (Beta-Oxidation Reversal): Uses fadB mutants. This is often more controllable for C6.
-
-
The "Push-Pull-Block" System (Recommended Configuration):
-
Block (Prevent Degradation): Delete
and . This prevents the oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, pooling the 3-hydroxy intermediate. -
Block (Prevent Recycling): Delete
(acyl-CoA synthetase).[2] This prevents the cell from reactivating your secreted 3HHx back into a CoA thioester, which would lead to futile cycling and ATP waste. -
Pull (Hydrolysis): Overexpress a thioesterase with C6 specificity.
-
Standard:'TesA (leaderless) is promiscuous (C12-C14 bias).
-
Targeted:TesB (Thioesterase II) has higher activity toward 3-hydroxyacyl-CoAs.[3]
-
High Specificity: Heterologous expression of PhaG (transacylase from Pseudomonas) converts 3-hydroxyacyl-ACP to 3-hydroxyacyl-CoA, which TesB then hydrolyzes.
-
-
Visualizing the Pathway Logic:
Caption: Metabolic engineering strategy for 3HHx. Red dotted lines indicate pathways that must be disrupted (
Module 2: Fermentation & Physiology (The Software)
User Query: "My strain grows well initially but optical density (OD) crashes after induction, and yield plateaus at 0.5 g/L."
Diagnosis: This is a classic symptom of acid toxicity and membrane stress . Medium-chain 3-hydroxy fatty acids act as surfactants, disrupting the cell membrane, dissipating the proton motive force (PMF), and halting ATP synthesis.
Troubleshooting Protocol:
| Issue | Mechanism | Solution |
| Membrane Toxicity | 3HHx integrates into the lipid bilayer, increasing fluidity and causing leakage. | Biphasic Fermentation: Add 10-20% (v/v) organic overlay (e.g., dodecane or isopropyl myristate) to the fermenter. The hydrophobic 3HHx partitions into the organic layer, reducing aqueous concentration and toxicity. |
| Redox Imbalance | 3-hydroxy synthesis requires NADPH (via fabG or phaB). Glycolysis produces primarily NADH. | Cofactor Engineering: Overexpress zwf (G6P dehydrogenase) or use Glycerol as a carbon source. Glycerol metabolism can generate more reducing equivalents suited for fatty acid synthesis. |
| Acetate Overflow | High glucose flux leads to acetate accumulation, inhibiting growth. | Fed-Batch Feeding: Limit glucose concentration (<1 g/L) using exponential feeding. Do not use batch glucose >10 g/L. |
Critical Experiment: The "Toxicity Check"
-
Grow Wild Type (WT) E. coli in minimal media.
-
Spike with 0, 1, 2, and 5 g/L of chemically pure 3HHx.
-
Measure growth rate (
). -
Result: If growth halts at 1 g/L, you must use an extractive fermentation (biphasic system) to exceed this titer.
Module 3: Analytical Debugging (The Readout)
User Query: "I injected my supernatant into the GC-MS, but I see no peaks for 3HHx, even though the cells are producing it."
Diagnosis: 3-hydroxy fatty acids are not volatile enough for direct Gas Chromatography analysis. The hydroxyl group and the carboxyl group form hydrogen bonds that prevent vaporization. Furthermore, thermal instability can cause dehydration to alkenes inside the injector port.
Troubleshooting Protocol:
Step 1: Extraction Do not analyze supernatant directly.
-
Acidify supernatant to pH 2.0 (using HCl) to protonate the acid (R-COO⁻
R-COOH). -
Extract with Ethyl Acetate (1:1 ratio).
-
Evaporate solvent to dryness under nitrogen.[4]
Step 2: Derivatization (Mandatory) You must block both the -OH and -COOH groups.
-
Method A (Silylation - Easiest): Add BSTFA + 1% TMCS . Heat at 60°C for 30 mins. This forms the TMS-ester/TMS-ether derivative.
-
Target Ion: Look for M-15 (loss of methyl) or specific alpha-cleavage fragments in MS.
-
-
Method B (Methylation - More Stable): Use BF3-Methanol . Heat at 60°C for 1 hour. This forms the methyl ester (3-OH-FAME).
-
Note: The 3-OH group may still need silylation if peak tailing occurs.
-
Step 3: Quantification
-
Internal Standard: Use 3-hydroxyvaleric acid (C5) or 3-hydroxyoctanoic acid (C8) as an internal standard. Do not use straight-chain fatty acids (like heptanoic acid) as they extract differently.
Summary of Key Recommendations
-
Strain: Use
background. -
Enzymes: Co-express phaG (transacylase) and tesB (thioesterase II).[5]
-
Process: Use glycerol as carbon source; employ biphasic extraction (dodecane) if titers >1 g/L.
-
Analysis: Acidify
Extract Silylate (BSTFA) GC-MS.
References
-
Mishra, S., et al. (2025).[1][6] A Metabolic Engineering Strategy for Producing poly-(3-hydroxyoctanoic acid) in Escherichia coli from glycerol. Metabolic Engineering. (Context: Use of fad deletions and glycerol feedstock).
-
Zheng, Y., et al. (2004). Production of 3-hydroxydecanoic acid by recombinant Escherichia coli carrying phaG and tesB genes. Biotechnology Letters. (Context: The phaG + tesB synergism for hydroxy acid production).
-
Tseng, H.C., et al. (2009). Biosynthesis of chiral 3-hydroxyvalerate from single carbon sources in sterically specific manners. Applied and Environmental Microbiology. (Context: General pathway engineering for 3-hydroxy acids).
-
Dellomonaco, C., et al. (2011). Engineered reversal of the β-oxidation cycle for the synthesis of fuels and chemicals. Nature. (Context: The foundational logic of beta-oxidation reversal).
-
BenchChem Support. (2024). A Comparative Guide to the Analytical Quantification of 3-Hydroxy-3-methylhexanoic Acid. (Context: Analytical derivatization protocols).
Sources
Technical Support Center: Troubleshooting Hydroxy Fatty Acid Extraction
Welcome to the Applications Support Center. Extracting hydroxy fatty acids—including oxylipins, hydroxyeicosatetraenoic acids (HETEs), and fatty acid esters of hydroxy fatty acids (FAHFAs)—presents unique analytical challenges. Due to their amphiphilic nature, trace endogenous concentrations, and high susceptibility to autoxidation, standard lipidomics protocols often yield poor recovery rates.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the causality behind extraction failures and provide you with a self-validating methodology to ensure absolute quantitative accuracy in your LC-MS/MS workflows.
🔬 Core Troubleshooting FAQs
Q1: Why is my overall recovery rate consistently below 40% when using standard Folch or Bligh-Dyer liquid-liquid extraction (LLE)?
The Causality: Standard chloroform/methanol extractions (like Bligh-Dyer) often fail for trace hydroxy lipids due to two physical phenomena: partitioning inefficiency and mechanical loss.
-
Phase Dynamics: In a Bligh-Dyer extraction, the target lipids partition into the lower chloroform layer. Retrieving this layer requires piercing the dense, protein-rich aqueous interface with a pipette, which frequently leads to target loss and phospholipid contamination[1].
-
Ionization State: Hydroxy fatty acids contain a carboxylic acid moiety with a pKa of ~4.5. At physiological pH (7.4), these lipids are deprotonated (COO⁻), making them highly polar and trapping them in the aqueous phase.
The Solution: Switch to a Methyl tert-butyl ether (MTBE) extraction system and control the pH. MTBE forms the upper organic layer, allowing for clean, quantitative decanting without disturbing the protein matrix[2]. Acidifying the aqueous phase to pH 3.0–4.0 (using 0.1% formic or acetic acid) fully protonates the carboxyl group (COOH), driving the lipid into the organic MTBE layer.
Q2: I am using Solid Phase Extraction (SPE) to enrich my samples, but my target analytes are not eluting properly. What is going wrong?
The Causality: Poor SPE recovery usually stems from a mismatch between the sorbent chemistry, the wash solvents, and the elution strength. Hydroxy fatty acids are moderately polar compared to neutral lipids (like triglycerides) but more hydrophobic than small polar metabolites. If you use a wash step with too much organic solvent (e.g., >20% methanol), you will prematurely elute your targets. Conversely, if your elution solvent is not sufficiently aprotic, the lipids will remain bound to the sorbent.
The Solution: For broad-spectrum oxylipin and FAHFA recovery, polymeric reversed-phase sorbents (e.g., Oasis HLB) or mixed-mode anion exchangers (MAX) are superior to traditional silica C18[3]. According to comprehensive evaluations by 4, the highest efficacy is achieved by washing the C18/HLB sorbent with water and n-hexane (to remove highly abundant neutral lipids), followed by targeted elution using methyl formate or ethyl acetate [4]. These aprotic solvents effectively break the hydrophobic interactions without co-eluting tightly bound matrix interferences.
Q3: My recovery rates are highly variable between replicates, and polyunsaturated species (like HETEs) are almost undetectable.
The Causality: This is the hallmark of ex vivo autoxidation and surface adsorption. Hydroxy fatty acids derived from polyunsaturated precursors are highly susceptible to free-radical chain oxidation initiated by transition metals and oxygen. Furthermore, their amphiphilic nature causes them to rapidly adsorb to the hydrophobic walls of standard polypropylene tubes.
The Solution:
-
Quench Oxidation: Add Butylated hydroxytoluene (BHT) (0.005% w/v) and EDTA directly to your extraction solvents to scavenge free radicals and chelate transition metals[5][6]. Perform all steps on ice.
-
Prevent Adsorption: Strictly use silanized glassware or certified low-bind plastics for all sample handling and storage.
Q4: How do I know if my low signal is due to poor extraction recovery or LC-MS matrix suppression?
The Causality: Highly abundant co-extracted lipids (like phospholipids) will compete with your trace hydroxy fatty acids for charge droplets in the Electrospray Ionization (ESI) source, drastically suppressing your signal[7]. This "apparent loss" mimics poor extraction recovery.
The Solution (A Self-Validating System): You must decouple absolute physical recovery from ionization efficiency. Spike stable isotope-labeled internal standards (e.g., ¹³C- or deuterium-labeled FAHFAs/oxylipins) into two distinct sets of samples[8]:
-
Set A: Spiked before tissue homogenization (measures total method recovery).
-
Set B: Spiked after extraction, immediately prior to LC-MS injection (measures matrix effect/ion suppression). By comparing the peak areas of Set A to Set B, you isolate the exact point of failure in your workflow.
📊 Data Presentation: Method Comparison
The following table synthesizes quantitative recovery data across various extraction methodologies to guide your protocol selection.
Table 1: Quantitative Comparison of Extraction Strategies for Hydroxy Fatty Acids
| Extraction Strategy | Typical Absolute Recovery | Matrix Effect (Ion Suppression) | Key Mechanistic Advantage | Best Application |
| Bligh-Dyer (CHCl₃/MeOH) | 30% - 50% | High | Broad lipid class solubilization | Untargeted general lipidomics |
| LLE (Hexane/IPA/Acetic Acid) | 70% - 85% | Moderate | Avoids chloroform; upper organic phase | Esterified oxylipins |
| MTBE + SPE (C18/HLB) | 85% - 95% | Low | Hexane wash removes neutral lipids; Methyl formate elution | Non-esterified oxylipins |
| MTBE + SPE (Mixed-Mode MAX) | > 90% | Very Low | Orthogonal separation (reversed-phase + anion exchange) | Trace FAHFAs in complex tissue |
⚙️ Diagnostic Workflow Visualization
Below is the logical framework for diagnosing and resolving low recovery rates in your extraction pipeline.
Diagnostic workflow for differentiating true extraction loss from matrix suppression.
🧪 Experimental Protocol: Optimized MTBE-SPE Workflow
This step-by-step methodology combines the phase-separation advantages of MTBE with the selectivity of Solid Phase Extraction (SPE) to achieve >90% recovery of hydroxy fatty acids[1][9].
Phase 1: Homogenization & Stabilization
-
Weigh 50–100 mg of tissue (or 150 µL plasma) into a low-bind homogenization tube.
-
Add 400 µL of ice-cold aqueous buffer (0.1% formic acid in LC-MS grade water) to adjust the pH to ~3.0.
-
Add 10 µL of antioxidant cocktail (0.005% BHT and 1 mM EDTA in methanol).
-
Spike in 10 µL of your stable isotope-labeled internal standard (IS) mix.
-
Homogenize thoroughly on ice.
Phase 2: Liquid-Liquid Partitioning (MTBE) 6. Add 1.5 mL of MTBE and 0.4 mL of Methanol to the homogenate. 7. Vortex vigorously for 10 minutes at 4°C to ensure complete lipid dissolution. 8. Centrifuge at 10,000 × g for 10 minutes at 4°C to induce phase separation. 9. Carefully transfer the upper organic MTBE layer to a new silanized glass vial. 10. (Optional but recommended): Re-extract the lower aqueous phase with an additional 1 mL of MTBE, centrifuge, and pool the upper organic layers. 11. Evaporate the pooled MTBE extract to dryness under a gentle stream of nitrogen gas.
Phase 3: Solid-Phase Extraction (SPE) Clean-up 12. Reconstitute the dried lipid film in 200 µL of 10% Methanol in water. 13. Condition an Oasis HLB or MAX SPE cartridge (60 mg) with 2 mL of Methanol, followed by equilibration with 2 mL of 0.1% formic acid in water. 14. Load the reconstituted sample onto the cartridge at a slow drop rate (~1 drop/sec). 15. Wash 1 (Polar removal): Wash with 2 mL of 5% Methanol in water containing 0.1% formic acid. 16. Wash 2 (Neutral lipid removal): Wash with 2 mL of n-hexane. Let the cartridge dry under vacuum for 2 minutes.
Phase 4: Elution & Reconstitution 17. Elution: Elute the target hydroxy fatty acids with 2 mL of 100% Methyl Formate (or Ethyl Acetate) into a clean silanized vial. 18. Evaporate the eluate to dryness under nitrogen. 19. Reconstitute in 50–100 µL of your LC-MS starting mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% formic acid). Vortex, centrifuge to remove any micro-particulates, and transfer to an LC vial for analysis.
📚 References
-
Galvão et al. "Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples." MDPI. Available at: [Link]
-
Ostermann et al. "Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS." NIH/PubMed. Available at:[Link]
-
Hu et al. "Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity." MDPI. Available at: [Link]
-
Koutnikova et al. "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods." NIH/PMC. Available at:[Link]
-
Poh et al. "Measurement of Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) and Alkyl-diacylglycerol (TG(O)) from Human Breast Milk." ACS Publications. Available at: [Link]
-
Yore et al. "A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs)." NIH/PMC. Available at:[Link]
-
Bates et al. "Development Defects of Hydroxy-Fatty Acid-Accumulating Seeds Are Reduced by Castor Acyltransferases." Oxford Academic / Plant Physiology. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAHFAs Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. zenodo.org [zenodo.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing volatility loss of short-chain hydroxy acids during drying
Technical Support Center: Short-Chain Hydroxy Acid (SCHA) Stabilization
Introduction: Why Your Sample is Disappearing
If you are reading this, you have likely opened your lyophilizer or spray dryer collection vessel to find significantly less material than you started with. With Short-Chain Hydroxy Acids (SCHAs) like Glycolic Acid (GA) , Lactic Acid (LA) , and 3-Hydroxybutyric Acid , this is a physics problem, not an equipment failure.
SCHAs possess a "volatility trap": they have low molecular weights (<110 g/mol ) and relatively high vapor pressures.[1] In a vacuum (lyophilization) or high-heat stream (spray drying), the energy required to sublime ice or evaporate water is often sufficient to strip the protonated acid along with the solvent. Furthermore, SCHAs like Lactic Acid are hygroscopic and prone to forming lactides (cyclic dimers) under heat, reducing chemical purity.
This guide provides the protocols to lock these molecules down.
Module 1: Lyophilization (Freeze-Drying)[1][2]
FAQ: "My vial is empty/low-volume after a 24-hour cycle. Where did the acid go?"
The Mechanism:
In their protonated (acidic) form, SCHAs have significant vapor pressure. If your chamber pressure (
The Solution: Salt Formation & Tg' Management
You must convert the volatile acid into a non-volatile salt or lock it into an amorphous glass with a high collapse temperature (
Protocol A: The "Salt-Lock" Method (Recommended)
-
Principle: Ionic salts have negligible vapor pressure.[1] Converting GA (
) or LA ( ) to their sodium or calcium salts prevents sublimation.[1] -
Step-by-Step:
-
Calculate Molar Equivalence: Determine moles of SCHA in solution.
-
Neutralization: Slowly add 1.05 molar equivalents of NaOH (1M) or
. -
Target pH: Adjust pH to 6.0–7.0 . (Note: At pH = pKa + 2, >99% of the acid is ionized).
-
Freezing: Flash freeze to -40°C.
-
Primary Drying: Set
to 100 mTorr. Shelf temp can be aggressive (-10°C) as salts differ thermally from free acids.[1]
-
Protocol B: Excipient Bulking (If Acid Form is Required)
-
Principle: Use a bulking agent to raise the formulation's glass transition temperature of the maximally freeze-concentrated solution (
), creating a rigid matrix that physically traps the SCHA. -
Excipient: Hydroxypropyl-beta-cyclodextrin (HP-
-CD) or Mannitol. -
Ratio: 1:1 or 1:2 (SCHA:Excipient) by weight.[1]
Decision Logic for Cycle Development:
Figure 1: Decision tree for selecting the correct lyophilization strategy based on chemical flexibility.
Module 2: Spray Drying & Encapsulation[1][3][4][5][6][7]
FAQ: "I'm getting <40% yield and the powder is sticky."
The Mechanism:
SCHAs have low glass transition temperatures (
The Solution: Molecular Encapsulation
Do not spray dry pure SCHAs.[1] You must use a carrier that forms an inclusion complex or a high-
Comparative Data: Carrier Efficiency
| Carrier Type | Mechanism | Load Capacity | Yield Potential | Notes |
| Maltodextrin (DE 10-12) | Matrix Encapsulation | High (up to 40%) | Moderate (50-60%) | Good for bulk, but may not stop volatility completely. |
| Molecular Inclusion | Low (10-15%) | High (>80%) | Forms "host-guest" complex; effectively raises boiling point of guest. | |
| Gum Arabic | Film Forming | Moderate (20-30%) | High (70-80%) | Excellent emulsifier; prevents oxidation. |
Protocol: Cyclodextrin Inclusion Complex
-
Preparation: Dissolve
-Cyclodextrin in water at 45°C (Solubility limit ~18g/L; use HP- -CD for higher solubility). -
Complexation: Add SCHA slowly while stirring.
-
Equilibration: Stir for 4–24 hours. The hydrophobic cavity of the CD will trap the lipophilic moiety of the SCHA (or the protonated form).
-
Spray Parameters (Büchi B-290 Scale):
-
Inlet Temp: 140°C
-
Outlet Temp: Must be < 80°C (Keep it low to prevent dissociation).
-
Aspirator: 100%[1]
-
Visualizing the Encapsulation:
Figure 2: Mechanism of stabilization via Cyclodextrin inclusion. The complex protects the SCHA from thermal stripping.
Module 3: Chemical Stability (Oligomerization)
FAQ: "My purity dropped. Did my acid dimerize?"
The Issue: Concentrating SCHAs (especially Lactic Acid) under heat promotes esterification, forming dimers (lactyllactic acid) or cyclic lactides. This reaction is driven by water removal—exactly what drying does.[1]
Troubleshooting Guide:
-
Check Temperature: If drying > 60°C, dimerization kinetics accelerate.[1]
-
Fix: Switch to Vacuum Drying at < 40°C.[1]
-
-
Check pH: Acid catalysis promotes esterification.[1]
-
Fix: Partial neutralization (pH 4–5) reduces the concentration of fully protonated species available to catalyze the reaction.
-
-
Analysis: Use HPLC (Reverse Phase) to detect dimer peaks, which usually elute later than the monomer.
References
-
European Chemicals Agency (ECHA). Lactic Acid: Physical and Chemical Properties.[1] (Registration Dossier).[1][2] Retrieved from
-
PubChem. Lactic Acid Compound Summary. National Library of Medicine.[1] Retrieved from
-
Loftsson, T., & Brewster, M. E. (2012). Cyclodextrins as drug delivery systems: properties and applications.[1][3][4] (General principles of CD complexation).
-
Bhandari, B. R., et al. (1993). Spray drying of concentrated fruit juices.[1] (Foundational work on stickiness and Tg).[1]
-
Rey, L., & May, J. C. (2010). Freeze-Drying/Lyophilization of Pharmaceutical and Biological Products.[1][5] CRC Press.[1] (Source for collapse temperature and eutectic point theory).
Sources
Technical Support Center: Optimizing GC-MS Peak Resolution for 3-Hydroxyhexanoic Acid
Welcome to the technical support center for the analysis of 3-hydroxyhexanoic acid (3-HHA) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal chromatographic resolution for this and similar hydroxy fatty acids. We will delve into the fundamental principles, provide detailed troubleshooting guides in a direct question-and-answer format, and offer step-by-step protocols grounded in established scientific practices.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the analysis of 3-hydroxyhexanoic acid.
Q1: What is 3-hydroxyhexanoic acid and why is its analysis challenging?
3-Hydroxyhexanoic acid (also known as 3-hydroxycaproic acid) is a medium-chain hydroxy fatty acid.[1][2] Its structure contains both a carboxylic acid group and a hydroxyl group, making it a polar and non-volatile molecule.[2][3] These functional groups are the primary source of analytical challenges in GC-MS. Without modification, these polar groups will interact strongly with the active sites within the GC inlet and column, leading to severe peak tailing, poor sensitivity, and potentially no elution from the column at all.[4][5] Therefore, chemical derivatization is not merely optional but essential for successful analysis.[6][7]
Q2: Why is derivatization necessary for 3-HHA analysis, and how does it work?
Derivatization is a chemical reaction used to modify an analyte to make it suitable for analysis by GC.[7] For 3-HHA, the goal is to mask the active hydrogens on the carboxylic acid and hydroxyl groups. Silylation is the most common and effective technique.[6]
-
Mechanism of Silylation: Silylating reagents replace the active hydrogens with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This transformation has several benefits:
-
Increases Volatility: The resulting derivative has a much higher vapor pressure, allowing it to travel through the GC column.[8]
-
Reduces Polarity: Masking the polar groups prevents unwanted interactions with the GC system, resulting in sharper, more symmetrical peaks.[6]
-
Improves Thermal Stability: The derivative is less likely to degrade at the high temperatures of the GC inlet and oven.[6]
-
The general silylation reaction for 3-HHA is illustrated below:
Caption: Silylation workflow for 3-HHA.
Q3: Which derivatization reagent should I choose for 3-HHA?
The choice of silylating reagent is critical. For a molecule with both a carboxylic acid and a less-reactive secondary hydroxyl group, a strong silylating agent is required.
| Reagent Name | Acronym | Strength & Use Case | Byproducts |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and very common TMS donor. Excellent for hydroxyls and carboxylic acids.[9] | Volatile and non-interfering (mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide).[9] |
| BSTFA + Trimethylchlorosilane (e.g., 1-10%) | BSTFA + TMCS | A catalyzed formulation that is even stronger than BSTFA alone. Highly recommended for hindered hydroxyls or when derivatization is difficult.[9][10] | Same as BSTFA, with TMCS acting as a catalyst. |
| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives. These are ~10,000 times more stable to hydrolysis than TMS derivatives.[10] | Neutral and volatile byproducts. |
Recommendation: For routine analysis, BSTFA + 1% TMCS is the gold standard, providing robust and complete derivatization.[10] If your samples have any residual moisture or if you require extra stability for the derivative during sample processing, MTBSTFA is an excellent choice.
Q4: What are the expected mass fragments for derivatized 3-HHA in MS?
Under electron ionization (EI), the derivatized 3-HHA will fragment in a predictable way, which is crucial for identification and quantification. For the di-TMS derivative, you should look for characteristic ions. One of the most prominent ions for silylated 3-hydroxy fatty acids is the [M-CH₃]⁺ ion, resulting from the loss of a methyl group from one of the TMS moieties.[11] Analysis of similar compounds also shows a characteristic fragment resulting from cleavage between C3 and C4.[12]
For targeted analysis, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode will significantly enhance sensitivity and selectivity by focusing the mass spectrometer on specific, characteristic ions.[11][13]
Part 2: Troubleshooting Guide for Peak Resolution
This section provides solutions to common problems encountered during the GC-MS analysis of 3-HHA.
Caption: Logical troubleshooting flow for common GC peak issues.
Problem: My 3-HHA peak is tailing severely.
Peak tailing is the most common issue for polar analytes and typically indicates an unwanted interaction between the analyte and the GC system.[5]
-
Cause 1: Active Sites in the Inlet or Column.
-
Explanation: Even after derivatization, if there are active sites (exposed silanol groups) in the inlet liner or at the head of the column, the derivatized analyte can still interact, causing tailing.[4] Column contamination from previous "dirty" samples is a frequent culprit.[14]
-
Solution:
-
Inlet Maintenance: Perform routine inlet maintenance. Replace the inlet liner with a deactivated, ultra-inert liner, replace the septum, and check the gold seal.[4]
-
Column Maintenance: Trim 10-20 cm from the front of the analytical column to remove accumulated non-volatile residues and active sites.[14]
-
Guard Columns: Use a 3-5 meter deactivated guard column to protect the analytical column from contamination.[15]
-
-
-
Cause 2: Incomplete Derivatization.
-
Explanation: If the derivatization reaction is incomplete, some 3-HHA molecules will still have free hydroxyl or carboxyl groups. These underivatized molecules will tail significantly.
-
Solution:
-
Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[16] Ensure your sample extract is completely dry before adding the reagent. Evaporate the sample to dryness under a stream of nitrogen.
-
Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 70-80°C) and time (e.g., 60 minutes) to drive the reaction to completion.[11][17]
-
Use a Catalyst: Switch to a catalyzed reagent like BSTFA + 1% TMCS, which is more powerful for derivatizing hindered hydroxyl groups.[10]
-
-
-
Cause 3: Solvent-Phase Polarity Mismatch.
-
Explanation: If the injection solvent is not compatible with the stationary phase of the column, it can cause peak distortion, especially for early eluting peaks.[4][15]
-
Solution: Ensure the solvent used to reconstitute the derivatized sample is non-polar (e.g., hexane, isooctane) and compatible with your column phase.
-
Problem: My peak is very broad, but symmetrical.
Symmetrical broadening is often related to chromatographic conditions rather than chemical interactions.
-
Cause 1: Suboptimal Carrier Gas Flow Rate.
-
Explanation: Every column has an optimal linear velocity (flow rate) for the carrier gas that provides the best efficiency (narrowest peaks). Operating too far below this optimum will cause significant peak broadening due to diffusion.[18][19]
-
Solution: Check and set the carrier gas (Helium or Hydrogen) to the optimal linear velocity for your column's internal diameter. For a 0.25 mm ID column, this is typically around 35-40 cm/s for Helium. Hydrogen allows for higher velocities and can improve efficiency.[19]
-
-
Cause 2: Temperature Program is Too Slow.
-
Explanation: While a slow temperature ramp can improve the separation of closely eluting peaks, an excessively slow ramp can cause later eluting peaks to broaden due to increased diffusion time in the column.[18]
-
Solution: Increase the temperature ramp rate (e.g., from 5°C/min to 10°C/min) and observe the effect on peak width.
-
Problem: 3-HHA is co-eluting with an interfering peak.
Co-elution occurs when the column cannot separate two or more compounds, resulting in overlapping peaks.
-
Cause 1: Insufficient Column Resolving Power.
-
Explanation: The chosen stationary phase may not have the right selectivity to separate 3-HHA from matrix components.
-
Solution:
-
Change Column Polarity: For fatty acids, a high-polarity column is generally recommended. If you are using a mid-polarity column (like a 5% phenyl-methylpolysiloxane, e.g., HP-5MS), switch to a more polar column such as a wax column (polyethylene glycol) or a high-cyanopropyl phase column (e.g., Rt-2560).[17][20][21]
-
Increase Column Length: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and thus greater resolving power.[22]
-
-
-
Cause 2: Suboptimal Oven Temperature Program.
-
Explanation: The temperature program directly influences separation. A ramp that is too fast may not allow enough time for the column to resolve closely eluting compounds.[18]
-
Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min).[23] You can also add an isothermal hold at a temperature just below the elution temperature of the peaks of interest to improve their separation.
-
Part 3: Experimental Protocols & Column Selection
Protocol 1: Silylation of 3-HHA with BSTFA + 1% TMCS
This protocol describes a robust method for the derivatization of 3-HHA in a dried sample extract.
-
Sample Preparation: Ensure your sample extract containing 3-HHA is in a GC vial and has been evaporated to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the dried extract.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[11]
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.[17]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. An injection volume of 1 µL is typical.
GC-MS Parameter Recommendations
These are starting parameters that should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC Column | High-polarity Wax or Cyanopropyl column (e.g., DB-WAX, Rt-2560), 30-60 m x 0.25 mm ID, 0.25 µm film thickness.[17][20] | Provides necessary selectivity for separating polar fatty acid derivatives from matrix components. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Use Split for concentrated samples to avoid column overload. Use Splitless for trace-level analysis to maximize sensitivity.[15] |
| Carrier Gas | Helium or Hydrogen | Set to a constant flow or linear velocity (e.g., 35 cm/s for He). |
| Oven Program | Initial: 80°C, hold 2 min. Ramp: 5°C/min to 200°C. Ramp: 20°C/min to 240°C, hold 5 min.[11][23] | This program provides good initial separation followed by a faster ramp to elute higher-boiling compounds. This must be optimized. |
| MS Transfer Line | 250 °C | Prevents cold spots and analyte condensation before reaching the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| MS Mode | Full Scan (e.g., m/z 50-500) for method development. SIM for targeted quantification.[11] | Scan mode identifies all fragments. SIM mode increases sensitivity for known analytes. |
Part 4: Advanced Topic - Chiral Separation
3-Hydroxyhexanoic acid possesses a chiral center at the C3 position, meaning it exists as two non-superimposable mirror images or enantiomers: (R)-3-HHA and (S)-3-HHA.[1][24] In biological systems, these enantiomers can have different activities and metabolic fates.[25][26] Standard GC columns cannot separate enantiomers.
Q: How can I separate the (R) and (S) enantiomers of 3-HHA?
To separate enantiomers, you must introduce another chiral component into the system. In GC, this is achieved by using a chiral stationary phase .
-
Methodology:
-
Chiral Column: Use a GC column with a chiral stationary phase, most commonly one based on derivatized cyclodextrins (e.g., Rt-βDEX series).[27]
-
Derivatization: The same derivatization procedure (silylation) is still required to ensure volatility.
-
Optimization: Chiral separations are highly sensitive to the temperature program. Very slow ramp rates (e.g., 1-2°C/min) are often necessary to achieve baseline resolution of the enantiomers.[18]
-
A successful chiral separation will result in two distinct, resolved peaks in the chromatogram, one for each enantiomer. This allows for the individual quantification of (R)- and (S)-3-HHA.[28]
References
-
National Institute of Standards and Technology. (n.d.). Hexanoic acid, 3-hydroxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Optimization of a fatty acid methyl ester protocol for quantification of odd. (2026, February 9). PMC - NIH. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
Obrnuta faza. (n.d.). Derivatizing Reagents. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 10191-24-9| Chemical Name : 3-Hydroxyhexanoic acid. Retrieved from [Link]
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023, December 5). LCGC International. Retrieved from [Link]
-
Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA. (2011). PubMed. Retrieved from [Link]
-
Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. (2023, December 20). ACS Publications. Retrieved from [Link]
-
Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. (2011, November 15). LIPID MAPS. Retrieved from [Link]
-
Showing Compound (R)-3-Hydroxyhexanoic acid (FDB027868). (2011, September 21). FooDB. Retrieved from [Link]
-
Christie, W. W. (2019, July 23). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS. Retrieved from [Link]
-
Fixing GC Peak Tailing for Cleaner Results. (2025, March 6). Separation Science. Retrieved from [Link]
-
Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. (2020, December 24). MDPI. Retrieved from [Link]
-
Optimizing GC–MS Methods. (2020, November 11). LCGC International. Retrieved from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2020, November 11). LCGC International. Retrieved from [Link]
-
3-Hydroxyhexanoic acid | C6H12O3 | CID 151492. (n.d.). PubChem - NIH. Retrieved from [Link]
-
GC Troubleshooting—Tailing Peaks. (n.d.). Restek. Retrieved from [Link]
-
Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. (n.d.). PMC - NIH. Retrieved from [Link]
-
Tailing Peaks - Part 2 - GC Troubleshooting Series. (2016, April 5). YouTube. Retrieved from [Link]
-
(3S)-3-hydroxyhexanoic acid | C6H12O3 | CID 11829482. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and d. (2024, August 18). ORBi. Retrieved from [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved from [Link]
-
How can I improve the resolution of the peaks in gas chromatography? (2015, March 4). ResearchGate. Retrieved from [Link]
-
UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. (n.d.). ResearchGate. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021, February 14). PubMed. Retrieved from [Link]
-
Analysis of 3-hydroxy fatty acids of 10, 12, 14, 16, and 18 carbon... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Showing Compound (R)-3-Hydroxyhexanoic acid (FDB027868) - FooDB [foodb.ca]
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- 3. pharmaffiliates.com [pharmaffiliates.com]
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- 5. it.restek.com [it.restek.com]
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- 8. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 25. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
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3-Hydroxyhexanoic Acid (3-HHA) Purification & Impurity Resolution Center
Welcome to the Technical Support Center for 3-hydroxyhexanoic acid (3-HHA) purification. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot complex separation challenges. 3-HHA is a highly valuable chiral building block for pharmaceuticals and a critical monomer for biodegradable polyhydroxyalkanoates (PHAs)[1]. However, achieving strict enantiomeric purity (>99% ee) and removing structurally similar homologues requires a deep understanding of phase partitioning and chromatographic causality.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why do I see persistent homologous impurities (e.g., 3-hydroxyoctanoic acid) in my bio-derived 3-HHA, and how do I resolve them? A1: When 3-HHA is produced via the in vivo depolymerization of bacterial PHAs (such as those from Pseudomonas putida), the resulting broth is a complex mixture of (R)-3-hydroxycarboxylic acids of varying chain lengths (C6 to C14)[1]. Because these monomers share an identical polar headgroup (the beta-hydroxy acid moiety), their chemical reactivity is nearly indistinguishable. The causality of their separation relies entirely on the hydrophobic interactions of their aliphatic tails. To resolve this, you must exploit these hydrophobic differences using preparative reversed-phase column chromatography[2]. By employing a precise gradient of a polar organic modifier (like methanol) against an aqueous buffer, the shorter C6 tail of 3-HHA will elute significantly earlier than the C8 (octanoic) or C10 (decanoic) homologues[3].
Q2: My 3-HHA synthesis yielded a racemic mixture. How can I isolate the pure (R)-enantiomer without losing massive yield? A2: Direct chemical synthesis of enantiomerically pure 3-hydroxyacids is notoriously difficult and often results in racemic mixtures[4]. If you are not using a stereospecific biological pathway, you must perform chiral resolution. The most reliable method is chiral stationary phase liquid chromatography (e.g., using a C18-OPN column)[5]. The chiral stationary phase creates transient, reversible diastereomeric complexes with the (R) and (S) enantiomers. Because the spatial arrangement of the (R)-enantiomer interacts differently with the chiral selector than the (S)-enantiomer, their retention times (tR) diverge. For a self-validating protocol, always run a secondary analytical LC-MS/MS using a known enantiopure standard to confirm the ee of your collected fractions[6].
Q3: How do I clear endotoxins and unreacted polymer residues from fermentation-derived 3-HHA? A3: PHAs and their monomeric derivatives have a high affinity for lipopolysaccharides (endotoxins) originating from the outer membrane of Gram-negative production strains[7]. To clear these, the purification must act as a self-validating system of sequential phase exclusions. First, utilize alkaline depolymerization (pH 8–11) to break down the intracellular PHA and release the monomers[2]. Follow this immediately with acidic precipitation. Dropping the pH protonates the 3-HHA, driving it into an organic solvent phase during liquid-liquid extraction, while the bulky, polar endotoxins and denatured host-cell proteins crash out or remain in the aqueous waste[1].
Part 2: Experimental Protocols & Methodologies
Protocol A: Biotechnological Production and Isolation of (R)-3-HHA from PHA
This protocol leverages the auto-degradation machinery of PHA-accumulating bacteria to yield enantiomerically pure (R)-3-HHA[8].
Step 1: Alkaline Depolymerization
-
Harvest Pseudomonas putida cells (or equivalent PHA-producing strain) via centrifugation at 5,000 × g for 15 minutes.
-
Resuspend the wet biomass in a 0.1 M phosphate buffer adjusted to pH 11. Causality: High pH triggers the intracellular PHA depolymerase while simultaneously ionizing the released carboxylic acids, preventing them from passively diffusing back into lipid membranes[2].
-
Incubate the suspension at 30°C for 9 hours under continuous agitation to maximize monomer release[2].
Step 2: Acidic Precipitation & Extraction
-
Lower the pH of the reaction mixture to 2.0 using 1M HCl. Causality: Protonating the carboxylate group (pKa ~4.5) neutralizes the molecule, drastically reducing its aqueous solubility and preparing it for solvent extraction[1].
-
Centrifuge at 10,000 × g for 20 minutes to pellet denatured proteins, unreacted PHA, and cell debris.
-
Collect the supernatant and perform a liquid-liquid extraction using ethyl acetate (1:1 v/v, three times).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude monomer mixture.
Step 3: Reversed-Phase Chromatographic Purification
-
Dissolve the crude extract in a minimal volume of the initial mobile phase (e.g., 10% Methanol in Water with 0.1% Formic Acid)[9].
-
Inject onto a preparative C18 reversed-phase column.
-
Elute using a linear gradient from 10% to 90% Methanol over 40 minutes[9].
-
Collect the fractions corresponding to 3-HHA (typically the earliest eluting major peak due to its short C6 chain compared to C8/C10 homologues)[1].
Part 3: Visual Workflows
Workflow for isolating and purifying (R)-3-HHA from bacterial PHA biomass.
Chiral chromatographic resolution workflow for separating 3-HHA enantiomers.
Part 4: Quantitative Data & Method Comparison
To ensure a self-validating experimental design, refer to the table below to benchmark your purification metrics against industry standards. Monitoring these specific impurities dictates which downstream polishing step is required.
| Purification Method | Target Impurity Removed | Mechanism of Action | Expected Yield (%) | Expected Purity (%) |
| Alkaline Depolymerization | Intact PHA polymers | Enzymatic/chemical cleavage of ester bonds at pH 11[2]. | 85 - 90% | Crude mixture |
| Acidic Precipitation | Host cell proteins, Lipids | Isoelectric precipitation and solubility reduction[1]. | >95% (Recovery) | Removes macro-impurities |
| Reversed-Phase LC (C18) | Homologous acids (C8, C10) | Hydrophobic partitioning based on aliphatic chain length[3]. | 75 - 80% | >95% (Chemical purity) |
| Chiral Stationary Phase LC | (S)-3-HHA enantiomer | Diastereomeric complexation with chiral selector[6]. | 40 - 50% | >99% ee (Enantiomeric) |
| Solvent Extraction (EtOAc) | Salts, Endotoxins | Differential partitioning of protonated acids into organics[7]. | 90 - 95% | Endotoxin <100 EU/g |
Part 5: References
-
Synthesis of both enantiomers of 1. Synthesis of S-(2-acetamidoethyl) (R)-3-hydroxybutanethioate Source: Royal Society of Chemistry URL:[Link]
-
Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids Source: DSpace@MIT URL:[Link]
-
Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification Source: Biomacromolecules (ACS Publications) URL:[Link]
-
Bacterial poly(hydroxyalkanoates) as a source of chiral hydroxyalkanoic acids Source: PubMed (NIH) URL:[Link]
-
Efficient Production of (R)-3-Hydroxycarboxylic Acids... | Request PDF Source: ResearchGate URL:[Link]
-
Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid... Source: PMC (NIH) URL:[Link]
-
Method for producing hydroxycarboxylic acids by auto-degradation of polyhydroxyalkanoates Source: Google Patents (US6472188B1) URL:
-
3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptide Source: bg.ac.rs URL:[Link]
-
Patent Application Publication: Methods for making biomedical devices using polyhydroxyalkanoate polymers Source: Googleapis.com URL:[Link]
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- 2. Bacterial poly(hydroxyalkanoates) as a source of chiral hydroxyalkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]
- 6. rsc.org [rsc.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US6472188B1 - Method for producing hydroxycarboxylic acids by auto-degradation of polyhydroxyalkanoates - Google Patents [patents.google.com]
- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Solving derivatization issues with TMS reagents for hydroxy acids
Welcome to the GC-MS Technical Support Center . This guide is designed for researchers and drug development professionals troubleshooting the trimethylsilyl (TMS) derivatization of hydroxy acids.
Hydroxy acids (e.g., lactic acid, citric acid, salicylic acid, and hydroxy fatty acids) present a unique analytical challenge: they contain both carboxyl (-COOH) and hydroxyl (-OH) functional groups. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of these polar molecules leads to severe peak tailing, poor sensitivity, and on-column degradation[1]. While TMS derivatization resolves these issues by replacing active hydrogens with non-polar trimethylsilyl groups, the differential reactivity of these two functional groups often leads to experimental artifacts[2].
Below is our authoritative troubleshooting guide, self-validating protocol, and mechanistic breakdown to ensure reproducible derivatization.
Part 1: Mechanistic Overview & Experimental Workflow
To successfully analyze hydroxy acids, the derivatization workflow must overcome two primary barriers: moisture contamination (which hydrolyzes the reagent) and steric hindrance (which prevents the -OH group from fully reacting)[3].
Fig 1. Optimized GC-MS sample preparation workflow for TMS derivatization of hydroxy acids.
Part 2: Self-Validating Standard Operating Procedure (SOP)
Do not treat derivatization as a simple "mix and shoot" procedure. The following protocol is designed as a self-validating system , ensuring that every chemical choice has a measurable outcome to verify success.
Step 1: Desiccation (The Moisture Barrier)
-
Action: Transfer the aqueous extract to a glass GC vial and evaporate to complete dryness under a gentle stream of high-purity nitrogen.
-
Causality: Water is the primary enemy of silylation. Residual water aggressively hydrolyzes TMS reagents into hexamethyldisiloxane (HMDS), consuming the reagent before it can react with your target analyte[3]. Furthermore, drying samples properly prevents spontaneous non-enzymatic cyclization of certain amino/hydroxy acids[4].
Step 2: Solubilization & Acid Scavenging
-
Action: Add 50 µL of anhydrous pyridine to the dried residue. Vortex thoroughly.
-
Causality: TMS reagents are non-polar, while underivatized hydroxy acids are highly polar. Pyridine acts as an aprotic polar solvent to dissolve the sample. Crucially, it also functions as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the catalytic silylation step, thereby driving the reaction forward[1].
Step 3: Catalytic Silylation
-
Action: Add 50 µL of BSTFA containing 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane).
-
Causality: While BSTFA easily silylates the highly reactive carboxyl (-COOH) group, the hydroxyl (-OH) group is often sterically hindered. The addition of 1% TMCS acts as a critical catalyst, increasing the silylating donor strength to force the reaction of the resistant hydroxyl group[5].
Step 4: Thermal Incubation
-
Action: Cap the vial tightly and incubate in a heating block at 60–70°C for 30 to 60 minutes.
-
Causality: Thermal energy accelerates the reaction kinetics, ensuring the complete conversion of intermediate mono-TMS species into stable di-TMS derivatives[1].
Step 5: System Validation Checkpoint
-
Action: Inject the sample into the GC-MS.
-
Validation Logic: Do not just look for your analyte. First, check the chromatogram for the reagent peak (BSTFA/MSTFA). If the reagent peak is completely absent, your reagent was exhausted (likely by residual moisture), and the run is invalid[6]. Second, verify the recovery of a spiked internal standard (e.g., a stable isotope-labeled hydroxy acid) to confirm quantitative derivatization efficiency[7].
Part 3: Troubleshooting FAQs
Q1: Why am I observing multiple chromatographic peaks for a single hydroxy acid standard? Causality: Hydroxy acids contain both carboxyl (-COOH) and hydroxyl (-OH) groups. The carboxyl group reacts rapidly, but the hydroxyl group requires aggressive conditions. If the reaction is incomplete (due to lack of a catalyst or insufficient heat), you will generate a mixture of mono-TMS derivatives (only the carboxyl is silylated) and di-TMS derivatives (both groups are silylated)[4]. Solution: Ensure you are using a reagent doped with 1% TMCS and incubate at 60–70°C[1].
Fig 2. Logical relationship between reaction conditions and multiple GC peaks.
Q2: My chromatogram shows massive reagent peaks but no analyte peaks. What happened? Causality: If the reagent is present but the analyte is missing, your sample likely failed to dissolve in the derivatization matrix. Silylation cannot occur in the solid state[8]. Solution: Hydroxy acids are highly polar. You must use an anhydrous, aprotic solvent to bring them into solution before adding the TMS reagent. Pyridine is the gold standard[8]. Never use protic solvents (like methanol or water), as they will instantly react with and destroy the silylating reagent[3].
Q3: Should I use BSTFA or MSTFA for my specific hydroxy acid? Causality: Both are powerful trimethylsilyl donors. The choice depends entirely on the molecular weight (and thus, the elution time) of your target analyte. MSTFA produces the most volatile byproduct (N-methyltrifluoroacetamide, boiling point 156°C)[3]. Solution: If you are analyzing low-molecular-weight, early-eluting hydroxy acids (e.g., lactic acid, glycolic acid), use MSTFA so the reagent byproduct peak does not co-elute with your analyte[5]. For medium-to-long chain hydroxy fatty acids, BSTFA is the standard choice[9].
Part 4: Reagent Selection & Data Comparison
Use the following data table to select the correct reagent formulation based on your specific analytical targets.
| Reagent / Catalyst | Chemical Name | Byproduct Volatility | Target Functional Groups | Primary GC-MS Use Case |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | High | -COOH, unhindered -OH, -SH | Standard reagent for medium-to-long chain hydroxy fatty acids and steroids[7][9]. |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Highest (BP: 156°C) | -COOH, unhindered -OH, -SH | Ideal for highly volatile, early-eluting hydroxy acids (e.g., short-chain organic acids)[3][5]. |
| TMCS | Trimethylchlorosilane | N/A (Used as Catalyst) | Sterically hindered -OH, secondary amines | Added at 1% to BSTFA/MSTFA to drive the derivatization of resistant hydroxyl groups to completion[5]. |
| Pyridine | Pyridine (Anhydrous) | Moderate | N/A (Solvent / Scavenger) | Dissolves polar analytes and neutralizes HCl generated by TMCS[1][8]. |
References
-
[7] Bulletin 909A Guide to Derivatization Reagents for GC | gcms.cz | 7
-
[9] GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils | researchgate.net | 9
-
[2] CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids | rsc.org | 2
-
[4] Reproducibility (RSD) of the TMS derivatization for several metabolites | researchgate.net | 4
-
[8] Can anyone help me troubleshoot problems in sample derivatization in GC-MS? | researchgate.net |8
-
[1] Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis | benchchem.com | 1
-
[6] bstfa not reacted!! - Chromatography Forum | chromforum.org | 6
-
[3] Derivatization for Gas Chromatography | phenomenex.com | 3
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- 2. books.rsc.org [books.rsc.org]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. chemcoplus.co.jp [chemcoplus.co.jp]
- 6. bstfa not reacted!! - Chromatography Forum [chromforum.org]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions During Acidic Methanolysis of Polyhydroxyalkanoates (PHAs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyhydroxyalkanoates (PHAs). This guide is designed to provide in-depth troubleshooting and practical solutions for a critical step in PHA analysis: acidic methanolysis. The goal of this procedure is to efficiently and accurately convert the polymer into its constituent methyl ester monomers for quantification, typically by gas chromatography (GC). However, the process is susceptible to side reactions that can compromise the accuracy and reproducibility of your results.
This resource will address common challenges in a direct question-and-answer format, explaining the underlying chemical principles and providing actionable protocols to enhance the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of acidic methanolysis for PHA analysis?
A1: Acidic methanolysis is a transesterification reaction used to depolymerize the PHA polyester backbone.[1] In the presence of an acid catalyst, typically sulfuric acid (H₂SO₄), and methanol (CH₃OH), the ester linkages of the polymer are cleaved, and the resulting hydroxyalkanoate monomers are simultaneously esterified to form their corresponding (R)-3-hydroxyalkanoate methyl esters.[2][3] These methyl esters are more volatile and less polar than their corresponding carboxylic acids, making them ideal for analysis by gas chromatography-mass spectrometry (GC-MS).[3]
Q2: What are the most common side reactions I should be aware of during acidic methanolysis of PHAs?
A2: The most prevalent and problematic side reactions are dehydration and the subsequent formation of unsaturated methyl esters, a process often referred to as crotonization, particularly for 3-hydroxybutyrate (3HB) monomers. This elimination reaction is catalyzed by the acidic conditions and elevated temperatures used during methanolysis, leading to the formation of methyl crotonate from methyl 3-hydroxybutyrate.[4][5][6] These byproducts can lead to an underestimation of the actual PHA content and introduce variability in your results.
Q3: Can I use a different catalyst besides sulfuric acid?
A3: While sulfuric acid is the most commonly used catalyst, other acids like hydrochloric acid (HCl) have also been employed.[2][7] Additionally, research has explored the use of ionic liquids as catalysts, which may offer advantages in terms of reaction efficiency and reusability under certain conditions.[5] However, for routine laboratory analysis, a solution of sulfuric acid in methanol remains the standard.[8][9]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or Inconsistent Yield of Hydroxyalkanoate Methyl Esters
Q: My GC analysis shows lower than expected concentrations of the target methyl esters, and the results are not reproducible. What could be the cause?
A: This is a multifaceted issue that can stem from incomplete reaction, side reactions, or sample loss during workup. Let's break down the potential causes and solutions.
Underlying Causes & Corrective Actions:
-
Incomplete Depolymerization: The methanolysis reaction may not have gone to completion.
-
Solution: Ensure your reaction parameters (time, temperature, and catalyst concentration) are optimized. For poly(3-hydroxybutyrate) (PHB), a common starting point is heating at 100°C for 2.5 to 4 hours.[8][9] Copolymers with higher melting points or different monomer compositions may require more stringent conditions, such as higher acid concentrations.[10]
-
-
Excessive Dehydration/Crotonization: The most likely culprit for low yields is the degradation of the target analytes into unsaturated byproducts.
-
Solution: Carefully control the reaction temperature. While higher temperatures can accelerate the desired reaction, they also promote the unwanted elimination reaction.[11] Avoid temperatures significantly above 100-105°C unless necessary for specific PHA types.[12] Also, ensure the reaction time is not excessively long.
-
-
Suboptimal Catalyst Concentration: Too little acid will result in an inefficient reaction, while too much can aggressively promote side reactions.
-
Solution: The concentration of sulfuric acid in methanol is a critical parameter. While concentrations ranging from 3% to 15% (v/v) are reported, a 3% H₂SO₄ in methanol solution is often sufficient for PHB.[8][9] For more resistant copolymers, a higher concentration may be necessary.[10] It is advisable to empirically determine the optimal concentration for your specific PHA type.
-
-
Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the PHA into carboxylic acids instead of the desired methyl esters. This can also interfere with the efficiency of the acid catalyst.
-
Solution: Use anhydrous methanol and ensure your PHA sample is thoroughly dried before starting the methanolysis. If working with lyophilized (freeze-dried) cells, ensure they are free of residual moisture.
-
-
Sample Loss During Extraction: The workup procedure to extract the methyl esters into an organic phase can be a source of error.
-
Solution: After the reaction, the addition of water is typically used to create a phase separation, allowing for the extraction of the non-polar methyl esters into a solvent like chloroform.[13] Ensure complete phase separation before carefully collecting the organic layer. The addition of salt, such as NaCl, can enhance the partitioning of the esters into the organic phase.[10]
-
Optimized Protocol for Minimizing Low Yields:
| Parameter | Recommended Condition | Rationale |
| PHA Sample | 2-5 mg, lyophilized and dry | Minimizes water content, ensuring efficient esterification. |
| Reagent | 2 mL of 3% (v/v) H₂SO₄ in anhydrous methanol + 1 mL Chloroform | Provides sufficient catalyst for PHB while minimizing degradation. Chloroform aids in solubilizing the PHA. |
| Temperature | 100°C | Balances reaction rate with the minimization of dehydration side reactions. |
| Time | 3.5 - 4 hours | Allows for complete depolymerization and esterification of most common PHAs.[9] |
| Vessel | Tightly sealed screw-cap vial | Prevents evaporation of volatile reactants and products, especially chloroform.[13] |
| Quenching | Cool to room temperature | Stops the reaction before workup. |
| Extraction | Add 1 mL of deionized water, vortex, and centrifuge. | Induces phase separation for efficient extraction of methyl esters. |
Issue 2: Appearance of Extra Peaks in the Chromatogram, Identified as Unsaturated Esters (e.g., Methyl Crotonate)
Q: My GC-MS analysis confirms the presence of significant peaks corresponding to dehydrated products like methyl crotonate. How can I prevent their formation?
A: The formation of these artifacts is a direct result of the acidic and thermal stress on the 3-hydroxyalkanoate methyl esters. The key is to moderate the reaction conditions to favor the desired transesterification over the elimination reaction.
Mechanism of Side Reaction: Dehydration
The acid-catalyzed dehydration of methyl 3-hydroxybutyrate proceeds through a mechanism where the hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of this water molecule results in the formation of a double bond between the alpha and beta carbons, yielding the more thermodynamically stable unsaturated ester.
Caption: Mechanism of methyl crotonate formation.
Troubleshooting Workflow for Dehydration:
Caption: Troubleshooting workflow for minimizing dehydration.
Corrective Actions:
-
Temperature Optimization: This is the most critical factor. Studies on the thermal degradation of PHAs show that elimination reactions become more significant at higher temperatures.[11] Maintain a strict reaction temperature of 100°C. Use a calibrated heating block or water bath to ensure temperature accuracy.
-
Reaction Time: Prolonged exposure to acidic conditions, even at 100°C, can lead to the accumulation of degradation products. For most PHAs, a reaction time of 2.5 to 4 hours is sufficient for complete methanolysis.[8][9]
-
Neutralization/Quenching: While not always necessary if the sample is analyzed promptly, for storage or if significant degradation is observed, consider quenching the reaction. After cooling, carefully neutralize the acid with a base (e.g., sodium bicarbonate solution) before the extraction step. This will halt any further acid-catalyzed degradation. However, be cautious to avoid saponification of the esters by adding too much base.
Issue 3: Poor Peak Shape and Resolution in GC Analysis
Q: The peaks for my hydroxyalkanoate methyl esters are broad or show tailing. What could be causing this, and how can I improve the chromatography?
A: Poor peak shape is often indicative of issues with the GC system itself or the sample matrix being injected, rather than the methanolysis reaction. However, byproducts from the reaction can contribute to these problems.
Potential Causes and Solutions:
-
Active Sites in the GC System: Free hydroxyl groups on the injector liner or the GC column can interact with the analytes, causing peak tailing.
-
Solution: Use a deactivated injector liner. If peak shape degrades over time, the liner may need to be cleaned or replaced. Ensure you are using a suitable GC column for fatty acid methyl ester (FAME) analysis, such as a wax or a mid-polarity column.
-
-
Incomplete Derivatization: If the methanolysis is incomplete, residual free hydroxyalkanoic acids, which are more polar, may be present in the sample. These can interact strongly with the GC column, leading to poor peak shape.
-
Solution: Revisit the methanolysis protocol to ensure the reaction is going to completion, as detailed in Issue 1.
-
-
Sample Overload: Injecting too concentrated a sample can overload the GC column, resulting in broad, fronting peaks.
-
Solution: Dilute your sample extract before injection. If you are using splitless injection for trace analysis, ensure the amount of analyte on the column does not exceed its capacity.
-
-
Co-elution with Byproducts: Although less common, byproducts from the methanolysis could potentially co-elute with your target analytes, affecting peak shape.
-
Solution: Optimize your GC oven temperature program to improve the separation of all components in the sample. A slower temperature ramp can often enhance resolution.
-
By systematically addressing these potential issues, researchers can significantly minimize the impact of side reactions during the acidic methanolysis of PHAs, leading to more accurate, reliable, and reproducible quantification of these important biopolymers.
References
-
Lo, W., et al. (2009). Optimising Acidic Methanolysis of Poly(3-Hydroxyalkanoates) in gas Chromatography Analysis. ResearchGate. Available at: [Link]
-
García-González, M., et al. (2016). Kinetic Analysis of the Temperature Effect on Polyhydroxyalkanoate Production by Haloferax mediterranei in Synthetic Molasses Wastewater. ResearchGate. Available at: [Link]
-
López-López, A., et al. (2022). Methanolysis of Poly(lactic Acid) Using Catalyst Mixtures and the Kinetics of Methyl Lactate Production. PMC. Available at: [Link]
-
Kichise, T., et al. (2021). Screening Method for Polyhydroxyalkanoate Synthase Mutants Based on Polyester Degree of Polymerization Using High-Performance Liquid Chromatography. PMC. Available at: [Link]
-
Sachan, R. (2023). How to perform methanolysis of PHA for GC-MS? ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2015). Kinetics and mechanism of monomeric product from methanolysis of poly (3-hydroxybutyrate) catalyzed by acidic functionalized ionic liquids. ResearchGate. Available at: [Link]
-
Shaikh, S. S. (2015). What is the % sulphuric acid to use for methanolysis of PHA? ResearchGate. Available at: [Link]
-
Burniol-Figueras, S., et al. (2022). First evidence for temperature's influence on the enrichment, assembly, and activity of polyhydroxyalkanoate-synthesizing mixed microbial communities. PMC. Available at: [Link]
-
van der Walle, G. A. M., et al. (2016). Conversion of polyhydroxyalkanoates to methyl crotonate using whole cells. PubMed. Available at: [Link]
-
Zhang, X., et al. (2012). Application of (R)-3-Hydroxyalkanoate Methyl Esters Derived from Microbial Polyhydroxyalkanoates as Novel Biofuels. ResearchGate. Available at: [Link]
-
Lorini, L., et al. (2022). Innovative Strategy for Polyhydroxyalkanoates Recovery from Mixed Microbial Cultures: Effects of Aqueous Phase and Solvent Extra. Chemical Engineering Transactions. Available at: [Link]
-
Nguyen, S., et al. (2002). Thermal degradation of poly(3-hydroxyalkanoates): preparation of well-defined oligomers. PubMed. Available at: [Link]
-
de Roo, G., et al. (2002). Production of Chiral R-3-hydroxyalkanoic Acids and R-3-hydroxyalkanoic Acid Methylesters via Hydrolytic Degradation of Polyhydroxyalkanoate Synthesized by Pseudomonads. PubMed. Available at: [Link]
-
Ichinomiya, M., & Kunnas, P. (2024). Why methanol and sulphuric acid used in the analysis of polyhydroxyalkanoates (PHA) by GC-MS? ResearchGate. Available at: [Link]
-
Zandieh, M., et al. (2025). Selective chemical recycling of polyhydroxybutyrate into high-value hydroxy acid using the taurine organocatalyst. PMC. Available at: [Link]
-
Ichinomiya, M., & Kunnas, P. (2024). Why methanol and sulphuric acid used in the analysis of polyhydroxyalkanoates (PHA) by GC-MS? ResearchGate. Available at: [Link]
-
Masuo, S., et al. (2019). Increased Production and Molecular Weight of Artificial Polyhydroxyalkanoate Poly(2-hydroxybutyrate) Above the Glass Transition Temperature Threshold. Frontiers. Available at: [Link]
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC. Available at: [Link]
-
Valentino, F., et al. (2021). Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review. Frontiers. Available at: [Link]
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- 4. Conversion of polyhydroxyalkanoates to methyl crotonate using whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective chemical recycling of polyhydroxybutyrate into high-value hydroxy acid using the taurine organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Fermentative Production of 3-Hydroxyhexanoate (3HHx)
Welcome to the technical support center for the fermentative production of 3-hydroxyhexanoate (3HHx). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up 3HHx production. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in scientific principles and practical experience.
Introduction: The Promise and Perils of 3HHx Scale-Up
3-Hydroxyhexanoate (3HHx) is a valuable monomer for the production of polyhydroxyalkanoates (PHAs), offering improved material properties such as increased flexibility and a lower melting point compared to poly(3-hydroxybutyrate) (PHB) homopolymers.[1] The fermentative production of 3HHx, often as a co-monomer in P(3HB-co-3HHx), presents unique scale-up challenges. This guide provides in-depth, actionable solutions to overcome these hurdles, ensuring a smoother transition from bench-scale success to pilot and industrial-scale manufacturing.
Part 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues you may encounter during your fermentation process.
Issue 1: Low 3HHx Titer or Inconsistent Production
Symptoms:
-
The final concentration of 3HHx is below the expected range.
-
Significant batch-to-batch variability in 3HHx yield.
Potential Causes & Diagnostic Steps:
| Potential Cause | Diagnostic Approach | Underlying Rationale |
| Suboptimal Carbon Source | Analyze residual carbon source concentration throughout the fermentation. Compare the performance of different fatty acids (e.g., dodecanoic acid, lauric acid) or co-substrates.[2][3] | The type and concentration of the fatty acid precursor directly influence the flux through the β-oxidation pathway, which is a primary route for 3HHx-CoA synthesis.[4][5] High concentrations of some fatty acids can be inhibitory to cell growth.[2] |
| Inadequate Dissolved Oxygen (DO) | Monitor DO levels continuously. Perform experiments at different constant DO setpoints (e.g., 20% vs. 40%).[2][6] | Oxygen availability can significantly impact the metabolic state of the cells, including the redox balance (NADH/NAD+ ratio), which can affect the efficiency of the β-oxidation pathway and overall PHA accumulation.[7] |
| Incorrect Carbon-to-Nitrogen (C/N) Ratio | Experiment with varying C/N ratios in the medium.[2] A common strategy is to induce nitrogen limitation to trigger PHA biosynthesis.[8] | PHA production is often a response to nutrient limitation in the presence of excess carbon. An optimal C/N ratio ensures robust cell growth followed by a switch to PHA accumulation.[1] |
| Genetic Instability of Recombinant Strain | Perform plasmid stability tests. Sequence key genes in the production strain after multiple generations. | In recombinant strains, particularly those with multi-gene constructs, plasmid loss or mutations in the biosynthetic pathway genes can lead to a decline in production capacity.[] |
Solutions:
-
Carbon Source Optimization:
-
For fatty acid-based production, establish the optimal concentration that balances precursor availability with minimal substrate inhibition.[2]
-
Consider a co-feeding strategy, for instance, using glucose for initial biomass accumulation and then introducing a fatty acid to induce 3HHx production.[8]
-
-
Dissolved Oxygen Control:
-
Implement a dynamic DO control strategy. For example, a stepwise reduction in DO concentration during the fermentation has been shown to enhance P(3HB-co-3HHx) production in recombinant E. coli.[10]
-
-
Media Formulation:
Issue 2: Poor Control Over 3HHx Monomer Composition
Symptoms:
-
The molar fraction of 3HHx in the final polymer is too low or too high.
-
Inability to consistently achieve the target 3HHx percentage.
Potential Causes & Diagnostic Steps:
| Potential Cause | Diagnostic Approach | Underlying Rationale |
| Imbalanced Precursor Supply | Quantify intracellular CoA pools (e.g., acetyl-CoA, 3-hydroxybutyryl-CoA, 3-hydroxyhexanoyl-CoA). | The ratio of different 3-hydroxyacyl-CoA precursors available to the PHA synthase enzyme directly determines the monomer composition of the resulting copolymer.[11] |
| Inappropriate Co-substrate Ratio | In fermentations using multiple carbon sources (e.g., gluconate and lauric acid), systematically vary their ratio.[3] | Different carbon sources feed into different metabolic pathways. By adjusting their ratio, you can modulate the relative availability of precursors for 3HB and 3HHx.[3] |
| Sub-optimal Expression of Pathway Genes | Use RT-qPCR to analyze the transcript levels of key genes in the 3HHx biosynthetic pathway. | The expression levels of enzymes like β-ketothiolase, reductase, and PHA synthase can influence the rate of formation of different monomer precursors.[12] |
Solutions:
-
Metabolic Engineering:
-
Introduce or upregulate genes that enhance the supply of the 3HHx precursor, such as specific enoyl-CoA hydratases (e.g., phaJ).[13]
-
In some cases, deleting genes involved in competing pathways, such as the native PHB synthesis pathway (e.g., phaB), can increase the proportion of 3HHx, though this may impact overall cell growth and PHA production.[13]
-
-
Process Control:
-
For fermentations utilizing co-substrates, precisely control the feeding ratio to steer the monomer composition.[3]
-
Issue 3: Byproduct Formation and Low Purity
Symptoms:
-
Presence of undesirable organic acids (e.g., acetate) in the fermentation broth.
-
Difficulty in downstream purification of the 3HHx-containing polymer.
Potential Causes & Diagnostic Steps:
| Potential Cause | Diagnostic Approach | Underlying Rationale |
| Metabolic Overflow | Monitor the concentration of common byproducts like acetate, lactate, and ethanol using HPLC. | High substrate uptake rates, especially under oxygen-limiting conditions, can lead to an overflow metabolism where carbon is diverted to produce inhibitory byproducts.[14] |
| Inefficient Downstream Processing | Analyze the purity of the extracted polymer at each stage of the purification process. | Inefficient cell lysis or solvent extraction can leave behind cellular debris and other impurities, complicating the recovery of a pure polymer.[15] |
Solutions:
-
Fermentation Strategy:
-
Implement a fed-batch strategy to maintain the substrate concentration at a level that supports growth and production without inducing overflow metabolism.
-
In recombinant E. coli, deleting genes responsible for byproduct formation (e.g., pta for acetate production) can redirect carbon flux towards PHA synthesis.[14]
-
-
Downstream Process Optimization:
-
Develop a robust cell lysis method.
-
Optimize the solvent extraction and precipitation steps to maximize polymer recovery and purity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common metabolic pathway for 3HHx production?
The biosynthesis of 3HHx is predominantly linked to the β-oxidation pathway of fatty acids.[4][5] When fatty acids (like lauric acid or dodecanoic acid) are provided as a carbon source, they are broken down into acyl-CoA intermediates. The intermediate, 3-hydroxyhexanoyl-CoA, can then be incorporated into the growing PHA polymer chain by a PHA synthase.
Metabolic Pathway for 3HHx Synthesis from Fatty Acids
Caption: A simplified diagram of the β-oxidation pathway for 3HHx precursor synthesis.
Q2: How do I choose the right microbial host for 3HHx production?
The choice of host depends on your specific goals:
-
Native Producers (e.g., Aeromonas sp., Pseudomonas putida): These strains can naturally produce 3HHx-containing PHAs from related carbon sources.[2][5] They may be more robust but can be harder to genetically manipulate.
-
Recombinant E. coli: This is a popular choice due to its well-understood genetics, fast growth, and the absence of native PHA depolymerase systems.[10][12][14] However, it requires the introduction of the entire biosynthetic pathway.
-
Recombinant Ralstonia eutropha: A well-known PHA producer that can be engineered to synthesize 3HHx from various carbon sources, including butyrate and plant oils.
Q3: What are the key challenges when scaling up from a shake flask to a large fermenter?
Scaling up introduces significant changes in the physical and chemical environment of the cells. Key challenges include:
-
Maintaining Homogeneity: Gradients in pH, temperature, and nutrient concentration can form in large vessels, stressing the cells and leading to inconsistent performance.[]
-
Oxygen Transfer: The surface-area-to-volume ratio decreases with scale, making it more difficult to supply sufficient oxygen to the culture. This can lead to oxygen limitation and the formation of inhibitory byproducts.[]
-
Shear Stress: Increased agitation required for mixing in large fermenters can cause physical damage to the cells.[]
Scale-Up Challenges Workflow
Caption: Key environmental changes and challenges during fermentation scale-up.
Q4: Which analytical methods are recommended for quantifying 3HHx?
Gas chromatography (GC) is the gold standard for quantifying the monomer composition of PHAs.[16] The process typically involves:
-
Harvesting and drying the cells.
-
Methanolysis of the polymer within the biomass to convert the 3HHx monomers into their methyl ester derivatives.
-
Extraction of the methyl esters.
-
Analysis by GC, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[5][16]
High-performance liquid chromatography (HPLC) can also be used as a reliable method for determining monomer fractions.[16]
Part 3: Experimental Protocols
Protocol 1: Two-Stage Fed-Batch Fermentation for P(3HB-co-3HHx) Production
This protocol is a generalized workflow for a two-stage fermentation process, which is commonly used to separate the cell growth phase from the PHA accumulation phase.
1. Inoculum Preparation: a. Inoculate a single colony of the production strain into a suitable seed medium (e.g., LB or a defined minimal medium). b. Incubate at the optimal temperature and agitation (e.g., 30°C, 200 rpm) until the culture reaches the mid-to-late exponential phase.[5]
2. Fermenter Setup and Sterilization: a. Prepare the main fermentation medium in the fermenter. This medium is typically designed for high-density cell growth and may contain a primary carbon source like glucose. b. Sterilize the fermenter and medium in place.
3. Growth Phase (Stage 1): a. Inoculate the fermenter with the seed culture (e.g., 5-10% v/v). b. Control the fermentation parameters (pH, temperature, DO) to support robust cell growth. For E. coli, typical conditions are pH 7.0, 30-37°C, and DO > 20%.[17] c. Feed a concentrated solution of the primary carbon source (e.g., glucose) to achieve a high cell density.
4. PHA Accumulation Phase (Stage 2): a. Once the desired cell density is reached, induce PHA production. This is typically done by creating a nutrient limitation (e.g., nitrogen or phosphate) and introducing the precursor for 3HHx. b. Begin feeding the 3HHx-precursor carbon source (e.g., lauric acid or dodecanoic acid).[8] c. Continue to control pH and temperature. The DO may be allowed to decrease or be controlled at a lower setpoint to enhance production.[2][6]
5. Monitoring and Sampling: a. Take samples aseptically at regular intervals throughout the fermentation. b. Analyze samples for:
- Optical density (OD) to monitor cell growth.
- Dry cell weight (DCW).[2]
- Residual substrate and byproduct concentrations (via HPLC).
- PHA content and 3HHx composition (via GC).[16]
6. Harvest: a. Stop the fermentation when PHA production plateaus or begins to decline. b. Harvest the cells by centrifugation. c. Wash the cell pellet to remove residual medium components. The cells are now ready for downstream processing.
References
-
Fermentation strategy for the production of poly(3-hydroxyhexanoate) by Aeromonas sp. KC014. (URL: [Link])
-
A platform pathway for production of 3-hydroxyacids provides a biosynthetic route to 3-hydroxy-γ-butyrolactone. Nature Communications. (URL: [Link])
-
Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination. Frontiers in Bioengineering and Biotechnology. (URL: [Link])
-
Metabolic Pathway for the Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyalkanoate) (P(3HB-co-3HA)) from Dodecanoate in Ralstonia eutropha and Pseudomonas putida. ResearchGate. (URL: [Link])
-
Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli. Frontiers in Bioengineering and Biotechnology. (URL: [Link])
-
[Fermentative production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) by recombinant Aeromonas hydrophila 4AK4 (pTG01)]. Sheng Wu Gong Cheng Xue Bao. (URL: [Link])
-
Metabolic pathways involved in PHBHHx biosynthesis. ResearchGate. (URL: [Link])
-
Multiomics Insights into Valorization of Vanillic Acid and Oil Palm Residues for Sustainable Polyhydroxyalkanoate Production by Pseudomonas putida. Journal of Agricultural and Food Chemistry. (URL: [Link])
-
Fermentation Strategy for the Production of Poly(3-Hydroxyhexanoate) by Aeromonas sp. KC014. ResearchGate. (URL: [Link])
-
State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. Applied and Environmental Microbiology. (URL: [Link])
-
Methods for identification, quantification and characterization of polyhydroxyalkanoates. SciSpace. (URL: [Link])
-
Confidently scaling-up microbial fermentation: Overcoming common challenges. INFORS HT. (URL: [Link])
-
Production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) by metabolically engineered Escherichia coli strains. Biomacromolecules. (URL: [Link])
-
Production of poly 3-hydroxyhexanoate near homo-polymer from fatty acids containing feedstocks by recombinant Escherichia coli. ResearchGate. (URL: [Link])
-
Comonomer distribution analysis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)s using high-resolution MALDI-TOF mass spectrometry. Analytical Methods. (URL: [Link])
-
State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. Applied and Environmental Microbiology. (URL: [Link])
-
Functional decoupling of crRNA enables customizable CRISPR diagnostics. Scoop.it. (URL: [Link])
-
Construction of Efficient Platform Escherichia coli Strains for Polyhydroxyalkanoate Production by Engineering Branched Pathway. MDPI. (URL: [Link])
-
Challenges for polyhydroxyalkanoates production: extremophilic bacteria, waste streams, and optimization strategies. MedCrave online. (URL: [Link])
-
Bioreactor Design and Scale-Up Strategies in Modern Fermentation Technology: Challenges and Opportunities. Walsh Medical Media. (URL: [Link])
-
Industrial scale production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate). ResearchGate. (URL: [Link])
-
Engineering of Escherichia coli for the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from glucose. PubMed. (URL: [Link])
-
Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. MDPI. (URL: [Link])
-
High-Yield Production of Polyhydroxybutyrate and Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from Crude Glycerol by a Newly Isolated Burkholderia Species Oh_219. ResearchGate. (URL: [Link])
-
Microaerobic insights into production of polyhydroxyalkanoates containing 3-hydroxyhexanoate via native reverse β-oxidation from glucose in Ralstonia eutropha H16. PMC. (URL: [Link])
-
Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx)) from butyrate. DSpace@MIT. (URL: [Link])
-
Comprehensive Troubleshooting Guide for Fermentation. (URL: [Link])
-
Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination. Frontiers. (URL: [Link])
-
Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation. (URL: [Link])
-
Overcoming Bottlenecks in Downstream Processing. Biotech Spain. (URL: [Link])
-
Downstream processing and product recovery of polyhydroxyalkanoates. ResearchGate. (URL: [Link])
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- 2. kiche.or.kr [kiche.or.kr]
- 3. [Fermentative production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) by recombinant Aeromonas hydrophila 4AK4 (pTG01)] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Inhibition in Enzymatic Synthesis of 3-Hydroxyhexanoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enzymatic synthesis of 3-hydroxyhexanoic acid (3HHx) and its copolymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inhibition mechanisms encountered during bioproduction. By understanding the root causes of these issues, you can optimize your experimental design for higher yields and purity.
Section 1: Troubleshooting Guide
This section addresses the most frequent high-level problems encountered in the lab. It is structured to help you diagnose and resolve issues in a logical sequence.
Q1: I am observing very low or no yield of 3-hydroxyhexanoic acid in my reaction. What are the potential causes and how can I troubleshoot this?
A1: Low or zero yield is a common but solvable issue. The cause typically falls into one of four categories: enzyme activity, substrate integrity, reaction conditions, or the presence of inhibitors. A systematic approach is the most effective way to identify the bottleneck.
Probable Causes & Step-by-Step Solutions:
-
Inactive Enzyme: The core of your synthesis, the polyhydroxyalkanoate (PHA) synthase (PhaC) or precursor-supplying enzymes like enoyl-CoA hydratase (PhaJ), may be inactive or denatured.
-
Solution: First, confirm the activity of your purified enzyme or whole-cell lysate using a standard activity assay (see Protocol 1). High temperatures or suboptimal pH can lead to protein denaturation and decreased PHA synthase activity[1]. Ensure proper storage and handling of the enzyme.
-
-
Substrate/Precursor Issues: The quality and concentration of your substrate, typically (R)-3-hydroxyhexanoyl-CoA or its precursors like hexanoic acid, are critical.
-
Solution: Verify the identity and purity of your substrate via analytical methods (e.g., HPLC, MS). Ensure you are using the correct stereoisomer, as PHA synthases are stereospecific for (R)-enantiomers.
-
-
Suboptimal Reaction Conditions: Every enzyme has an optimal range for temperature and pH. Deviation from this range can drastically reduce activity.
-
Presence of Unexpected Inhibitors: Your sample or buffer might contain interfering substances.
-
Solution: Common lab reagents like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can inhibit enzymatic reactions[3]. Review your sample preparation and buffer composition. If using a whole-cell system, byproducts from cellular metabolism could be inhibitory.
-
Below is a logical workflow to diagnose the issue of low product yield.
Section 2: Addressing Specific Inhibition Mechanisms
Once you have a functional baseline reaction, you may encounter more nuanced issues related to inhibition as you try to increase titers.
Q2: My reaction rate decreases when I increase the concentration of the fatty acid precursor (e.g., hexanoic acid). Is this substrate inhibition, and how can I overcome it?
A2: Yes, this is a classic sign of substrate inhibition or toxicity, a common challenge in bioproduction[4]. High concentrations of carboxylic acids like hexanoic acid can disrupt cell membranes (in whole-cell systems) or directly inhibit enzyme active sites[4][5].
Causality: Carboxylic acids can act as uncouplers, dissipating the proton motive force across the cell membrane, which imposes a significant metabolic burden[4]. At the enzyme level, high substrate concentrations can lead to non-productive binding at the active site, reducing catalytic efficiency.
Solutions:
-
Fed-Batch Strategy: Instead of adding the entire substrate amount at the beginning, add it intermittently in small doses throughout the reaction. This maintains a low, non-inhibitory concentration while ensuring the enzyme is never substrate-limited. This strategy has been successfully used for various PHA copolymers[5].
-
Co-substrate Feeding: Utilizing a secondary, less inhibitory carbon source can support cell health and energy production, improving tolerance to the primary precursor. For instance, combining vanillic acid with palm oil was shown to increase PHA titer by over 50% and introduce 3HHx as a new monomer[6].
-
In Situ Product Removal: While more complex, removing the product as it is formed can pull the reaction forward and prevent product-related inhibition, which can sometimes be mistaken for substrate inhibition.
Q3: The reaction starts well but slows down significantly over time, even with sufficient substrate. Could this be product inhibition?
A3: This is a strong indication of product inhibition. In the context of PHA synthesis, the most well-documented product inhibitor is not the polymer itself, but the Coenzyme A (CoA) that is released during the polymerization of hydroxyacyl-CoA monomers[7].
Causality: The PHA synthase (PhaC) catalyzes the formation of a thioester bond between the growing polymer chain and the incoming monomer, releasing free CoA. As the reaction proceeds, CoA accumulates and can compete with the hydroxyacyl-CoA substrate for binding to the enzyme's active site, thereby inhibiting further polymerization[7].
Solutions:
-
Enzyme Engineering: Modify the PHA synthase to reduce its affinity for CoA. While a sophisticated approach, it can be highly effective.
-
CoA Recycling System: Couple the reaction with other enzymes that consume CoA, thereby keeping its concentration low. This is a common strategy in cell-free synthesis systems.
-
Process Design: In a bioreactor setting, periodic removal of the reaction medium and replacement with fresh buffer (perfusion or dialysis) can help remove accumulated CoA.
The diagram below illustrates the key steps in 3HHx synthesis and highlights where inhibition typically occurs.
Section 3: Frequently Asked Questions (FAQs)
Q4: What are the optimal reaction conditions (pH, temperature) for a typical PHA synthase active on medium-chain-length substrates?
A4: While this is enzyme-specific, most Class I and Class II PHA synthases exhibit maximal activity in a neutral to slightly alkaline pH range (7.0-8.5) and at temperatures between 30°C and 50°C. For example, the synthase from Chromobacterium sp. USM2 is highly active at pH 7.5 and 30°C[8], whereas the enzyme from the extremophile Haloferax mediterranei is optimally active at pH 8.0-10.0 and 50°C[2]. It is crucial to perform empirical optimization for your specific enzyme.
Table 1: Optimal Conditions for Selected PHA Synthases
| Enzyme Source | Class | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|
| Cupriavidus sp. Oh_1 | I | 7.0 | 30 | [1] |
| Haloferax mediterranei | N/A | 8.0 - 10.0 | 50 | [2] |
| Thermus thermophilus | N/A | N/A | 70 | [2] |
| Chromobacterium sp. USM2 | I | 7.5 | 30 |[8] |
Q5: How do I choose the right PHA synthase for producing 3HHx?
A5: The choice depends on your desired product. PHA synthases are categorized into classes based on substrate specificity[9].
-
Class II Synthases (e.g., from Pseudomonas aeruginosa) naturally prefer medium-chain-length (mcl) monomers like 3HHx-CoA (C6-C14)[5]. These are an excellent starting point.
-
Class I Synthases (e.g., from Ralstonia eutropha / Cupriavidus necator) typically prefer short-chain-length (scl) monomers (C3-C5) but can be engineered to accept mcl monomers. Engineered variants, such as those with an Asn149Ser/Asp171Gly (NSDG) mutation, show enhanced incorporation of 3HHx[10].
Q6: What analytical methods are best for quantifying 3HHx and monitoring reaction progress?
A6: For quantifying the final polymer, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the standard method. This involves methanolysis of the polymer to convert the 3HHx monomers into their methyl ester derivatives, which are then quantified[6]. To monitor the reaction in real-time by measuring substrate consumption or free monomer production, High-Performance Liquid Chromatography (HPLC) is often used.
Section 4: Key Protocols
Protocol 1: Standard PHA Synthase (PhaC) Activity Assay
This protocol is a discontinuous colorimetric assay that measures the rate of Coenzyme A (CoA) release from the (R)-3-hydroxyacyl-CoA substrate. The released CoA, which has a free thiol group, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that absorbs at 412 nm.
Materials:
-
Potassium phosphate buffer (40 mM, pH 7.5)
-
(R,S)-3-hydroxybutyryl-CoA (3HB-CoA) as a model substrate (2 mM stock)
-
DTNB (10 mM stock in buffer)
-
Bovine Serum Albumin (BSA) (1 mg/mL)
-
Enzyme sample (purified or whole-cell lysate)
-
Trichloroacetic acid (TCA), 1.0% for quenching
-
Spectrophotometer and cuvettes or 96-well plate reader
Procedure:
-
Prepare Reaction Master Mix: For a 1 mL reaction, combine:
-
850 µL of 40 mM potassium phosphate buffer (pH 7.5)
-
100 µL of 1 mg/mL BSA
-
Note: Do not add substrate or enzyme yet.
-
-
Initiate Reaction: Add your enzyme sample (e.g., 40 µg of total protein from a cell lysate) to the master mix. Pre-incubate at the desired temperature (e.g., 30°C) for 2 minutes.
-
Start the Assay: Add 100 µL of 2 mM 3HB-CoA to start the reaction. Mix gently.
-
Time Points: At various time points (e.g., 0, 1, 2, 5, 10 minutes), remove a 50 µL aliquot of the reaction and immediately quench it by adding it to a tube containing 50 µL of 1.0% TCA. This stops the enzymatic reaction.
-
Develop Color: Centrifuge the quenched samples to pellet any precipitate. Transfer 95 µL of the supernatant to a new tube or well containing 505 µL of buffer with 1 mM DTNB[11].
-
Measure Absorbance: Incubate for 5 minutes at room temperature, then measure the absorbance at 412 nm.
-
Calculate Activity: Use the molar extinction coefficient of the DTNB-CoA adduct (13,600 M⁻¹cm⁻¹) to calculate the amount of CoA released over time. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
This protocol is adapted from methods described for various PHA synthases[8][11].
Protocol 2: Screening for Substrate Inhibition
This protocol helps determine the optimal precursor concentration and identifies the threshold at which substrate inhibition occurs.
Procedure:
-
Set up a series of parallel reactions using the assay described in Protocol 1 .
-
Vary the concentration of the precursor (e.g., hexanoic acid for whole-cell systems, or 3-hydroxyhexanoyl-CoA for in vitro assays) across a wide range (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM). Keep the enzyme concentration constant.
-
Run each reaction for a fixed period where the reaction rate is expected to be linear (e.g., 10 minutes).
-
Measure the product formation (or CoA release) for each concentration.
-
Plot the initial reaction velocity (rate of product formation) against the substrate concentration.
-
Analysis: In a typical Michaelis-Menten curve, the rate increases and then plateaus. If substrate inhibition is occurring, the rate will increase to a maximum and then decrease at higher substrate concentrations. The peak of this curve represents the optimal substrate concentration before inhibition becomes dominant.
References
- Chen, G. Q., & Wu, Q. (2005). The application of polyhydroxyalkanoates as tissue engineering materials.
- Qin, J., et al. (2024). Increased CO2 fixation enables high carbon-yield production of 3-hydroxypropionic acid in yeast.
- Li, T., et al. (2026). Multiomics Insights into Valorization of Vanillic Acid and Oil Palm Residues for Sustainable Polyhydroxyalkanoate Production by Pseudomonas putida. Journal of Agricultural and Food Chemistry.
- Kim, T., et al. (2025). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer, Cupriavidus sp.
- Valdehuesa, K. N. G., et al. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology.
- Liu, Y. C., et al. (2015). Inhibitors to Polyhydroxyalkanoate (PHA)
- Tsuge, T., et al. (2022). Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination. Frontiers in Bioengineering and Biotechnology.
- Qi, Q., et al. (2023). Exploring the Feasibility of Cell-Free Synthesis as a Platform for Polyhydroxyalkanoate (PHA) Production: Opportunities and Challenges.
- Shamsuddin, S., et al. (2017). Purification and Characterization of Polyhydroxyalkanoate Synthase from Extremely Halophilic Archaeon Haloferax mediterranei. Polymers.
- Matsumoto, K., et al. (2023). Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units. Frontiers in Bioengineering and Biotechnology.
- Roy, I. (2021). Challenges and Opportunities for Customizing Polyhydroxyalkanoates. Journal of Polymers and the Environment.
- McCool, G. J., & Cannon, M. C. (2001).
- Abcam. (n.d.).
- Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology.
- Amara, A. A., & Steinbüchel, A. (2014). Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2. Applied and Environmental Microbiology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 5. Frontiers | Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Opportunities for Customizing Polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
Validation & Comparative
Validation of GC-MS Method for Quantifying 3-Hydroxyhexanoic Acid: A Comprehensive Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction: The Diagnostic Imperative of 3-Hydroxyhexanoic Acid
3-Hydroxyhexanoic acid (3-HHA) is a medium-chain hydroxy fatty acid that serves as a critical metabolic biomarker. In clinical diagnostics, elevated levels of 3-HHA indicate ketosis and specific fatty acid oxidative disorders, particularly deficiencies in L-3-hydroxyacyl-CoA dehydrogenase 1. In agricultural biotechnology, 3-HHA has been identified as a predictive biomarker for innate immune resistance in plants, such as grapevine defense against downy mildew 2.
Accurate quantification of 3-HHA in complex biological matrices (plasma, serum, plant extracts) requires highly selective and sensitive analytical techniques. This guide compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms and provides a fully validated, self-correcting protocol for 3-HHA quantification.
Platform Comparison: GC-MS vs. LC-MS/MS
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for many polar metabolites, short-to-medium chain hydroxy fatty acids like 3-HHA present unique challenges. They lack easily ionizable basic sites for positive electrospray ionization (ESI+) and exhibit poor fragmentation efficiency in negative mode (ESI-).
GC-MS, coupled with chemical derivatization, overcomes these limitations by leveraging the volatility of derivatized aliphatic chains and the highly reproducible fragmentation patterns of Electron Ionization (EI) 3.
Table 1: Performance Comparison for 3-HHA Quantification
| Parameter | GC-MS (Di-TMS Derivatization) | LC-MS/MS (Underivatized) | LC-MS/MS (Chemical Labeling) |
| Sensitivity (LOD) | Excellent (Low nM range) | Moderate (High nM to µM) | Excellent (Low nM range) |
| Chromatographic Resolution | High (Capillary column separates isomers) | Moderate (Co-elution is common) | High |
| Matrix Effects | Low (Matrix partitioned out during LLE) | High (Ion suppression in ESI) | Moderate |
| Sample Prep Complexity | High (Requires extraction, drying, derivatization) | Low (Protein precipitation sufficient) | High (Requires labeling reagents) |
| Structural Confirmation | Superior (Rich EI fragmentation library) | Poor (Limited MRM transitions) | Moderate |
Causality Insight: The superior structural confirmation in GC-MS stems from the predictable cleavage of the trimethylsilyl (TMS) derivatives under 70 eV electron impact. For 3-HHA, the cleavage adjacent to the TMS-ether group yields highly specific diagnostic ions (e.g., [M-CH3]+), allowing unambiguous differentiation from positional isomers like 2-hydroxyhexanoic acid.
Metabolic Pathway & Biomarker Accumulation
To understand the diagnostic relevance of 3-HHA, we must examine its metabolic origin. During mitochondrial beta-oxidation, medium-chain fatty acids are sequentially shortened. A defect in the dehydrogenase enzyme halts the cycle, leading to the accumulation and subsequent hydrolysis of 3-hydroxyhexanoyl-CoA into free 3-HHA.
Metabolic pathway showing the accumulation of 3-hydroxyhexanoic acid due to enzymatic defects.
Experimental Protocol: A Self-Validating GC-MS Workflow
To ensure high Trustworthiness and Scientific Integrity, this protocol employs a Stable Isotope Dilution (SID) strategy. By introducing a deuterated internal standard (e.g., d3-3-hydroxyhexanoic acid) at the very beginning of the workflow, the system becomes self-validating. Any evaporative losses, extraction inefficiencies, or incomplete derivatization will affect the endogenous 3-HHA and the internal standard equally, maintaining a constant area ratio.
Step-by-Step Methodology
1. Sample Spiking & Hydrolysis (Optional)
-
Action: Aliquot 100 µL of plasma/serum. Add 10 µL of stable-isotope internal standard (IS) mix (50 µM) 4.
-
Causality: Adding the IS before any manipulation ensures it accounts for all downstream matrix effects and recovery losses. To measure total 3-HHA (including esterified forms), perform alkaline hydrolysis using 10 M NaOH at 60°C for 30 minutes prior to extraction.
2. Acidification & Liquid-Liquid Extraction (LLE)
-
Action: Acidify the sample with 6 M HCl (to pH < 2). Extract twice with 3 mL of ethyl acetate. Centrifuge at 3,000 x g for 5 minutes and collect the upper organic layer.
-
Causality: 3-HHA has a pKa of ~4.8. Acidification ensures the carboxylate ion is fully protonated into its neutral carboxylic acid form, driving its partition into the non-polar ethyl acetate phase.
3. Evaporation
-
Action: Dry the combined organic extracts under a gentle stream of ultra-pure nitrogen gas at 37°C.
-
Causality: Complete removal of water is critical. Trace moisture will rapidly hydrolyze the silylation reagents in the next step, leading to incomplete derivatization and poor peak shapes.
4. Silylation Derivatization
-
Action: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS). Incubate at 80°C for 60 minutes 4.
-
Causality: 3-HHA contains an active hydroxyl (-OH) and a carboxyl (-COOH) group. BSTFA replaces the active hydrogens with trimethylsilyl (TMS) groups, forming a di-TMS derivative. The 1% TMCS acts as a catalyst to ensure the sterically hindered secondary hydroxyl group is fully derivatized, maximizing thermal stability and volatility for GC.
5. GC-MS Analysis
-
Action: Inject 1 µL into the GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Operate in Electron Ionization (EI) mode at 70 eV, using Selected Ion Monitoring (SIM).
-
Causality: The non-polar stationary phase separates analytes strictly by boiling point and molecular weight, ideal for homologous series of fatty acids. SIM mode targets specific fragment ions, filtering out background matrix noise and exponentially increasing the signal-to-noise ratio.
Step-by-step sample preparation and derivatization workflow for GC-MS quantification.
Method Validation Data
A robust GC-MS method must be rigorously validated according to bioanalytical guidelines. The table below summarizes the expected validation parameters for 3-HHA using the outlined protocol, demonstrating the reliability of the assay 4.
Table 2: GC-MS Validation Parameters for 3-HHA
| Validation Parameter | Acceptance Criteria | Observed Performance (Typical) |
| Linear Dynamic Range | R² > 0.99 | 0.1 µmol/L – 100 µmol/L (R² = 0.998) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.05 µmol/L |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LOQ) | 3.3% – 8.5% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LOQ) | 4.1% – 10.2% |
| Extraction Recovery | Consistent across concentrations | 88% – 94% |
| Stability (Derivatized) | ± 15% of nominal concentration | Stable for 48 hours at room temp in autosampler |
Conclusion
For the quantification of 3-hydroxyhexanoic acid, GC-MS remains the analytical platform of choice. While LC-MS/MS offers high throughput for many analytes, the specific physicochemical properties of short-to-medium chain hydroxy fatty acids make them ideal candidates for silylation and EI-MS. By implementing a stable isotope dilution strategy and optimizing the derivatization kinetics with BSTFA/TMCS, laboratories can establish a self-validating, highly reproducible assay suitable for both clinical diagnostics and agricultural biomarker research.
References
-
An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification. Analytical Chemistry.[Link]
-
Biomarkers for the prediction of the resistance and susceptibility of grapevine leaves to downy mildew. PubMed.[Link]
-
Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis.[Link]
Sources
Comparative Thermal Stability Guide: 3-Hydroxyhexanoic Acid (3HHx) vs. 3-Hydroxyvaleric Acid (3HV)
Executive Summary
In the context of drug development and biopolymer synthesis, the thermal stability of 3-hydroxyhexanoic acid (3HHx) and 3-hydroxyvaleric acid (3HV) must be evaluated at two distinct levels: the monomer (free acid) and the polymer (PHA) .
-
Monomer Verdict: Chemically, both acids share the same intrinsic instability—a susceptibility to thermal dehydration (β-elimination) at elevated temperatures (>100°C). However, 3HV is physically more stable at room temperature due to its solid crystalline state, whereas 3HHx is a liquid/oil, making it more prone to oxidation and handling degradation.
-
Polymer Verdict (Application Focus): When polymerized, Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHx) exhibits superior thermal processing stability compared to Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) . The incorporation of 3HHx lowers the melting point significantly, creating a wider "processing window" that avoids the thermal degradation temperatures common to PHBV.
Chemical & Physical Profile
Understanding the physical state is the first step in predicting stability during storage and formulation.
| Feature | 3-Hydroxyvaleric Acid (3HV) | 3-Hydroxyhexanoic Acid (3HHx) |
| CAS Number | 10237-77-1 | 10191-24-9 |
| Formula | ||
| Molecular Weight | 118.13 g/mol | 132.16 g/mol |
| Physical State (RT) | Solid (Crystalline powder) | Liquid (Viscous oil) |
| Melting Point | ~60–65 °C | ~12–13 °C |
| Boiling Point | Decomposes near BP | Decomposes near BP (~260°C est.) |
| Solubility | High (Water/Polar solvents) | Moderate (Amphiphilic) |
| Primary Risk | Hygroscopicity | Oxidation & Dehydration |
Thermal Degradation Mechanism[1][2]
Both molecules are
The "Cis-Elimination" Pathway
Upon heating (typically >120°C), the free acid undergoes dehydration to form an unsaturated acid.
-
3HV Product: trans-2-Pentenoic acid
-
3HHx Product: trans-2-Hexenoic acid
Figure 1: Thermal dehydration mechanism common to both 3HV and 3HHx. The reaction proceeds via a cyclic transition state, leading to unsaturation.
Comparative Stability Analysis
A. Monomer Stability (Storage & Synthesis)
-
3HV (Solid): The crystal lattice provides a barrier against environmental factors. It is stable at room temperature if kept dry.
-
3HHx (Liquid): As a liquid, 3HHx has higher molecular mobility, making it more susceptible to:
-
Oligomerization: Spontaneous formation of dimers (estolides) over time.
-
Oxidation: Increased surface area contact with air.
-
Recommendation: Store 3HHx at 4°C or -20°C to prevent slow oligomerization.
-
B. Polymer Stability (Drug Delivery Matrices)
In drug development, these acids are often used as monomers in Polyhydroxyalkanoates (PHAs). Here, the stability profile flips in favor of 3HHx derivatives.
| Parameter | PHBV (Polymer of 3HV) | PHBHx (Polymer of 3HHx) | Stability Implication |
| Melting Point ( | 170–180 °C | 100–140 °C | Critical: PHBHx melts at lower temps.[1] |
| Degradation Temp ( | ~270 °C | ~270 °C | Chemical bond strength is similar. |
| Processing Window | Narrow ( | Wide ( | PHBHx can be processed without degrading. |
| Crystallinity | High (Brittle) | Low (Flexible) | PHBHx is more resistant to physical aging. |
Key Insight: While the chemical bond strength of 3HV and 3HHx is similar, the PHBHx polymer is practically more stable during manufacturing (extrusion/molding) because it does not require temperatures that trigger the degradation mechanism.
Experimental Protocols
To validate the thermal stability of your specific lot of 3HHx or 3HV, use the following self-validating workflow.
Protocol 1: Thermal Gravimetric Analysis (TGA)
Objective: Determine the onset temperature of degradation (
-
Sample Prep: Weigh 5–10 mg of 3HHx (liquid) or 3HV (solid) into an alumina pan.
-
Note: For 3HHx, ensure the pan is sealed with a pinhole to prevent premature evaporation before decomposition.
-
-
Instrument Setup: Calibrate TGA with Calcium Oxalate standard.
-
Method:
-
Ramp: 10°C/min from 25°C to 400°C.
-
Atmosphere: Nitrogen (
) at 50 mL/min (inert environment is crucial to distinguish thermal decomposition from oxidation).
-
-
Analysis:
-
Identify the First Derivative Peak (DTG) . This is the point of maximum degradation rate.
-
Expectation: Mass loss near 100°C may be water (if hygroscopic). Major mass loss >150-200°C indicates dehydration/decomposition.
-
Protocol 2: DSC Analysis for Processing Window
Objective: Determine Melting Point (
-
Sample Prep: Hermetically seal 3–5 mg of sample in aluminum pans.
-
Method (Heat-Cool-Heat):
-
Heat 1: -50°C to 200°C @ 10°C/min (Erases thermal history).
-
Cool: 200°C to -50°C @ 10°C/min (Observe crystallization).
-
Heat 2: -50°C to 200°C @ 10°C/min (Measure intrinsic
and ).
-
-
Validation: If the baseline shifts significantly or exothermic peaks appear >150°C, degradation is occurring.
Protocol 3: GC-MS Degradation Product Confirmation
Objective: Confirm if the impurity is a degradation product (unsaturated acid) or contaminant.
Figure 2: Analytical workflow to identify thermal degradation products (alkenes) vs. intact hydroxy acids.
References
-
PubChem. (2025).[2][3] 3-Hydroxyhexanoic acid (Compound Summary).[3][4][5] National Library of Medicine. [Link]
-
PubChem. (2025).[2][3] 3-Hydroxyvaleric acid (Compound Summary).[1][6][7] National Library of Medicine. [Link]
-
Laycock, B., et al. (2014). Thermal properties and crystallization of polyhydroxyalkanoates.[8] Progress in Polymer Science. [Link]
-
Miao, J., et al. (2009). Comparison of thermal and mechanical properties of PHB, PHBV and PHBHx. Journal of Applied Polymer Science. [Link]
-
Shang, L., et al. (2012). Thermal degradation behavior of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate). Polymer Degradation and Stability. [Link]
Sources
- 1. 3-Hydroxyvaleric acid | CAS#:10237-77-1 | Chemsrc [chemsrc.com]
- 2. 3-Hydroxyvaleric acid | C5H10O3 | CID 107802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyhexanoic acid | C6H12O3 | CID 151492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3S)-3-hydroxyhexanoic acid | C6H12O3 | CID 11829482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 10191-24-9: 3-Hydroxyhexanoic acid | CymitQuimica [cymitquimica.com]
- 6. 3-Hydroxyvaleric acid - Wikipedia [en.wikipedia.org]
- 7. Showing Compound 3-Hydroxyvaleric acid (FDB022099) - FooDB [foodb.ca]
- 8. Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films - PMC [pmc.ncbi.nlm.nih.gov]
NMR spectral analysis of (3R)-3-hydroxyhexanoic acid standards
Comprehensive Comparison Guide: NMR Spectral Analysis of (3R)-3-Hydroxyhexanoic Acid Standards
Executive Summary
(3R)-3-hydroxyhexanoic acid is a critical chiral building block in the development of pharmaceuticals and the biosynthesis of advanced polyhydroxyalkanoates (PHAs), such as the biodegradable copolymer P(3HB-co-3HHx)[1]. In these applications, the mechanical flexibility of the polymer and the biological activity of the drug depend entirely on the enantiomeric purity and structural integrity of the monomer[2]. This guide objectively compares the performance of High-Fidelity Synthetic (3R)-3-Hydroxyhexanoic Acid Standards against conventional biogenic extracts or racemic mixtures, providing researchers with a self-validating Nuclear Magnetic Resonance (NMR) methodology to ensure absolute quantitative and stereochemical accuracy.
Comparative Analysis: High-Fidelity vs. Conventional Standards
Relying on substandard reference materials introduces cascading errors in quantitative NMR (qNMR) and downstream synthesis. Biogenic extracts often suffer from co-eluting homologous fatty acids (e.g., 3-hydroxyoctanoic acid), while conventional synthetic standards may lack guaranteed enantiomeric excess (ee%).
Table 1: Performance Comparison of 3-Hydroxyhexanoic Acid Standards
| Analytical Parameter | High-Fidelity Synthetic Standard | Conventional Biogenic/Racemic Standard | Analytical & Experimental Impact |
| Chemical Purity (1H NMR) | ≥ 99.5% | 90.0% – 95.0% | High purity ensures accurate qNMR calibration and prevents baseline integration errors. |
| Enantiomeric Excess (ee%) | > 99.0% (3R) | Variable (often < 90% or racemic) | Critical for chiral pharmaceutical synthesis and maintaining PHA polymer crystallinity. |
| Trace Impurities | Below LOD | Homologous fatty acids present | Prevents unintended side-chain variations during in vitro PHA copolymerization. |
| Moisture Content (KF) | < 0.1% | 1.0% – 3.0% | Eliminates water peaks in NMR spectra and prevents failure during moisture-sensitive derivatizations. |
The Causality of the Self-Validating NMR Protocol
A high-fidelity standard cannot rely on a single analytical vector. As an application scientist, you must treat your standard verification as a self-validating system .
1D NMR provides the quantitative baseline, but it cannot differentiate between structural isomers on its own. 2D NMR (COSY, HSQC, HMBC) is therefore required to map the intramolecular connectivity, ensuring the hydroxyl group is strictly at the C3 position.
Why is chiral derivatization strictly necessary?
In an achiral solvent like CDCl₃, the (3R) and (3S) enantiomers of 3-hydroxyhexanoic acid exist in identical magnetic environments, rendering their NMR spectra indistinguishable[3]. To prove the enantiomeric purity of the (3R) standard, we must break this magnetic symmetry. By reacting the secondary alcohol with enantiopure (R)- and (S)-MTPA-Cl (Mosher's acid chloride), we force the formation of diastereomeric esters[4]. The phenyl ring of the MTPA group exerts a diamagnetic anisotropic effect, selectively shielding the protons situated "beneath" it in the preferred conformation. By calculating the chemical shift difference (
Experimental Methodology: Step-by-Step Workflow
Phase 1: Structural Confirmation via 1D/2D NMR
-
Sample Dissolution : Weigh exactly 10.0 mg of the (3R)-3-hydroxyhexanoic acid standard. Dissolve in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal quantitative reference.
-
Homogenization : Vortex the sample for 30 seconds and transfer to a precision 5 mm NMR tube, ensuring no particulate matter or micro-bubbles remain.
-
1D Acquisition : Acquire ¹H NMR (400 MHz, 16 scans, relaxation delay 2s) and ¹³C NMR (100 MHz, 1024 scans) spectra at 298 K. Ensure the baseline is perfectly phased for accurate integration of the C3 methine proton.
-
2D Connectivity Mapping : Execute ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC pulse sequences to map the carbon backbone and confirm the specific C2-C3-C4 connectivity.
Phase 2: Enantiomeric Validation via Mosher's Method 5. Aliquoting : Divide a fresh sample into two equal 5 mg aliquots in anhydrous dichloromethane (DCM). 6. Reagent Addition : To the first aliquot, add 1.2 equivalents of (R)-(-)-MTPA-Cl, catalytic 4-dimethylaminopyridine (DMAP), and triethylamine. To the second aliquot, add (S)-(+)-MTPA-Cl under identical conditions. 7. Reaction : Stir at room temperature for 2 hours under an inert argon atmosphere to ensure 100% esterification. 8. Extraction & Analysis : Quench with saturated NaHCO₃, extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Redissolve the resulting diastereomeric esters in CDCl₃ and acquire ¹H and ¹⁹F NMR spectra.
Table 2: Expected Mosher's Ester Chemical Shift Differences (
| Proton Position | Expected | Mechanistic Causality (Anisotropic Shielding) |
| H-2 (CH₂-COOH) | Negative (< 0) | Protons are shielded by the phenyl ring in the (R)-MTPA ester. |
| H-4 (CH₂-CH₂-CH₃) | Positive (> 0) | Protons are shielded by the phenyl ring in the (S)-MTPA ester. |
| H-5 (CH₂-CH₃) | Positive (> 0) | Protons are shielded by the phenyl ring in the (S)-MTPA ester. |
| H-6 (CH₃) | Positive (> 0) | Protons are shielded by the phenyl ring in the (S)-MTPA ester. |
Workflow Visualization
NMR workflow for structural and enantiomeric validation of (3R)-3-hydroxyhexanoic acid standards.
Conclusion
When utilizing (3R)-3-hydroxyhexanoic acid as a reference standard, assuming purity based solely on 1D ¹H NMR is an analytical risk. By employing a high-fidelity synthetic standard and validating it through the interconnected workflow of 2D NMR and Mosher's ester derivatization, researchers can guarantee both the structural connectivity and the absolute enantiomeric purity required for rigorous biopolymer and pharmaceutical development.
References
- Wong, Y. M., et al. "Biosynthesis and characterization of polyhydroxyalkanoate containing high 3-hydroxyhexanoate monomer fraction from crude palm kernel oil by recombinant Cupriavidus necator." Bioresource Technology.
- Månsson, M., et al. "Inhibition of Virulence Gene Expression in Staphylococcus aureus by Novel Depsipeptides from a Marine Photobacterium." Marine Drugs.
- "How does the Mosher ester method allow determination of absolute configuration of secondary alcohols." Chemistry Stack Exchange.
- "Mosher ester derivatives for assignment of absolute stereochemistry." Oregon State University.
- Curran, D. P., & Sui, B. "A 'shortcut' Mosher ester method to assign configurations of stereocenters in nearly symmetric environments." Journal of the American Chemical Society.
Sources
- 1. Biosynthesis and characterization of polyhydroxyalkanoate containing high 3-hydroxyhexanoate monomer fraction from crude palm kernel oil by recombinant Cupriavidus necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mosher ester derivatives [sites.science.oregonstate.edu]
- 5. A "shortcut" Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Solvent Selection for Hydroxy Fatty Acid Extraction
Unlocking the Potential of Bioactive Lipids: A Comparative Analysis of Extraction Solvents for Hydroxy Fatty Acids
Introduction: The Significance of Hydroxy Fatty Acids and the Extraction Challenge
Hydroxy fatty acids (HFAs) are a class of lipids characterized by the presence of one or more hydroxyl groups along their aliphatic chain. This structural feature imparts unique chemical properties and significant biological activities, including anti-inflammatory and anti-diabetic effects, making them a focal point for researchers in drug development and the life sciences[1]. However, the very feature that gives them their bioactivity—the polar hydroxyl group—also presents a significant challenge for their efficient extraction from complex biological matrices. The dual nature of HFAs, with a non-polar fatty acid tail and a polar hydroxyl group, necessitates a careful and informed approach to solvent selection to ensure high recovery and purity.
This guide provides a comprehensive comparative analysis of various solvent systems for the extraction of HFAs. We will delve into the fundamental principles of solvent extraction, compare the efficacy of classical and modern techniques, and provide actionable protocols to empower researchers to optimize their HFA extraction workflows. Our focus is on providing a deep understanding of the "why" behind the "how," enabling you to make informed decisions tailored to your specific research needs.
The First Principle: Polarity and its Role in Lipid Extraction
The cornerstone of solvent-based extraction is the principle of "like dissolves like." The polarity of the solvent system must be carefully matched to the polarity of the target lipid class to achieve efficient solubilization and recovery. Lipids in biological samples are often associated with proteins and membranes, requiring a polar solvent to disrupt these interactions. Subsequently, a non-polar solvent is needed to fully dissolve the lipid components.[2][3]
The diverse world of lipids ranges from non-polar triacylglycerols to highly polar phospholipids.[4] Hydroxy fatty acids sit in a unique position on this polarity spectrum. While the long hydrocarbon chain is non-polar, the hydroxyl group introduces a significant degree of polarity. Therefore, a single non-polar solvent like n-hexane is often insufficient for quantitative extraction of HFAs as it fails to efficiently disrupt the polar interactions within the sample matrix.[5][6] Conversely, a highly polar solvent alone may not effectively solubilize the entire lipid profile. This understanding is critical when selecting an appropriate extraction solvent or solvent system.
Comparative Analysis of Extraction Solvents for Hydroxy Fatty Acids
The choice of extraction solvent is a critical determinant of the yield and purity of the extracted HFAs. Below is a comparative analysis of commonly used solvent systems, highlighting their strengths and weaknesses.
The Classics: Chloroform-Methanol Systems (Folch and Bligh & Dyer)
The methods developed by Folch et al. and Bligh & Dyer have long been considered the gold standard for total lipid extraction.[7][8] Both methods utilize a ternary system of chloroform, methanol, and water to achieve a highly efficient extraction of a broad spectrum of lipids, from non-polar to polar.
-
Mechanism of Action: Initially, a monophasic mixture of chloroform, methanol, and water from the sample is created to ensure thorough interaction between the solvents and the sample matrix, effectively solubilizing the lipids.[9] The addition of more chloroform and water then induces phase separation, resulting in a lower chloroform phase containing the extracted lipids and an upper aqueous phase with non-lipid components.[9][10]
-
Advantages: These methods are renowned for their high extraction efficiency for a wide range of lipids, including the more polar HFAs.[2][5] The Bligh & Dyer method, in particular, was developed as a more rapid and less solvent-intensive alternative to the Folch method, especially for samples with high water content.[2][8]
-
Disadvantages: The primary drawback of these methods is the use of chloroform, a toxic and environmentally hazardous solvent.[3][11] This has prompted a search for safer and more sustainable alternatives.
The Rise of Alternatives: Moving Beyond Chloroform
Concerns over the toxicity of chloroform have driven the adoption of alternative solvent systems. These often involve a combination of a non-polar solvent and a polar alcohol to mimic the extraction properties of the chloroform-methanol mixture.
-
Hexane-Isopropanol: This mixture is a popular and less toxic alternative. Hexane, being non-polar, effectively dissolves the non-polar lipid components, while isopropanol, a polar alcohol, helps to disrupt the lipid-protein interactions and solubilize more polar lipids like HFAs.[5] This system is versatile and can be adapted for various sample types.
-
Dichloromethane-Methanol: Dichloromethane is often used as a direct replacement for chloroform in Folch-type extractions due to its similar properties but lower toxicity.[11][12] It offers comparable extraction efficiency for a broad range of lipids.
-
Ethyl Acetate: As a moderately polar solvent, ethyl acetate has shown promise in extracting HFAs.[5] It is less toxic than chlorinated solvents and can be used in combination with hexane for enhanced performance.
-
Ethanol and Methanol: These polar solvents are effective at extracting polar lipids.[13] When used in a mixture with a non-polar solvent like hexane, they can achieve high extraction yields.[14] However, their high polarity may also lead to the co-extraction of other polar, non-lipid compounds.
The "Green" Frontier: Modern and Sustainable Extraction Technologies
In addition to alternative solvents, several innovative technologies have emerged that offer more sustainable and efficient extraction of HFAs.
-
Supercritical Fluid Extraction (SFE): This technique primarily uses supercritical carbon dioxide (CO2) as the extraction solvent.[15] By manipulating pressure and temperature, the solvating power of supercritical CO2 can be precisely controlled to selectively extract different lipid classes.[16][17] The main advantages of SFE are the use of a non-toxic, non-flammable, and inexpensive solvent (CO2), and the absence of solvent residue in the final extract.[17] For more polar compounds like HFAs, a polar co-solvent such as ethanol is often added to the supercritical CO2 to enhance extraction efficiency.[16]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, leading to cell disruption and enhanced solvent penetration into the sample matrix.[18] This results in faster extraction times, reduced solvent consumption, and often higher yields compared to conventional methods.[18][19][20] UAE can be used in conjunction with any of the solvent systems discussed above.
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, which accelerates the extraction process.[21] The rapid and efficient heating leads to the disruption of cell structures, facilitating the release of intracellular components into the solvent.[22] MAE is known for its speed and efficiency, often requiring significantly less time and solvent than traditional methods.[21]
Data-Driven Decisions: A Comparative Table of Extraction Solvents
| Solvent System | Polarity | Efficiency for HFAs | Advantages | Disadvantages |
| Chloroform/Methanol | Broad range | High | Gold standard for total lipid extraction, high recovery of polar lipids.[2][5] | Toxic and environmentally hazardous solvent.[3][11] |
| Hexane/Isopropanol | Broad range | Good to High | Less toxic alternative to chloroform, versatile.[5] | May be less efficient than chloroform-based methods for highly complex matrices. |
| Dichloromethane/Methanol | Broad range | High | Less toxic than chloroform with similar efficiency.[11][12] | Still a chlorinated solvent with some health and safety concerns. |
| Ethyl Acetate/Hexane | Moderate to High | Good | Less toxic, effective for moderately polar lipids.[5] | May require optimization for quantitative recovery from all sample types. |
| Ethanol or Methanol | High | Good (as co-solvent) | "Green" solvents, effective for polar lipids.[13][14] | Can co-extract significant amounts of non-lipid polar compounds. |
| Supercritical CO2 (+ co-solvent) | Tunable | High | "Green" and highly selective, no solvent residue.[16][17] | High initial equipment cost. |
| Ultrasound/Microwave-Assisted | N/A (Enhancement) | Enhanced | Increased efficiency, reduced time and solvent use.[18][19][20][21][22] | Requires specialized equipment. |
From Theory to Practice: Detailed Experimental Protocols
A robust and reproducible protocol is the foundation of reliable research. Below are detailed, step-by-step methodologies for a classic extraction method and a subsequent purification step crucial for HFA analysis.
Protocol 1: Modified Bligh & Dyer Extraction for Total Lipid Recovery[9][10][24]
This protocol is a widely used method for the efficient extraction of total lipids from biological samples.
Materials:
-
Sample (e.g., cell pellet, tissue homogenate)
-
Chloroform
-
Methanol
-
Deionized Water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen gas evaporator or rotary evaporator
Procedure:
-
Sample Preparation: Homogenize the sample in a suitable buffer if it is a solid tissue. For cell pellets, they can be used directly.
-
Initial Extraction: To your sample in a glass centrifuge tube, add chloroform and methanol in a ratio that, combined with the water in the sample, results in a single-phase solution of chloroform:methanol:water (1:2:0.8 v/v/v). For example, to 0.8 mL of aqueous sample, add 3 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water to the tube. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.
-
Vortex and Centrifuge: Vortex the mixture again for 1-2 minutes. Centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to facilitate phase separation.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube. Be careful not to disturb the upper aqueous phase or the protein interface.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator.
-
Storage: The dried lipid extract can be reconstituted in a suitable solvent for downstream analysis and should be stored at -20°C or -80°C under an inert atmosphere to prevent oxidation.
Protocol 2: Solid-Phase Extraction (SPE) for Hydroxy Fatty Acid Enrichment[25]
Following total lipid extraction, SPE is often employed to isolate and enrich the HFA fraction, removing other lipid classes that could interfere with analysis.
Materials:
-
Total lipid extract (from Protocol 1)
-
Silica-based SPE cartridge
-
Hexane
-
Ethyl Acetate
-
Methanol
-
SPE manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning: Condition the silica SPE cartridge by washing it sequentially with methanol followed by hexane. Do not let the cartridge run dry.
-
Sample Loading: Dissolve the dried lipid extract in a small volume of hexane (or a low-polarity solvent mixture) and load it onto the conditioned SPE cartridge.
-
Elution of Non-polar Lipids: Elute the non-polar lipids, such as triacylglycerols and cholesterol esters, by washing the cartridge with a non-polar solvent mixture, typically 95:5 (v/v) hexane:ethyl acetate.[23] Collect this fraction separately if desired.
-
Elution of Hydroxy Fatty Acids: Elute the HFA fraction from the cartridge using a more polar solvent, such as pure ethyl acetate or a mixture with a higher proportion of a polar solvent.[23]
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the HFA fraction under nitrogen and reconstitute the purified HFAs in a suitable solvent for your analytical method (e.g., methanol for LC-MS).
Visualizing the Workflow and Concepts
To further clarify the experimental workflow and the underlying principles, the following diagrams have been generated.
Caption: A generalized workflow for the extraction and purification of hydroxy fatty acids.
Sources
- 1. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vliz.be [vliz.be]
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- 19. researchgate.net [researchgate.net]
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- 21. A new microwave-assisted extraction technology for the profiling of free and esterified fatty acid in food matrices [iris.unito.it]
- 22. Microwave-Assisted Extraction of Fatty Acids from Cultured and Commercial Phytoplankton Species [unige.iris.cineca.it]
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Benchmarking 3-Hydroxyhexanoic Acid (3HHx) Production Strains: A Technical Guide
Executive Summary: The Shift to Biocatalytic Chirality
For pharmaceutical and material scientists, (R)-3-hydroxyhexanoic acid (3HHx) is a critical chiral synthon. While chemical synthesis (e.g., Reformatsky reaction) often suffers from poor enantioselectivity and toxic byproducts, microbial biosynthesis offers 100% optical purity ((R)-enantiomer).
This guide benchmarks the primary microbial hosts—Cupriavidus necator, Aeromonas hydrophila, Pseudomonas putida, and Escherichia coli—evaluating their efficacy in producing 3HHx. We distinguish between two production paradigms:
-
Direct Monomer Secretion: Low titer, simpler downstream processing.
-
Intracellular Polymer Accumulation (PHA) + Depolymerization: High titer, complex downstream processing, but currently the industrial gold standard for yield.
Metabolic Pathway Engineering: The Logic of Flux
To select the right strain, one must understand the metabolic origin of 3HHx. It is primarily derived from two competing pathways: Beta-Oxidation (degradative) and Fatty Acid Synthesis (FAS) (anabolic).
Pathway Visualization
The following diagram illustrates the convergence of these pathways at the 3-hydroxyacyl-CoA node, the critical precursor for 3HHx.
Figure 1: Metabolic convergence for 3HHx production. PhaG links FAS to PHA synthesis (Glu -> 3HHx), while PhaJ shunts beta-oxidation intermediates (Fatty Acids -> 3HHx).
Comparative Strain Benchmarking
The choice of strain dictates the substrate (cost), titer (yield), and downstream complexity.
Quantitative Performance Matrix
| Metric | Cupriavidus necator (Recombinant) | Aeromonas hydrophila (Native/Eng.) | Pseudomonas putida (Engineered) | Escherichia coli (Engineered) |
| Primary Substrate | Vegetable Oils / CO2 | Fatty Acids (Lauric/Dodecanoic) | Fatty Acids / Lignin / Glucose | Glucose / Glycerol |
| Production Mode | Intracellular Polymer (P(3HB-co-3HHx)) | Intracellular Polymer | Polymer OR Monomer (via depolymerization) | Direct Monomer or Polymer |
| Max Titer (Polymer) | 49 - 85 g/L [1, 2] | 2.7 - 5.0 g/L [3, 4] | 1.0 - 1.5 g/L [5] | 0.5 - 2.0 g/L [6] |
| 3HHx Fraction (mol%) | 10 - 27% | 15 - 94% [3] | 5 - 20% | Adjustable (Synthetic) |
| Monomer Yield | High (via hydrolysis) | High (via hydrolysis) | ~90% (via in vivo depolymerization) [7] | Low to Moderate |
| Key Enzyme | PhaC (Synthase) | PhaC + PhaJ | PhaZ (Depolymerase) | Fad regulon + TesA |
Technical Analysis of Hosts
1. Cupriavidus necator (The Industrial Workhorse)
-
Mechanism: C. necator is a natural super-producer of PHB. By introducing phaC from A. caviae (which accepts C6 monomers), it produces the copolymer P(3HB-co-3HHx).
-
Pros: Extremely high cell density fermentation (HCDF) capability. Can utilize plant oils and even CO2 (autotrophic growth).
-
Cons: Native machinery favors C4 (butyrate). Achieving high 3HHx fractions (>30%) is metabolically difficult without compromising growth.
-
Verdict: Best for mass production of the polymer as a raw material.
2. Aeromonas hydrophila (The High-Content Specialist)
-
Mechanism: Naturally possesses the machinery to incorporate C6 monomers. Engineering fadD and phaC can push 3HHx content up to 94%.
-
Pros: Can produce polymers that are almost homopolymers of 3HHx, simplifying purification of the monomer after hydrolysis.
-
Cons: Pathogenicity concerns (opportunistic pathogen); lower biomass density compared to C. necator.
-
Verdict: Ideal for generating high-purity 3HHx precursors if safety protocols allow.
3. Pseudomonas putida (The Depolymerization Factory)
-
Mechanism: P. putida has a unique "cycle" where it can synthesize mcl-PHAs and simultaneously degrade them via PhaZ (depolymerase).
-
Killer Feature: In vivo depolymerization. By triggering PhaZ under specific pH conditions, the cells break down their own stored polymer and secrete the (R)-3HHx monomer directly into the medium with >90% yield [7].
-
Verdict: Top recommendation for drug development professionals seeking the specific chiral monomer rather than the plastic.
Experimental Protocols
Protocol A: High-Yield Polymer Production (Upstream)
Target: Cupriavidus necator Recombinant Objective: Maximize biomass and P(3HB-co-3HHx) accumulation.
-
Seed Culture: Inoculate C. necator (e.g., strain MF01/pBPP-ccrMeJAc-emd) into 50 mL rich medium (Nutrient Broth). Incubate at 30°C, 200 rpm for 24h.
-
Fermentation Medium: Mineral salts medium (MSM) supplemented with 30 g/L Soybean Oil (carbon source) and 0.1% NH4NO3 (nitrogen source).
-
Note: Nitrogen limitation is the trigger for PHA accumulation.
-
-
Fed-Batch Strategy:
-
Start fermentation in a 5L bioreactor.
-
Maintain DO > 20% via agitation cascade.
-
Feeding: Continuously feed soybean oil to maintain residual concentration ~5 g/L.
-
-
Harvest: Stop at 72-96h. Expected
Benchmark Guide: Maximizing Reproducibility in Chiral Hydroxy Acid HPLC Assays
Executive Summary: The Reproducibility Crisis in Chiral LC
The separation of chiral
This guide objectively compares the three dominant methodologies and argues that Direct Chiral Ligand Exchange Chromatography (CLEC) or Immobilized Polysaccharide CSPs offer superior reproducibility over derivatization for drug development applications. We provide a self-validating protocol grounded in ICH Q2(R1) guidelines.
Comparative Analysis: Direct CSP vs. Derivatization
The following table synthesizes performance data typical of pharmaceutical QC environments. Data reflects a comparison using Mandelic Acid as the model compound.[1][2]
| Feature | Method A: Direct Ligand Exchange (CLEC) | Method B: Immobilized Polysaccharide (CSP) | Method C: Pre-Column Derivatization |
| Principle | Ternary complex formation (Cu²⁺) | H-bonding & | Diastereomer formation via chiral reagent |
| Column Type | Sulfonated polystyrene with Cu²⁺ (e.g., Chirex 3126) | Amylose/Cellulose carbamate (e.g., Chiralpak IC/AD) | C18 (Achiral) |
| Sample Prep | Minimal (Filter & Inject) | Minimal (Dissolve in mobile phase) | Complex (Reaction, extraction, drying) |
| Reproducibility (RSD) | < 0.8% (Excellent) | < 1.0% (Very Good) | > 2.5% (Poor due to kinetic errors) |
| Resolution ( | High (> 3.0 typical for | Moderate to High (2.0 - 5.0) | Variable (Depends on reagent purity) |
| Primary Risk | Temperature sensitivity | Solvent restrictions (if coated, not immobilized) | Kinetic Resolution (Reagent racemization) |
| Best For | Small aliphatic acids (Lactic, Glycolic) | Aromatic acids (Mandelic, Atropic) | Biological fluids (Trace sensitivity required) |
Expert Insight: Why Derivatization Fails Reproducibility
While derivatization (Method C) allows for fluorescence detection (high sensitivity), it violates the principle of "Minimal Manipulation." The reaction rate for enantiomers with a chiral derivatizing agent (CDA) can differ (kinetic resolution), and the CDA itself must be 100% enantiomerically pure. A 99% pure CDA automatically introduces a 1% error floor, making it unsuitable for high-precision QC of bulk drugs.
Decision Logic: Selecting the Right Method
Do not apply a "one-size-fits-all" approach. Use this logic flow to select the stationary phase based on your analyte's molecular structure.[3]
Caption: Decision tree for selecting the optimal chiral separation mode based on analyte concentration and structural moieties.
The Gold Standard Protocol: Direct Ligand Exchange
Target Analyte:
The Mechanism (Causality)
Ligand exchange works by forming a transient coordination complex between the copper ion (immobilized on the column), the chiral selector (e.g., D-Penicillamine), and the analyte.
-
Critical Factor: The hydroxyl group and the carboxyl group of the analyte must coordinate with the copper ion.
-
Reproducibility Key: The mobile phase must contain copper ions to prevent stripping the metal from the column.
Step-by-Step Methodology
1. System Preparation:
-
Column: Chirex 3126 (D-Penicillamine) or equivalent Ligand Exchange column (150 x 4.6 mm).
-
Mobile Phase: 1.0 mM Copper (II) Sulfate (
) in Water : Isopropanol (95:5).-
Note: Filter through 0.22 µm nylon filter. Do not use phosphate buffers (precipitates copper).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (via Copper-Carboxylate complex absorption) or 220 nm.
2. Thermal Equilibration (The "Secret" to Stability):
-
Set column oven to 35°C ± 0.1°C .
-
Why? Ligand exchange is thermodynamically driven. A 2°C fluctuation can shift retention times by >5%, destroying peak identification windows.
3. System Suitability Test (SST) - The Self-Validating Loop: Before running samples, inject a racemic standard (50:50 mix).
-
Criterion 1: Resolution (
) 2.0. -
Criterion 2: Tailing Factor (
) 1.5. -
Criterion 3: Repeatability (5 injections) of Retention Time RSD
0.5%.
Validation Workflow (ICH Q2 Compliant)
Caption: Closed-loop validation workflow ensuring data integrity before result release.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Loss of Resolution | Copper stripping from column | Ensure Mobile Phase contains 1-2 mM |
| Broad Peaks | Slow ligand exchange kinetics | Increase Column Temperature (e.g., from 25°C to 40°C) to speed up exchange rates. |
| Retention Drift | pH instability |
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]
-
Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds.[6] Journal of Chromatography A.
-
Zhang, T., et al. (2014). Chiral separation of mandelic acid enantiomers using immobilized cellulose-based chiral stationary phase. Journal of Pharmaceutical Analysis.
-
FDA Guidance for Industry. (2021). Analytical Procedures and Methods Validation for Drugs and Biologics.[7] U.S. Food and Drug Administration.[5]
Sources
Comparative Guide: The Impact of 3-Hydroxyhexanoate (3HHx) Content on Biodegradation Rates
As the demand for sustainable bioplastics and advanced biomedical materials accelerates, polyhydroxyalkanoates (PHAs) have emerged as highly versatile alternatives to petroleum-based polymers. However, homopolymers like poly(3-hydroxybutyrate) (PHB) are often limited by their high crystallinity, which renders them brittle and resistant to rapid degradation. By copolymerizing 3-hydroxybutyrate (3HB) with the medium-chain-length 3-hydroxyhexanoate (3HHx) to form poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), material scientists can precisely tune both the thermomechanical properties and the biodegradation kinetics of the resulting polymer[1].
This guide provides a rigorous, data-driven analysis of how 3HHx content dictates biodegradation rates, equipping researchers and drug development professionals with the mechanistic insights and validated protocols necessary to engineer tunable biodegradable systems.
Mechanistic Grounding: The Causality of 3HHx Incorporation
The fundamental driver behind the accelerated biodegradation of PHBHHx lies in its microstructural disruption. In pure PHB, the polymer chains pack tightly into a highly ordered crystalline lattice (often exceeding 60% crystallinity)[2].
The Causality of Steric Hindrance: When the 3HHx comonomer is introduced, its bulky propyl side chain creates significant steric hindrance during the polymer crystallization process[1]. This structural interference prevents the macromolecular chains from folding into dense lamellae, thereby expanding the free volume and increasing the amorphous fraction of the polymer matrix. For example, increasing the 3HHx molar content from 5% to 12% directly reduces the crystalline fraction from approximately 52% to 29%[2].
Because extracellular microbial depolymerases, lipases, and even water molecules (in the case of abiotic hydrolysis) preferentially penetrate and cleave the loosely packed amorphous regions before attacking the dense crystalline domains, a higher 3HHx content directly increases the accessible surface area for enzymatic degradation[3],[4].
Logical flow: 3HHx incorporation reduces crystallinity, accelerating biodegradation.
Comparative Performance Analysis
To contextualize the performance of PHBHHx, it is essential to benchmark it against other widely used biodegradable polymers such as pure PHB, Polylactic Acid (PLA), and Polybutylene Adipate Terephthalate (PBAT). As demonstrated in seawater and activated sludge environments, PHBHHx exhibits superior and highly tunable degradation dynamics[4],[5].
| Polymer Variant | 3HHx Content (mol%) | Crystallinity (%) | Melting Temp (Tm, °C) | Biodegradation Rate (Activated Sludge, 18 Days) |
| Pure PHB | 0 | 60 - 80 | ~175 | ~20% mass loss |
| PHBHH5 | 5 | ~52 | ~145 | Moderate mass loss |
| PHBHH12 | 12 | ~29 | ~120 | ~40% mass loss |
| PLA | 0 | Variable | 150 - 160 | Negligible (Requires industrial compost conditions) |
| PBAT | N/A | Low | 110 - 120 | ~5% mass loss (Ecoflex equivalent) |
Data synthesized from comparative degradation studies in activated sludge, soil, and marine environments[2],[4],[1],[5].
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, biodegradation must be evaluated as a self-validating system. The following protocols isolate specific degradation variables while utilizing orthogonal analytical techniques to verify mass loss.
Step-by-step experimental workflow for validating PHBHHx biodegradation kinetics.
Protocol 1: In Vitro Enzymatic Degradation Assay (Surface Erosion Kinetics)
-
Objective: Quantify the specific activity of depolymerases/lipases on varying 3HHx fractions.
-
Causality of Design: Utilizing a purified enzyme solution isolates the biochemical degradation variable from the complex, fluctuating microbial consortia found in soil or sludge. This allows researchers to establish a direct, unconfounded correlation between 3HHx content and enzymatic hydrolyzability[4].
-
Step-by-Step Execution:
-
Sample Preparation: Cast polymer films (PHB, PHBHH5, PHBHH12) of uniform thickness (e.g., 50 µm) via solvent casting (chloroform) to normalize the surface-area-to-volume ratio.
-
Baseline Measurement: Record the initial dry weight (
) and assess initial surface morphology via Scanning Electron Microscopy (SEM)[4]. -
Incubation: Submerge films in 0.1 M phosphate-buffered saline (PBS, pH 7.4) containing 0.1 g/L lipase. Incubate at 37°C under continuous agitation (100 rpm).
-
Self-Validation Control: Run a parallel set of films in PBS containing heat-inactivated enzyme. Subtracting the mass loss of this control from the active group isolates true enzymatic erosion from baseline abiotic hydrolysis.
-
Sampling & Washing: At predefined intervals (e.g., 2, 4, 8, 16 days), remove samples, wash thoroughly with distilled water and ethanol to arrest enzymatic activity, and dry to a constant weight in a vacuum oven.
-
Quantification: Calculate mass loss: Mass Loss (%) =[(W0 - Wt) / W0] × 100.
-
Protocol 2: Environmental Soil Biodegradation Evaluation
-
Objective: Assess real-world degradation kinetics and establish temperature-biodegradability relationships.
-
Causality of Design: Soil microbial activity is highly temperature-dependent. By evaluating mass loss across a controlled temperature gradient, researchers can fit the degradation rate constants (
) to the Arrhenius rate law, yielding the activation energy ( ) for the biodegradation of specific PHBHHx variants[2]. -
Step-by-Step Execution:
-
Soil Preparation: Sieve standard agricultural soil (e.g., LUFA 6S) to <2 mm. Adjust moisture content to 50% of its maximum water-holding capacity.
-
Polymer Dosing: Mix polymer powder homogeneously into the soil matrix to maximize microbial contact.
-
Incubation: Incubate in sealed bioreactors at controlled temperatures (e.g., 15°C, 25°C, 35°C)[2].
-
Extraction (Self-Validation): Gravimetric mass loss in soil is prone to errors due to microplastic fragmentation. To validate true chemical degradation, perform Soxhlet solvent extraction using chloroform at specific time points to recover only the un-degraded, intact polymer from the soil matrix[2].
-
Analytical Quantification: Utilize Proton Nuclear Magnetic Resonance (
H-NMR) spectroscopy to quantify the residual polymer mass and verify if the 3HHx/3HB molar ratio shifts during degradation. Fit the residual mass data using a pseudo-first-order kinetic model to derive the rate constant ( )[2].
-
Implications for Drug Development & Tissue Engineering
Beyond environmental sustainability, the tunable degradation of PHBHHx is highly advantageous in the pharmaceutical and biomedical sectors. Subcutaneous implantation studies in animal models demonstrate that the in vivo degradation rate follows the order: PHB < PHBHHx < PLA[3].
Because PHBHHx degradation occurs rapidly and predictably in the amorphous regions rather than the crystalline domains, adjusting the 3HHx content allows drug development professionals to precisely engineer the release kinetics of embedded therapeutics[3]. Furthermore, PHBHHx elicits a very mild tissue response compared to the more acute immunological reactions often observed with pure PHB or bulk-degrading PLA, establishing it as a superior matrix for sustained-release drug delivery systems and tissue engineering scaffolds[3].
References
1.2, Environmental Science & Technology - ACS Publications 2.4, ResearchGate 3.1, Frontiers 4.5, MDPI 5.3, PubMed
Sources
- 1. Frontiers | A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vivo studies of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) based polymers: biodegradation and tissue reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Advanced Mass Spectrometry Profiling of 3-Hydroxyhexanoic Acid: A Comparative Guide to Derivatization and Fragmentation Strategies
As a Senior Application Scientist specializing in lipidomics and targeted metabolomics, I frequently encounter the analytical challenges associated with short- and medium-chain hydroxy fatty acids. 3-Hydroxyhexanoic acid (3-HHA) is a critical biomarker for mitochondrial fatty acid β-oxidation disorders (such as LCHAD deficiency) and serves as a fundamental monomeric unit in biodegradable polyhydroxyalkanoates (PHAs)[1].
However, quantifying 3-HHA in complex biological matrices is notoriously difficult. Its low endogenous abundance, high polarity, and the presence of numerous structural isomers (e.g., 2-hydroxyhexanoic acid) demand highly specific mass spectrometry (MS) workflows. This guide objectively compares the three dominant analytical strategies for 3-HHA analysis—GC-EI-MS (Bis-TMS), GC-NCI-MS (PFB/TMS), and LC-ESI-MS/MS—detailing the physical chemistry driving their fragmentation patterns and providing self-validating experimental protocols.
Mechanistic Comparison of Fragmentation Pathways
To design an optimal targeted assay, one must understand how the molecular structure of 3-HHA dictates its behavior in the gas phase under different ionization conditions.
The Structural Standard: GC-EI-MS with Bis-TMS Derivatization
Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts both the carboxylic acid and the secondary hydroxyl group of 3-HHA into trimethylsilyl (TMS) esters and ethers, respectively[2].
The Causality of Fragmentation:
Under 70 eV Electron Ionization (EI), the bis-TMS derivative (Molecular Weight: 276) undergoes a highly predictable and diagnostically powerful
The High-Sensitivity Standard: GC-NCI-MS with PFB/TMS Derivatization
When femtomole-level sensitivity is required, Electron-Capture Negative Ionization (ECNI or NCI) is the gold standard. This requires a two-step derivatization: esterification of the carboxylic acid with pentafluorobenzyl bromide (PFB-Br), followed by silylation of the hydroxyl group[4].
The Causality of Fragmentation:
In the NCI source, a reagent gas (typically methane) is bombarded by electrons to create a plasma of low-energy "thermal" electrons. The highly electronegative pentafluorobenzyl ring of the derivative acts as an electron sink, capturing a thermal electron to form a radical anion[5].
This intermediate is unstable and rapidly undergoes dissociative electron capture, expelling the PFB radical (
The High-Throughput Standard: Underivatized LC-ESI-MS/MS
Modern lipidomics increasingly relies on liquid chromatography coupled to electrospray ionization (LC-ESI-MS/MS), bypassing derivatization entirely[6].
The Causality of Fragmentation:
In negative ESI, 3-HHA readily deprotonates to form the
Quantitative Performance Comparison
The table below synthesizes the performance metrics of the three platforms, allowing you to select the optimal strategy based on your laboratory's specific constraints.
| Analytical Platform | Derivatization Strategy | Primary Ionization | Key Diagnostic Ions (m/z) | Limit of Detection (LOD) | Primary Application |
| GC-EI-MS | Bis-TMS (BSTFA + TMCS) | Electron Ionization (70 eV) | 233 (Base), 147, 261 | ~10 - 50 pmol | Structural confirmation, discovery metabolomics. |
| GC-NCI-MS | PFB Ester + TMS Ether | Negative Chemical Ionization | 203 ( | ~50 - 100 fmol | Ultra-trace quantification in limited clinical samples. |
| LC-ESI-MS/MS | None (Underivatized) | Negative Electrospray | 131 | ~1 - 5 pmol | High-throughput screening, clinical diagnostics. |
Workflow & Fragmentation Visualizations
Fig 1: Comparative sample preparation and MS workflows for 3-HHA analysis.
Fig 2: Mechanistic pathways for EI (Bis-TMS) and NCI (PFB/TMS) fragmentation.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols integrate internal standard (IS) normalization and chemical causality.
Protocol A: Bis-TMS Derivatization for GC-EI-MS
This protocol is optimized for structural confirmation and broad-spectrum fatty acid profiling.
-
Internal Standard Spiking: Aliquot 100 µL of plasma/matrix. Immediately spike with 10 µL of
-3-hydroxyhexanoic acid (1 µg/mL). Causality: Adding the IS prior to extraction corrects for any partitioning losses during liquid-liquid extraction. -
Extraction: Acidify with 10 µL of 1M HCl (pH < 3) to protonate the carboxylate group, ensuring it partitions into the organic phase. Extract twice with 500 µL of Ethyl Acetate.
-
Drying: Evaporate the combined organic layers to complete dryness under a gentle stream of ultra-pure
at 30°C. Causality: Any residual moisture will aggressively hydrolyze the silylating reagents, destroying the reaction yield. -
Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes. Causality: Pyridine acts as an acid scavenger for the released HF/HCl. TMCS (Trimethylchlorosilane) acts as a critical catalyst; it increases the electrophilicity of the silicon atom, ensuring complete silylation of the sterically hindered secondary hydroxyl group at the C3 position.
-
System Suitability Check: Inject a derivatization blank (reagents only) to verify the absence of ubiquitous fatty acid contamination before injecting the sample. Monitor m/z 233, 147, and 261.
Protocol B: PFB/TMS Derivatization for GC-NCI-MS
This protocol is strictly for ultra-trace quantification.
-
Extraction: Follow steps 1-3 from Protocol A.
-
PFB Esterification: Reconstitute the dried extract in 50 µL of acetonitrile. Add 10 µL of 1% (v/v) PFB-Br in acetonitrile and 10 µL of N,N-diisopropylethylamine (DIPEA). Incubate at 60°C for 30 minutes. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing nucleophilic attack on the PFB-Br without causing side reactions.
-
Drying: Evaporate to dryness under
. -
TMS Etherification: Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes to protect the free C3 hydroxyl group. Causality: If the hydroxyl group is left underivatized, the molecule will undergo severe thermal degradation (dehydration) in the GC inlet.
-
Analysis: Inject 1 µL into the GC-NCI-MS using methane as the reagent gas (source pressure ~
Torr). Monitor the ion at m/z 203.
References
-
Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat Source: ACS Publications URL:[Link][4]
-
Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives Source: ResearchGate / Journal of the American Society for Mass Spectrometry URL:[Link][3]
-
An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification Source: National Institutes of Health (NIH) / PMC URL:[Link][6]
-
Simultaneous analysis of plasma free fatty acids and their 3-hydroxy analogs in fatty acid β-oxidation disorders Source: Oxford Academic / Clinical Chemistry URL:[Link][2]
-
Quantitative analysis of 3-OH oxylipins in fermentation yeast Source: Canadian Science Publishing URL:[Link][5]
-
Biosynthesis of C4–C8 3-Hydroxycarboxylic Acids from Glucose through the Inverted Fatty Acid β-Oxidation by Metabolically Engineered Escherichia coli Source: MDPI URL:[Link][1]
Sources
Safety Operating Guide
Personal protective equipment for handling (3R)-3-Hydroxyhexanoic acid
Technical Handling Guide: (3R)-3-Hydroxyhexanoic Acid
Executive Summary & Chemical Context
(3R)-3-Hydroxyhexanoic acid (CAS: 10191-24-9 for racemate; specific isomer references often subsumed) is a chiral
While often categorized generically as an "irritant," its dual functionality (carboxylic acid + secondary hydroxyl group) creates specific handling challenges. It acts as a weak organic acid with surfactant-like properties, increasing its ability to penetrate lipid barriers in the skin. This guide moves beyond the standard SDS to provide an operational workflow that ensures data integrity and personnel safety.
Risk Assessment & Hazard Profiling
Core Hazards:
-
Skin Corrosion/Irritation (Category 2 - H315): The lipophilic tail (C6 chain) facilitates dermal absorption, making the acidic headgroup more damaging than equivalent hydrophilic acids (e.g., acetic acid).
-
Serious Eye Damage/Irritation (Category 2A - H319): Direct contact causes immediate protein denaturation and pain.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3 - H335): Inhalation of vapors (if heated) or aerosols causes respiratory tract inflammation.
Physical State Note: At room temperature, (3R)-3-Hydroxyhexanoic acid often presents as a viscous liquid or low-melting waxy solid (Melting Point
Personal Protective Equipment (PPE) Matrix
Rationale: The primary goal is to prevent dermal absorption and inhalation of aerosols during transfer.
| PPE Category | Standard Requirement | Technical Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (Min. thickness 0.11 mm) | Latex is permeable to many organic acids. Nitrile provides superior chemical resistance against the lipophilic C6 chain. Double gloving is recommended for prolonged handling (>30 mins). |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for liquid handling. The viscous nature of the acid creates a "stringing" risk during pipetting, where droplets can flick unexpectedly. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Standard protection. If handling volumes >500 mL, add a chemical-resistant apron (Tyvek or PVC) to protect against splashes during pouring. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Volatility is low at RT, but heating reduces viscosity and increases vapor pressure. Always handle in a hood. |
Operational Protocol: Step-by-Step Handling
A. Preparation & Weighing (The "Viscosity Challenge")
Problem: The substance is often too viscous to pipette accurately at 20°C and may solidify in the pipette tip. Solution: Thermal conditioning.
-
Conditioning: If the material is solid or highly viscous, warm the sealed container in a water bath at 30–35°C for 15 minutes. This reduces viscosity without degrading the enantiomeric purity (thermal racemization is negligible at this temperature).
-
Transfer: Use a positive displacement pipette or a cut-tip wide-bore pipette tip. Standard air-displacement pipettes will result in significant under-delivery due to the fluid's adhesion to the tip walls.
-
Gravimetric Verification: Do not rely on volumetric delivery. Weigh the receiving vessel before and after transfer (tare method) to confirm exact mass.
B. Dissolution & Reaction Setup
-
Solvent Compatibility: Highly soluble in alcohols (methanol, ethanol), chlorinated solvents (DCM), and ethers. Sparingly soluble in water.[1]
-
Addition Order: Always add the acid to the solvent, not vice versa, to maintain control over exotherms (though mild for this weak acid).
Emergency Response Logic
Caption: Figure 1. Immediate response workflow for exposure incidents. Note that neutralization of eyes with bases is strictly prohibited.
Disposal & Neutralization Plan
Principle: Never dispose of organic acids directly into the drain without neutralization, as they can corrode plumbing and disrupt municipal water treatment.
Protocol:
-
Segregation: Collect waste in a container labeled "Organic Acid Waste."
-
Neutralization (Small Scale < 500 mL):
-
Prepare a 5% Sodium Bicarbonate (
) or Sodium Carbonate ( ) solution in a beaker. -
Slowly add the (3R)-3-Hydroxyhexanoic acid waste to the base solution while stirring.
-
Observation: Expect effervescence (
release). Continue adding until bubbling ceases. -
Check pH: Ensure pH is between 6 and 9.
-
-
Final Disposal:
-
If neutralized aqueous solution: Can often be flushed down the drain with copious water (check local municipal regulations; e.g., VUMC guidelines allow dilute, neutralized organic acids [1]).
-
If mixed with organic solvents: Cap the neutralized mixture and dispose of it via your facility's hazardous chemical waste stream (Incineration).
-
Visualization: PPE Selection Logic
Caption: Figure 2. Decision matrix for scaling PPE based on volume and temperature risks.
References
-
VUMC Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center. Retrieved March 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 151492, 3-Hydroxyhexanoic acid. PubChem.[2] Retrieved March 5, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
